Boron-10
Description
Properties
IUPAC Name |
boron-10 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJGFHDIHLPTG-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
10.0129369 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14798-12-0 | |
| Record name | Boron, isotope of mass 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Thermal Neutron Cross Section of Boron-10: Principles, Measurement, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal neutron cross section of the Boron-10 (B-10) isotope, a cornerstone of various scientific and medical applications. This compound's remarkably high probability of interacting with thermal neutrons makes it a unique and powerful tool, particularly in the development of advanced cancer therapies. This document details the quantitative aspects of this nuclear property, the experimental methods used to determine it, and its direct application in Boron Neutron Capture Therapy (BNCT), a promising modality for treating challenging cancers.
Quantitative Data on Neutron Cross Sections
The probability of a neutron interacting with a nucleus is defined by its cross section, measured in units of "barns" (1 barn = 10⁻²⁴ cm²). This compound possesses an exceptionally large absorption cross section for thermal neutrons (energy of ~0.025 eV), which is several orders of magnitude greater than that of other common isotopes found in biological systems.[1] This high cross section is predominantly due to the ¹⁰B(n,α)⁷Li nuclear reaction.[2]
Table 1: Thermal Neutron Absorption Cross Sections of Boron Isotopes and Natural Boron
| Isotope/Element | Thermal Neutron (0.025 eV) Absorption Cross Section (barns) | Isotopic Abundance (%) |
| This compound (¹⁰B) | ~3840 [2][3] | 19.9 [2] |
| Boron-11 (¹¹B) | ~0.005[2] | 80.1[2] |
| Natural Boron | ~760[3] | 100 |
Table 2: Comparison of Thermal Neutron Capture Cross Sections of this compound and Biologically Relevant Elements
| Element/Isotope | Thermal Neutron (0.025 eV) Capture Cross Section (barns) |
| This compound (¹⁰B) | ~3837 [1][4] |
| Hydrogen (¹H) | 0.33[1] |
| Carbon (¹²C) | 0.00387[1] |
| Nitrogen (¹⁴N) | 1.86[1] |
| Oxygen (¹⁶O) | 0.00019[1] |
The this compound Neutron Capture Reaction: ¹⁰B(n,α)⁷Li
When a this compound nucleus captures a thermal neutron, it forms an excited Boron-11 nucleus (¹¹B*), which immediately decays into a high-energy alpha particle (⁴He nucleus) and a recoiling Lithium-7 nucleus (⁷Li).[4] This reaction is the primary reason for this compound's utility in various applications.
The nuclear reaction can be summarized as:
¹⁰B + nth → [¹¹B]* → ⁴He (α) + ⁷Li + 2.79 MeV (6% branch) ¹⁰B + nth → [¹¹B]* → ⁴He (α) + ⁷Li* + 2.31 MeV (94% branch) → ⁷Li + γ (0.48 MeV)
The high linear energy transfer (LET) of the resulting alpha and lithium particles, and their short range in tissue (approximately 5-9 µm), allows for highly localized energy deposition, roughly the diameter of a single cell.
Experimental Protocol: Measurement of this compound Cross Section via Neutron Time-of-Flight (TOF) Spectrometry
The determination of neutron cross sections is a fundamental experimental task in nuclear physics. The time-of-flight (TOF) technique is a widely used and precise method for measuring energy-dependent cross sections. The following is a generalized protocol based on established methodologies.
Principle
The TOF method measures the time it takes for neutrons of a specific energy to travel a known distance. By measuring the transmission of a pulsed neutron beam through a sample, the total cross section can be calculated. The neutron energy is directly related to its velocity, and therefore its time of flight.
Experimental Setup
-
Neutron Source: A pulsed neutron source is required. This can be achieved using a reactor with a mechanical chopper to create neutron pulses or a particle accelerator that produces neutrons in bursts.
-
Collimation System: A series of collimators (materials that absorb neutrons, such as cadmium or boron carbide) are used to create a narrow, well-defined neutron beam.
-
Sample Stage: A precisely controlled sample holder is positioned in the neutron beam path. This stage should allow for the automated cycling of different samples, including the this compound sample, a blank (or "dummy") sample, and an open beam position.
-
Flight Path: A significant, evacuated, and shielded flight path (from meters to tens of meters) separates the sample from the detector. The length of the flight path is critical for energy resolution.
-
Neutron Detector: A neutron detector with high efficiency and good time resolution is placed at the end of the flight path. Boron Trifluoride (BF₃) proportional counters are commonly used for thermal neutron detection.
-
Data Acquisition System: A multi-channel time-of-flight analyzer is used to record the arrival time of neutrons at the detector relative to the initial pulse from the source.
Materials and Samples
-
This compound Sample: A sample of known thickness and isotopic enrichment of this compound. This can be in the form of a solid (e.g., B₄C) or a solution (e.g., boric acid in heavy water).
-
Reference/Blank Sample: A sample with the same physical dimensions and container as the this compound sample but without the boron. For solutions, this would be the solvent (e.g., heavy water).
-
Cadmium Sheet: Used for background measurements due to its high thermal neutron absorption cross section.
Procedure
-
System Calibration: The flight path distance and the time-zero of the system are precisely calibrated. This can be done using known resonance energies of other materials.
-
Open Beam Measurement: A measurement is taken with no sample in the beam path to determine the incident neutron spectrum (I₀).
-
Sample Measurement: The this compound sample is placed in the beam, and the transmitted neutron spectrum (I) is measured.
-
Blank Measurement: The blank sample is measured to account for any attenuation from the sample container or solvent.
-
Background Measurement: A measurement is taken with a cadmium sheet in the beam to determine the background neutron and gamma-ray signal.
-
Data Cycling: To minimize the effects of any drifts in the neutron source or detector electronics, the measurements (open beam, sample, blank) are typically cycled automatically over the duration of the experiment.
Data Analysis
-
Background Subtraction: The background counts are subtracted from the open beam, sample, and blank measurements for each time-of-flight channel.
-
Transmission Calculation: The neutron transmission (T) as a function of time-of-flight is calculated as: T = (I - I_bg) / (I₀ - I_bg) where I is the sample count, I₀ is the open beam count, and I_bg is the background count.
-
Cross Section Calculation: The total macroscopic cross section (Σ) is determined from the transmission using the Beer-Lambert law: Σ = -ln(T) / x where x is the sample thickness. The microscopic cross section (σ) is then calculated by dividing the macroscopic cross section by the number density of this compound atoms in the sample.
-
Energy Conversion: The time-of-flight for each channel is converted to neutron energy.
Application in Drug Development: Boron Neutron Capture Therapy (BNCT)
The significant difference in the thermal neutron capture cross section between this compound and other elements in the body is the foundation of Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer therapy that combines a boron-containing drug with an external neutron beam.
The BNCT Process
-
Boron Agent Administration: A non-toxic drug containing a stable this compound isotope is administered to the patient. This drug is designed to selectively accumulate in tumor cells, achieving a high tumor-to-normal-tissue boron concentration ratio.
-
Neutron Irradiation: The tumor site is then irradiated with a beam of low-energy (epithermal) neutrons. These neutrons lose energy as they penetrate the tissue, becoming thermal neutrons at the tumor's depth.
-
In-Situ Cell Killing: The thermal neutrons are captured by the this compound atoms concentrated in the tumor cells, triggering the ¹⁰B(n,α)⁷Li reaction. The resulting alpha particles and lithium ions deposit their energy over a very short range, causing lethal damage to the tumor cells while sparing the surrounding healthy tissue.
The success of BNCT is critically dependent on the development of highly selective boron delivery agents. This is an active area of research for drug development professionals, focusing on molecules such as boronophenylalanine (BPA) and sodium borocaptate (BSH), as well as more advanced nanoparticle and antibody-based delivery systems.
Conclusion
The thermal neutron cross section of this compound is a fundamental nuclear parameter with profound implications for science and medicine. Its extremely high value, precisely measured through techniques like time-of-flight spectrometry, enables innovative applications such as Boron Neutron Capture Therapy. For researchers and professionals in drug development, understanding this core principle is essential for designing and advancing the next generation of targeted cancer therapies that leverage the unique properties of the ¹⁰B(n,α)⁷Li reaction. The continued development of more tumor-selective boron delivery agents remains the critical path forward in realizing the full potential of this powerful therapeutic modality.
References
synthesis and production methods for enriched Boron-10
An In-depth Technical Guide to the Synthesis and Production of Enriched Boron-10
For Researchers, Scientists, and Drug Development Professionals
Natural boron is composed of two stable isotopes, this compound (¹⁰B) and Boron-11 (¹¹B), with natural abundances of approximately 19.8% and 80.2%, respectively. The ¹⁰B isotope possesses a uniquely large thermal neutron absorption cross-section, making it a highly valuable material in various fields, including nuclear power generation, radiation shielding, and, critically, in Boron Neutron Capture Therapy (BNCT) for cancer treatment. This guide provides a comprehensive overview of the primary methods for enriching this compound, focusing on the underlying principles, experimental protocols, and comparative quantitative data.
Overview of this compound Enrichment Methods
The separation of isotopes is a challenging endeavor due to their nearly identical chemical properties. However, subtle differences in mass and nuclear structure can be exploited through various physical and chemical processes. The most established and practiced methods for this compound enrichment include:
-
Chemical Exchange Distillation: This method leverages the slight differences in the equilibrium constants of isotope exchange reactions between two chemical species.
-
Cryogenic Distillation: This technique separates isotopes by exploiting the small differences in the vapor pressures of their respective compounds at very low temperatures.
-
Ion Exchange Chromatography: This method utilizes the differential affinity of boron isotopes for an ion exchange resin.
-
Laser Isotope Separation (LIS): This advanced technique employs lasers to selectively excite and ionize atoms or molecules of a specific isotope, allowing for their separation.
Quantitative Comparison of Enrichment Methods
The selection of an enrichment method depends on various factors, including the desired enrichment level, production scale, cost, and energy consumption. The following table summarizes key quantitative parameters for the primary this compound enrichment technologies.
| Method | Feed Material | Typical Complexing/Working Agent | Single Stage Separation Factor (α) | Achievable Enrichment (% ¹⁰B) | Key Operational Parameters |
| Chemical Exchange Distillation | Boron Trifluoride (BF₃) | Dimethyl Ether ((CH₃)₂O) | ~1.026 | > 95%[1] | Temperature: ~92-97°C, Pressure: Sub-atmospheric[2][3] |
| Boron Trifluoride (BF₃) | Anisole (C₆H₅OCH₃) | ~1.029 - 1.039 (at 0-30°C)[4][5] | > 90%[2] | Temperature: 150-160°C (decomposition)[5][6] | |
| Cryogenic Distillation | Boron Trifluoride (BF₃) | None | ~1.0067 - 1.0075[7] | > 70%[8][9] | Temperature: ~170 K (-103°C)[5] |
| Ion Exchange Chromatography | Boric Acid (H₃BO₃) | Weakly/Strongly Basic Anion Exchange Resins | 1.010 - 1.140 (varies with resin and conditions)[2][10] | > 92%[11] | pH, Temperature, Eluent Composition[10] |
| Laser Isotope Separation (LIS) | Boron Trichloride (BCl₃) | None (requires a scavenger gas, e.g., O₂) | High (process dependent) | High (lab scale) | Laser Wavelength, Power, Pulse Duration[12] |
Detailed Experimental Protocols
This section outlines the generalized methodologies for the key this compound enrichment techniques.
Chemical Exchange Distillation (Anisole System)
This method is based on the isotopic exchange reaction between gaseous boron trifluoride (BF₃) and a liquid complex of BF₃ with an organic donor, such as anisole. The ¹⁰B isotope preferentially concentrates in the liquid phase.
Experimental Workflow:
-
Complex Formation: Gaseous BF₃ is introduced into a reactor containing anisole to form the BF₃·anisole complex.
-
Distillation Column Operation: The liquid BF₃·anisole complex is fed into the top of a packed distillation column.
-
Counter-current Flow: A counter-current flow is established with gaseous BF₃ flowing upwards from the bottom of the column.
-
Isotopic Exchange: As the gas and liquid phases interact, the following equilibrium is established: ¹¹BF₃(gas) + ¹⁰BF₃·anisole(liquid) ⇌ ¹⁰BF₃(gas) + ¹¹BF₃·anisole(liquid)
-
Reflux Generation:
-
Bottom (Enriched Stream): The ¹⁰B-enriched liquid complex at the bottom of the column is heated in a decomposer to release ¹⁰BF₃ gas, which is then sent back up the column as reflux. The anisole is recycled.[6]
-
Top (Depleted Stream): The ¹¹B-enriched gas at the top of the column is cooled and reacted with fresh anisole to form the complex, which is returned to the column as liquid reflux.
-
-
Product Extraction: The ¹⁰B-enriched BF₃ is withdrawn from the bottom of the system.
Cryogenic Distillation
This method relies on the slight difference in vapor pressure between ¹⁰BF₃ and ¹¹BF₃ at cryogenic temperatures. ¹⁰BF₃ is slightly more volatile than ¹¹BF₃.
Experimental Workflow:
-
Liquefaction: Natural abundance boron trifluoride (BF₃) gas is cooled and liquefied.
-
Distillation Column: The liquid BF₃ is fed into a cryogenic distillation column.
-
Fractional Distillation: The column is operated at a very low temperature (around -100°C) and under pressure. A temperature gradient is maintained along the column.
-
Separation: The more volatile ¹⁰BF₃ tends to move up the column into the vapor phase, while the less volatile ¹¹BF₃ concentrates in the liquid phase at the bottom.
-
Product Collection:
-
Top: ¹⁰B-enriched BF₃ gas is collected from the top of the column.
-
Bottom: ¹¹B-enriched liquid BF₃ is removed from the bottom.
-
-
Continuous Operation: The process can be run continuously by feeding liquid BF₃ into the middle of the column and withdrawing enriched and depleted streams from the top and bottom, respectively.[8][9]
Ion Exchange Chromatography
This method separates boron isotopes based on their differential adsorption onto an ion exchange resin. Typically, an aqueous solution of boric acid is used.
Experimental Workflow:
-
Column Preparation: A chromatography column is packed with a suitable anion exchange resin (e.g., a weakly basic resin).[13]
-
Feed Introduction: An aqueous solution of boric acid with natural isotopic abundance is introduced into the column.
-
Adsorption: Borate ions are adsorbed onto the resin. The ¹⁰B isotope tends to have a slightly stronger affinity for the resin phase than ¹¹B.
-
Elution: An eluent, such as deionized water or a dilute acid, is passed through the column to move the boric acid band down the column.[13]
-
Fraction Collection: The effluent from the column is collected in successive fractions.
-
Isotopic Distribution: Due to the differential migration rates, the trailing edge (last fractions) of the boric acid band becomes enriched in ¹⁰B, while the leading edge is depleted of ¹⁰B.[11]
-
Product Recovery: The ¹⁰B-enriched fractions are collected and processed to recover the enriched boric acid.
References
- 1. LARGE SCALE SEPARATION OF BORON ISOTOPES (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy Boron trifluoride dimethyl etherate | 353-42-4 [smolecule.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. China achieves this compound enrichment breakthrough - Nuclear Engineering International [neimagazine.com]
- 9. China achieves breakthrough in low-temperature distillation of this compound isotopes to support nuclear safety - Global Times [globaltimes.cn]
- 10. researchgate.net [researchgate.net]
- 11. US5443732A - Boron isotope separation using continuous ion exchange chromatography - Google Patents [patents.google.com]
- 12. nrc.gov [nrc.gov]
- 13. KR100367443B1 - Separation Method of Boron Isotope Using Continuous Ion Exchange Chromatography - Google Patents [patents.google.com]
discovery and historical development of Boron-10 applications
An In-depth Technical Guide to the Discovery and Historical Development of Boron-10 Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (¹⁰B), a stable isotope of boron, possesses an exceptionally high thermal neutron capture cross-section, a property that has driven its development and application across diverse scientific and technological fields. This technical guide provides a comprehensive overview of the discovery of this compound and the historical evolution of its applications, with a primary focus on its roles in nuclear energy and medicine, particularly in Boron Neutron Capture Therapy (BNCT). This document details the fundamental nuclear properties of ¹⁰B, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes critical pathways and workflows using the DOT language for Graphviz.
Discovery and Fundamental Properties of Boron and this compound
The journey of this compound began with the discovery of the element boron in 1808 by Sir Humphry Davy in London, and independently by Joseph Louis Gay-Lussac and Louis-Jacques Thénard in Paris[1][2][3][4]. However, it was not until 1824 that Jöns Jacob Berzelius identified it as an element[5][6]. The production of pure boron was achieved in 1909 by American chemist Ezekiel Weintraub[2][6].
Natural boron is composed of two stable isotopes: ¹⁰B, with a natural abundance of approximately 19.9%, and ¹¹B, with an abundance of about 80.1%[5][6][7]. The key to the unique applications of ¹⁰B lies in its nuclear properties.
The Neutron Capture Reaction
This compound has a very large thermal neutron capture cross-section of approximately 3840 barns[8][9][10][11][12]. When a ¹⁰B nucleus captures a thermal neutron, it forms an excited ¹¹B nucleus, which immediately fissions into a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 (⁷Li) nucleus[12][13][14].
¹⁰B + nₜₕ → [¹¹B]* → ⁴He (α) + ⁷Li + 2.79 MeV
This reaction is the cornerstone of most ¹⁰B applications.
Quantitative Data Summary
The unique properties of this compound and its compounds are best understood through quantitative data. The following tables summarize key parameters related to its nuclear properties, its use in materials for nuclear applications, and its efficacy in clinical settings for BNCT.
Table 1: Nuclear Properties of Boron Isotopes
| Isotope | Natural Abundance (%) | Thermal Neutron Capture Cross-section (barns) | Primary Reaction Products |
| ¹⁰B | 19.9 | ~3840[8][9][10][11][12] | ⁴He (α particle), ⁷Li nucleus[12][13][14] |
| ¹¹B | 80.1 | ~0.005[9] | Stable ¹²B (decays via β⁻) |
Table 2: Properties of this compound Enriched Materials for Nuclear Applications
| Material | ¹⁰B Enrichment Level (%) | Density (g/cm³) | Application | Key Properties |
| Enriched Boron Carbide (B₄C) | 85 - 95[8] | ≥2.45[8] | Nuclear reactor control rods, neutron shielding[8][15][16][17] | High neutron absorption, chemical stability, high hardness[8][15] |
| Enriched Boric Acid (H₃BO₃) | >70[18][19] | Varies with concentration | Chemical shim in PWRs[16][19] | Reduces boric acid concentration, lowers crystallization risk[18][19] |
Table 3: Summary of Clinical Data for Boron Neutron Capture Therapy (BNCT) in Glioblastoma
| Study/Parameter | Boron Delivery Agent | Median Survival Time (MST) from BNCT | 1-Year Survival Rate | Key Findings |
| Phase II Study (Recurrent GBM) | Boronophenylalanine (BPA) | 14.2 months[20] | Not explicitly stated, but 23/29 patients deceased at min. 10 months follow-up[20] | Efficacy comparable to conventional radiotherapy; significant side effects noted[20]. |
| Multicenter Phase II Study (Recurrent GBM) | SPM-011 (a BPA derivative) | 18.9 months[21] | 79.2%[21] | Favorable results with a novel boron-carrying drug and accelerator-based neutron source[21]. |
| JRR-4 Clinical Trial (Newly Diagnosed GBM) | BPA | Not explicitly stated, one long-term survivor (>5 years) | 55.1% (Japanese tumor registry data prior to temozolomide) | Demonstrates the potential for long-term survival in select cases. |
Historical Development and Applications
The unique ability of this compound to capture neutrons has led to its application in several key technological areas.
Nuclear Reactor Control and Shielding
The high neutron cross-section of ¹⁰B makes it an excellent "neutron poison" for controlling the rate of fission in nuclear reactors. Boron carbide (B₄C) enriched in ¹⁰B is a standard material for control rods, which are inserted into the reactor core to absorb neutrons and regulate the chain reaction[15][16][17]. Boric acid with enriched ¹⁰B is also used as a "chemical shim" in pressurized water reactors (PWRs) to control reactivity over the long term[16][19].
Neutron Detection
The ¹⁰B(n,α)⁷Li reaction is also utilized in neutron detectors. When a neutron is captured, the resulting charged particles (alpha and lithium) create ionization in a gas-filled detector, which can be measured as an electrical signal. This allows for the sensitive detection of thermal neutrons.
Boron Neutron Capture Therapy (BNCT)
A significant and evolving application of this compound is in the field of oncology, specifically Boron Neutron Capture Therapy (BNCT).
BNCT is a binary cancer therapy that combines a boron-containing drug that selectively accumulates in tumor cells with irradiation by a beam of thermal or epithermal neutrons[13][14][22][23]. The subsequent ¹⁰B(n,α)⁷Li reaction releases high-energy particles that have a very short range (approximately the diameter of a cell), leading to the selective destruction of cancer cells while sparing adjacent healthy tissue[13]. The concept was first proposed by Gordon L. Locher in 1936[13].
The first clinical trials of BNCT were conducted in the 1950s and 1960s but were largely unsuccessful due to the poor tumor-selectivity of the early boron compounds and inadequate neutron beams. A resurgence of interest in BNCT began in the 1990s with the development of more tumor-selective boron delivery agents, such as boronophenylalanine (BPA) and sodium borocaptate (BSH), and improved neutron sources.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the development and evaluation of this compound applications, particularly in the context of BNCT.
Synthesis and Formulation of Boronophenylalanine (BPA)
BPA is a key boron delivery agent for BNCT. Its synthesis and formulation are critical for clinical use.
Objective: To synthesize and formulate BPA for intravenous administration in BNCT.
Protocol Outline:
-
Synthesis of BPA: The synthesis of BPA is a multi-step organic chemistry process, typically starting from a protected phenylalanine derivative. The boron moiety is introduced via a borylation reaction.
-
Formulation with Fructose: BPA has low aqueous solubility at physiological pH. To overcome this, it is often complexed with fructose.
-
Mix BPA with fructose in water[24].
-
Adjust the pH of the solution to approximately 10 with NaOH to facilitate the complexation and dissolution[24].
-
Stir the solution until all solids are dissolved[25].
-
Readjust the pH to a physiologically compatible level of around 7.4 with HCl[24][25].
-
This process results in a higher concentration of BPA in a solution suitable for intravenous infusion[24].
-
In Vitro Boron Uptake Assay
Evaluating the cellular uptake of new boron-containing compounds is a crucial step in the development of BNCT drugs.
Objective: To quantify the intracellular concentration of a boron compound in cancer cells.
Protocol Outline:
-
Cell Culture: Seed cancer cells in culture plates and incubate until they reach the desired confluency.
-
Incubation with Boron Compound: Replace the culture medium with a medium containing the boron compound at a specific concentration. Incubate for various time points to assess the kinetics of uptake[26].
-
Cell Harvesting and Washing:
-
Sample Preparation for Boron Measurement:
-
Boron Quantification:
-
Analyze the boron concentration in the digested samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)[27].
-
The results are typically expressed as micrograms of boron per gram of tissue or per million cells.
-
Signaling Pathways, Experimental Workflows, and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways, experimental workflows, and logical relationships in the context of this compound applications.
Cellular Uptake of Boronophenylalanine (BPA)
The selective accumulation of BPA in tumor cells is primarily mediated by specific amino acid transporters that are often overexpressed in cancer cells.
Caption: Cellular uptake of BPA is mediated by LAT1, LAT2, and ATB⁰⁺ transporters.
DNA Damage Response in Boron Neutron Capture Therapy
The high-LET radiation from the ¹⁰B(n,α)⁷Li reaction induces complex DNA double-strand breaks (DSBs), triggering cellular DNA damage response pathways.
Caption: BNCT-induced DNA damage triggers NHEJ and HDR repair pathways and can lead to apoptosis.
Experimental Workflow for BNCT
The clinical application of BNCT follows a well-defined workflow, from patient selection to post-treatment follow-up.
Caption: The clinical workflow of Boron Neutron Capture Therapy.
Logical Workflow for BNCT Drug Development
The development of new boron-containing drugs for BNCT follows a logical progression from initial design to clinical trials.
References
- 1. DNA Damage Response and Repair in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 4. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake and metabolism of boronophenylalanine in human uveal melanoma cells in culture Relevance to boron neutron capture therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. High-10B Enriched Boron Carbide (B4C) for Advanced Nuclear Neutron Absorption [newayprecision.com]
- 9. nuclear-power.com [nuclear-power.com]
- 10. researchgate.net [researchgate.net]
- 11. aei.pitt.edu [aei.pitt.edu]
- 12. This compound - isotopic data and properties [chemlin.org]
- 13. Boron neutron capture therapeutics - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 15. preciseceramic.com [preciseceramic.com]
- 16. nslanalytical.com [nslanalytical.com]
- 17. 3m.com [3m.com]
- 18. researchgate.net [researchgate.net]
- 19. China achieves this compound enrichment breakthrough - Nuclear Engineering International [neimagazine.com]
- 20. Boron neutron capture therapy (BNCT) for glioblastoma multiforme: a phase II study evaluating a prolonged high-dose of boronophenylalanine (BPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Accelerator-based BNCT for patients with recurrent glioblastoma: a multicenter phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. US5935944A - Formulation for I.V. administration of the boron delivery drug, boronophenylalanine (BPA) - Google Patents [patents.google.com]
- 25. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Construction of Boronophenylalanine-Loaded Biodegradable Periodic Mesoporous Organosilica Nanoparticles for BNCT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Boron-10 Neutron Capture Reaction and Resulting Particles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay process of Boron-10 (¹⁰B) following thermal neutron capture. It details the fundamental reaction, the properties of the resulting energetic particles, and the experimental methodologies used to quantify and analyze this process, which is the cornerstone of Boron Neutron Capture Therapy (BNCT).
The Core Nuclear Reaction: ¹⁰B(n,α)⁷Li
The foundation of the this compound decay process is a neutron capture reaction. When a stable, non-radioactive ¹⁰B nucleus absorbs a low-energy (thermal) neutron, it forms a highly excited and unstable compound nucleus of Boron-11 (¹¹B*).[1][2] This compound nucleus has an extremely short half-life (approximately 10⁻¹² seconds) and immediately undergoes fission into two high-energy, charged particles: an alpha particle (⁴He nucleus) and a recoiling Lithium-7 (⁷Li) nucleus.[2]
This nuclear reaction, denoted as ¹⁰B(n,α)⁷Li, is highly energetic, releasing a total of 2.79 MeV per event when the resulting Lithium-7 nucleus is left in its ground state. The reaction predominantly proceeds via two main branches, dictated by the energy state of the resulting ⁷Li nucleus.
Reaction Pathways and Branching Ratios
The decay of the excited ¹¹B* nucleus follows two distinct pathways with well-defined probabilities:
-
Excited State Decay (93.7% probability): In the vast majority of events, the decay produces a ⁷Li nucleus in an excited state (⁷Li). This reaction releases a 1.47 MeV alpha particle and a 0.84 MeV ⁷Li ion. The excited ⁷Li nucleus then instantaneously (within ~10⁻¹³ s) decays to its ground state by emitting a 0.48 MeV gamma photon.[1]
-
Ground State Decay (6.3% probability): Less frequently, the decay directly produces a ⁷Li nucleus in its stable ground state. This pathway results in a more energetic alpha particle of 1.78 MeV and a recoiling ⁷Li ion of 1.01 MeV.[1]
The high linear energy transfer (LET) and short range of the resulting alpha and lithium particles are critical for therapeutic applications like BNCT, as they deposit their energy over a distance comparable to the diameter of a single cell (~5-9 µm), ensuring localized cell killing.[2]
Quantitative Data Summary
The key physical and nuclear properties of the ¹⁰B(n,α)⁷Li reaction are summarized below. These values are essential for dosimetry calculations, experimental design, and therapeutic planning in BNCT.
Table 1: Nuclear Properties and Cross-Section
| Parameter | Value | Reference(s) |
| Isotope | This compound (¹⁰B) | [3] |
| Natural Abundance | ~19.9% | [4] |
| Isotopic Mass | 10.012937 u | [2][3][4] |
| Thermal Neutron Capture Cross-Section (0.025 eV) | ~3840 barns (3.84 x 10⁻²¹ cm²) | [2] |
Table 2: Decay Product Characteristics
| Decay Branch | Probability | Particle | Kinetic Energy (MeV) | Total Energy Released (MeV) |
| ¹⁰B(n,α)⁷Li * (Excited State) | 93.7% | Alpha (⁴He) | 1.47 | 2.31 |
| Lithium-7 (⁷Li*) | 0.84 | |||
| Gamma (γ) | 0.48 | |||
| ¹⁰B(n,α)⁷Li (Ground State) | 6.3% | Alpha (⁴He) | 1.78 | 2.79 |
| Lithium-7 (⁷Li) | 1.01 |
Visualizing the Decay Process and Experimental Workflows
Diagrams are crucial for understanding the sequence of events in the nuclear reaction and the logic of the experimental setups used for its analysis.
This compound Neutron Capture and Decay Pathway
The following diagram illustrates the two primary branches of the ¹⁰B(n,α)⁷Li reaction.
Generalized Experimental Workflow for this compound Quantification
The quantification of ¹⁰B in biological samples is paramount for BNCT. Prompt Gamma Activation Analysis (PGAA) is a primary technique used for this purpose. The diagram below outlines the generalized workflow.
Experimental Protocols
Accurate determination of ¹⁰B concentration and its microdistribution in tissues is critical for the success of BNCT. Several key experimental techniques are employed for this purpose.
Prompt Gamma Activation Analysis (PGAA)
PGAA is a non-destructive nuclear analytical technique used to determine the elemental composition of a sample. It is the gold standard for measuring bulk ¹⁰B concentration in biological samples like blood and tissue.[5]
Methodology:
-
Sample Preparation:
-
Blood or other liquid biological samples are typically pipetted into clean vials made of materials with low neutron activation potential (e.g., Teflon or high-purity quartz).
-
Tissue samples are excised, weighed, and placed in similar vials.
-
No complex chemical digestion is required, which is a major advantage of this technique.[6]
-
-
Calibration Standards: A series of standard solutions with known, certified ¹⁰B concentrations (e.g., boric acid in water) are prepared to generate a calibration curve. These standards must be measured under the identical geometric conditions as the unknown samples.[2][5]
-
Irradiation:
-
Detection:
-
A high-purity germanium (HPGe) detector is positioned at a fixed angle (commonly 90°) to the neutron beam to detect the prompt gamma rays emitted from the sample.[1]
-
The detector is heavily shielded (e.g., with lead and lithium-containing materials) to reduce background gamma and neutron radiation.[1]
-
-
Data Acquisition:
-
The signal from the HPGe detector is processed by a multichannel analyzer (MCA), which generates a gamma-ray energy spectrum.[1]
-
The spectrum is collected for a predetermined time, sufficient to achieve adequate statistical precision for the peak of interest.
-
-
Analysis:
-
The characteristic 478 keV gamma-ray peak from the ¹⁰B(n,αγ)⁷Li* reaction is identified in the spectrum.[8]
-
The net area (counts) of this peak is calculated by subtracting the underlying background.
-
The ¹⁰B concentration in the unknown sample is determined by comparing its 478 keV peak count rate to the calibration curve generated from the standards.[5]
-
Neutron Capture Radiography (NCR) / Quantitative Neutron Autoradiography (QNAR)
NCR is an imaging technique used to determine the microdistribution of ¹⁰B within a thin tissue section, providing crucial information on cellular and subcellular localization.
Methodology:
-
Sample Preparation:
-
Tissue samples are snap-frozen and sectioned into thin slices (typically 10-20 µm thick) using a cryostat.
-
The thin section is mounted onto a solid-state nuclear track detector (SSNTD), most commonly made of polycarbonate (e.g., Lexan) or CR-39 plastic.[9]
-
-
Boron Standards: Tissue-equivalent standards containing known ¹⁰B concentrations are prepared and irradiated alongside the biological samples for calibration.[9]
-
Irradiation:
-
The sample-detector assembly is irradiated with a uniform flux of thermal neutrons from a nuclear reactor.
-
The alpha and ⁷Li particles produced by neutron capture in ¹⁰B travel from the tissue into the detector, creating latent damage tracks.[9]
-
-
Chemical Etching:
-
After irradiation, the tissue is removed, and the track detector is chemically etched.
-
For CR-39, a common etchant is a 6.25 M solution of sodium hydroxide (NaOH) at 70°C.[10][11] Etching times vary but are typically in the range of 1-6 hours to make the latent tracks visible as pits under a microscope.[10][11]
-
-
Image Acquisition: The etched detector is analyzed under an optical microscope, and high-resolution images of the track distributions are captured using a digital camera.[9]
-
Analysis:
-
Specialized software is used to count the number of tracks per unit area (track density).
-
By correlating the track density with the known concentrations of the co-irradiated standards, a calibration curve is created.
-
This curve is then used to convert the track density map from the tissue sample into a quantitative image of the ¹⁰B concentration and distribution.[9]
-
Alpha Spectroscopy
While less common for routine concentration measurements, alpha spectroscopy can be used to directly measure the energy of the charged particles emitted from the ¹⁰B(n,α)⁷Li reaction, confirming the reaction's occurrence and providing data for fundamental physics studies.
Methodology:
-
Setup: The experiment is typically conducted in a vacuum chamber. A thin ¹⁰B-containing target is irradiated with a collimated thermal neutron beam.
-
Detection: A charged particle detector, such as a silicon surface barrier detector, is placed at a known distance and angle from the target to detect the emitted alpha particles.[12]
-
Data Acquisition: The detector is connected to a multichannel analyzer (MCA) which records the number of particles as a function of their energy, creating an energy spectrum.
-
Analysis: The resulting spectrum will show distinct peaks corresponding to the 1.47 MeV and 1.78 MeV alpha particles from the two decay branches. The relative areas of these peaks can be used to verify the branching ratios of the reaction. The energy loss of the particles as they travel through any residual gas or the target itself must be accounted for in the analysis.[12]
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. water.llnl.gov [water.llnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prompt gamma-ray neutron activation analysis of this compound in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prompt Gamma-Ray Activation Analysis (PGAA) | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. From nuclear track characterization to machine learning based image classification in neutron autoradiography for boron neutron capture therapy | PLOS One [journals.plos.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. scispace.com [scispace.com]
- 12. pp.rhul.ac.uk [pp.rhul.ac.uk]
A Technical Guide to the Physical and Chemical Properties of Boron-10 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical, chemical, and nuclear properties of Boron-10 (¹⁰B) and its compounds. This compound is a stable, non-radioactive isotope of boron that has garnered significant interest in the medical field, particularly for its application in Boron Neutron Capture Therapy (BNCT), a promising binary radiotherapy for treating cancer.[1][2] Its unique nuclear characteristics make it a powerful tool for targeted cell destruction. This document details these properties, outlines experimental methodologies, and presents key data for professionals in research and drug development.
Core Physical and Nuclear Properties of this compound
Natural boron is composed of two stable isotopes: ¹¹B (approximately 80.1%) and ¹⁰B (approximately 19.9%).[3][4][5] The key distinction that makes ¹⁰B invaluable for medical applications is its exceptionally high thermal neutron capture cross-section of approximately 3837 barns.[6] This is over 80,000 times greater than that of ¹¹B, which is less than 0.05 barns.[7]
When a ¹⁰B nucleus captures a low-energy thermal neutron, it briefly forms an excited ¹¹B nucleus, which immediately undergoes nuclear fission to yield a high linear energy transfer (LET) alpha particle (⁴He) and a recoiling lithium-7 nucleus (⁷Li).[1][6][8]
¹⁰B + n → [¹¹B] → ⁴He (α) + ⁷Li + 2.31 MeV*[6]
The resulting high-energy particles have a very short path length in tissue, typically 5-9 micrometers, which is comparable to the diameter of a single cell.[6][9] This property allows for highly localized cell destruction, minimizing damage to surrounding healthy tissue.[2][9]
| Property | Value |
| Symbol | ¹⁰B |
| Natural Abundance | 19.9%[3][4][10] |
| Atomic Mass | 10.012937 u[6] |
| Nuclear Spin (I) | 3[3][10][11] |
| Thermal Neutron Capture Cross-Section | ~3837 barns[6] |
| Magnetic Dipole Moment (μ/μN) | 1.8004636[6] |
| Quadrupole Moment (Q) | +0.0846 barn[6] |
Table 1: Core nuclear and physical properties of the this compound isotope.
Spectroscopic Properties: ¹⁰B Nuclear Magnetic Resonance (NMR)
Both of boron's stable isotopes, ¹⁰B and ¹¹B, are NMR active.[3][11] However, ¹¹B is more commonly used due to its higher natural abundance, higher sensitivity, and lower nuclear quadrupole moment.[10][11] Nevertheless, ¹⁰B NMR is essential for characterizing ¹⁰B-enriched compounds, particularly those designed for applications like BNCT.[11]
¹⁰B is a quadrupolar nucleus with a spin of 3, which results in broader signals compared to ¹¹B.[6][11] Due to the low natural abundance and lower sensitivity of ¹⁰B, samples intended for ¹⁰B NMR are often isotopically enriched.[11] Standard borosilicate glass NMR tubes contain boron and can produce a broad background signal; therefore, more expensive quartz tubes are recommended for high-quality spectra.[11]
| Property | Value |
| Spin (I) | 3[10] |
| Gyromagnetic Ratio (γ) | 2.875 × 10⁷ rad T⁻¹ s⁻¹[6] |
| Resonance Frequency (at 1 T) | 4.5752 MHz[6] |
| Reference Compound | 15% BF₃·OEt₂ in CDCl₃[6][11] |
| Chemical Shift Range | ~210 ppm (-120 to 90 ppm)[11] |
| Relative Sensitivity (vs. ¹H) | 0.0199 (enriched)[11] |
Table 2: Key NMR properties of the this compound nucleus.
-
Sample Preparation: Dissolve the ¹⁰B-enriched compound in a suitable deuterated solvent. Use a quartz NMR tube to avoid background signals from borosilicate glass.[11]
-
Spectrometer Setup: Tune the NMR spectrometer to the ¹⁰B frequency (e.g., 32.24 MHz on a 300 MHz spectrometer).[12]
-
Reference: Use Boron trifluoride etherate (BF₃·OEt₂) as an external reference to calibrate the chemical shift scale to 0 ppm.[6][12]
-
Acquisition: Acquire the spectrum. Due to the lower sensitivity and broader lineshapes of ¹⁰B, a higher number of scans may be required to achieve an adequate signal-to-noise ratio compared to ¹¹B NMR.[11]
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate window functions to enhance resolution or sensitivity as needed.
Key this compound Compounds in Drug Development
The success of BNCT hinges on the selective delivery of a sufficient concentration of ¹⁰B atoms (approximately 20 µg/g of tumor tissue) to cancer cells.[9] Two low-molecular-weight compounds, L-Boronophenylalanine (BPA) and Sodium Borocaptate (BSH), are the most clinically utilized ¹⁰B delivery agents.[1][9][13]
-
L-Boronophenylalanine (¹⁰B-BPA): An amino acid analog, BPA is selectively taken up by metabolically active tumor cells through amino acid transporters.[14] It has shown efficacy in treating high-grade gliomas and melanomas.[9]
-
Sodium Borocaptate (¹⁰B-BSH): A polyhedral borane cage compound (Na₂¹⁰B₁₂H₁₁SH).[9] Its mechanism of accumulation in tumors is less specific and is thought to be related to the disruption of the blood-brain barrier in tumors.[15]
| Compound | Formula | Key Characteristic | Primary Use |
| L-Boronophenylalanine (BPA) | C₉H₁₂¹⁰BNO₄ | Amino acid analog, targets active tumor cells.[14] | Glioblastoma, Melanoma, Head and Neck Cancer.[1][9] |
| Sodium Borocaptate (BSH) | Na₂¹⁰B₁₂H₁₁SH | Polyhedral borane cluster.[9][13] | Glioblastoma (often in combination with BPA).[9] |
Table 3: Clinically significant this compound delivery agents.
Chemical Synthesis and Isotopic Enrichment
The production of ¹⁰B compounds for pharmaceutical use involves two critical stages: isotopic enrichment of boron and the chemical synthesis of the final drug molecule.
Since natural boron contains only about 19.9% ¹⁰B, enrichment is necessary to produce materials for medical and nuclear applications.[4][16] Methods for isotopic separation are based on the slight differences in physical and chemical properties between ¹⁰B and ¹¹B compounds.[16]
Experimental Protocol: Enrichment via Chemical Exchange Distillation
One established method for ¹⁰B enrichment is the chemical exchange distillation of a dimethyl ether-boron trifluoride (BF₃) complex.[17]
-
Complex Formation: Boron trifluoride gas is complexed with dimethyl ether.
-
Column Exchange: The complex is fed into a series of tall, interconnected distillation columns.[17]
-
Isotopic Exchange: A chemical exchange reaction occurs where ¹⁰BF₃ and ¹¹BF₃ have slightly different affinities for the dimethyl ether, leading to a separation of the isotopes along the column height.[17]
-
Reflux and Collection: A high reflux ratio is used to maximize the separation.[17] The ¹⁰B-enriched complex is collected from the bottom of the column, while the ¹¹B-enriched complex is removed from the top.
-
Conversion: The enriched ¹⁰BF₃ complex is then converted into other boron compounds, such as boric acid (H₃¹⁰BO₃), which serve as precursors for synthesizing BNCT drugs.[7]
Once enriched ¹⁰B starting materials are available, they can be incorporated into complex organic molecules through various synthetic routes. Palladium-catalyzed cross-coupling reactions are a modern and efficient method for creating carbon-boron bonds.[18]
Experimental Protocol: General Synthesis via Palladium-Catalyzed Reaction
This protocol outlines a general strategy for synthesizing a ¹⁰B-containing aryl boronic ester, a common intermediate.
-
Precursor Synthesis: Prepare an enriched ¹⁰B-containing diboron reagent, such as bis(pinacolato)diboron-¹⁰B₂ (¹⁰B₂pin₂).
-
Reaction Setup: In an inert atmosphere (e.g., argon or nitrogen), combine an aryl halide (Ar-X), the ¹⁰B₂pin₂ reagent, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base (e.g., potassium acetate) in an anhydrous solvent (e.g., dioxane or DMSO).
-
Coupling Reaction: Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress using techniques like TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off the solids, and perform an aqueous workup. Purify the crude product using column chromatography or recrystallization to obtain the desired aryl-¹⁰B-boronic ester (Ar-¹⁰Bpin).
-
Final Conversion: The resulting boronic ester can be further hydrolyzed to the corresponding boronic acid or used directly in subsequent synthetic steps to build the final drug molecule, such as ¹⁰B-BPA.
Application in Boron Neutron Capture Therapy (BNCT)
BNCT is a binary therapy that combines a tumor-targeting ¹⁰B drug with neutron irradiation.[1] The therapy's efficacy relies on the successful execution of a multi-step biological and nuclear process.
Experimental Protocol: Generalized BNCT Workflow
-
Drug Administration: The ¹⁰B-containing drug (e.g., ¹⁰B-BPA) is administered to the patient, typically via intravenous infusion.
-
Selective Accumulation: The drug is allowed to circulate and accumulate preferentially in tumor cells over a period of several hours. The concentration of ¹⁰B in the tumor and surrounding healthy tissue can be monitored.
-
Neutron Irradiation: The tumor site is then irradiated with a beam of epithermal neutrons.[2] These neutrons slow down as they penetrate the tissue, becoming thermal neutrons at the tumor's depth.
-
Nuclear Reaction: Thermal neutrons are captured by the ¹⁰B nuclei concentrated within the tumor cells, triggering the ¹⁰B(n,α)⁷Li fission reaction.[8]
-
Tumor Cell Destruction: The resulting high-energy alpha particles and lithium-7 nuclei deposit their energy within the tumor cells, causing lethal damage with minimal impact on adjacent healthy cells.[9]
References
- 1. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies | MDPI [mdpi.com]
- 2. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron - Wikipedia [en.wikipedia.org]
- 4. This compound | isotope | Britannica [britannica.com]
- 5. britannica.com [britannica.com]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. istc.int [istc.int]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Boron NMR Spectroscopy - Magritek [magritek.com]
- 11. Boron NMR [chem.ch.huji.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The basis and advances in clinical application of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The basis and advances in clinical application of boron neutron capture therapy | springermedizin.de [springermedizin.de]
- 16. Introduction To Isotopes: A Comprehensive Guide [borates.today]
- 17. PRODUCTION OF this compound (Technical Report) | OSTI.GOV [osti.gov]
- 18. pubs.acs.org [pubs.acs.org]
role of Boron-10 in the stellar nucleosynthesis
An In-Depth Technical Guide on the Role of Boron-10 in Stellar Nucleosynthesis
Executive Summary
This compound (¹⁰B), one of the two stable isotopes of boron, plays a unique and crucial role in our understanding of stellar physics and galactic chemical evolution. Unlike elements up to iron, boron is not a product of standard stellar nucleosynthesis, the fusion processes that power stars.[1][2][3] Instead, ¹⁰B is synthesized primarily through cosmic ray spallation in the interstellar medium.[4][5][6] Once incorporated into a newly forming star, it is readily destroyed at relatively low temperatures. This fragility makes this compound an exceptional tracer for stellar interior processes, such as rotational mixing and convection, providing insights into the physical conditions and evolution of stars.[7][8] This guide details the production and destruction pathways of ¹⁰B, presents key quantitative data, outlines experimental protocols for studying its reactions, and provides visual diagrams of these fundamental processes.
Production Pathway: Cosmic Ray Spallation
The primary mechanism for the synthesis of light elements like lithium, beryllium, and boron (including ¹⁰B) is cosmic ray spallation, also known as the x-process.[4][5] This process occurs not within stars but in the vast expanse of the interstellar medium (ISM).
Mechanism: Cosmic rays, which are highly energetic particles (predominantly protons and alpha particles) traveling through space, collide with nuclei in the ISM.[3] These collisions are energetic enough to fragment, or "spall," heavier nuclei, such as Carbon-12 (¹²C), Nitrogen-14 (¹⁴N), and Oxygen-16 (¹⁶O). The result of this fragmentation is the expulsion of protons, neutrons, and alpha particles, leaving behind a lighter nucleus.[6] The production of ¹⁰B is thought to arise from spallation reactions on ¹²C and ¹⁶O targets. An example of such a reaction is a high-energy proton striking a ¹⁴N nucleus, yielding a proton, an alpha particle, and a ¹⁰Be nucleus, which subsequently decays into ¹⁰B.[4] This origin explains the relatively low abundance of boron in the cosmos compared to its neighbors, carbon and nitrogen, which are direct products of stellar fusion.[9]
Destruction Pathways in Stellar Interiors
While ¹⁰B is created in the ISM, it is destroyed within the hot cores of stars.[3] The light elements are fragile and undergo nuclear reactions at temperatures significantly lower than those required for hydrogen fusion via the CNO cycle.[8] this compound is destroyed by proton capture reactions at temperatures around 5 x 10⁶ K.[10] This makes its surface abundance in a star a sensitive probe of mixing processes that can transport material from the surface to these hotter interior regions.[7][11]
The two primary destruction reactions for this compound are:
-
¹⁰B(p, α)⁷Be: This is the dominant destruction channel. A proton fuses with a ¹⁰B nucleus, producing an alpha particle (⁴He nucleus) and a Beryllium-7 nucleus.[12] This reaction has a relatively large cross-section at stellar energies.
-
¹⁰B(p, γ)¹¹C: This is a competing radiative capture reaction where a proton is captured by ¹⁰B to form Carbon-11, releasing a gamma ray.[13] The ¹¹C nucleus is unstable and subsequently decays to ¹¹B. This reaction channel is generally less probable than the (p, α) reaction.[12]
Quantitative Data
Isotopic Abundance
The natural abundance of boron isotopes is a key parameter established from terrestrial and meteoritic samples.
| Isotope | Natural Abundance (%) | Protons | Neutrons |
| This compound (¹⁰B) | ~19.9% | 5 | 5 |
| Boron-11 (¹¹B) | ~80.1% | 5 | 6 |
| Table 1: Natural isotopic abundance of Boron.[14] |
Key Destruction Reactions
The following table summarizes the primary nuclear reactions that consume ¹⁰B in stellar interiors. The astrophysical S-factor, S(E), is used to represent the reaction cross-section at low, stellar energies, factoring out the strong energy dependence from the Coulomb barrier.[15]
| Reaction | Q-value (MeV) | Typical Stellar Energy Range | Notes |
| ¹⁰B(p, α)⁷Be | 1.147 | 10s - 100s keV | Dominant destruction channel. Its rate is influenced by a strong resonance near 10 keV.[12][16] |
| ¹⁰B(p, γ)¹¹C | 8.689 | 10s - 100s keV | A competing radiative capture reaction, contributing to the production of ¹¹B via the decay of ¹¹C.[13][17] |
| Table 2: Primary destruction reactions for this compound in stars. |
Experimental Protocols: Measuring the ¹⁰B(p, α)⁷Be Reaction Cross-Section
Determining the rate of the ¹⁰B(p, α)⁷Be reaction at stellar energies is crucial for accurate stellar modeling. Since the cross-sections are extremely small at these low energies, direct measurements are challenging and often require extrapolation from higher-energy accelerator-based experiments.[12][18]
Methodology Summary:
-
Proton Beam Generation: A particle accelerator is used to produce a monoenergetic beam of protons. The energy of the beam is precisely controlled and varied to scan the energy range of interest.
-
Target Preparation: A thin, solid target enriched in this compound is placed in the beam path. The target's thickness and uniformity are critical for accurate measurements.
-
Reaction and Detection: The proton beam strikes the ¹⁰B target, inducing the (p, α) reaction. The resulting alpha particles are emitted at various angles.
-
Particle Identification: Silicon surface barrier detectors are positioned at specific angles around the target to detect the emitted alpha particles.[16] These detectors measure the energy of the particles, allowing the alpha particles from the reaction of interest to be distinguished from background radiation and other reaction products.
-
Cross-Section Calculation: By counting the number of detected alpha particles for a known number of incident protons and target nuclei, the reaction cross-section (σ) can be determined at each beam energy.
-
S-Factor Extrapolation: The measured cross-sections are converted into the astrophysical S-factor, S(E), which is a more slowly varying function of energy. The S-factor is then extrapolated down to the low energies relevant for stellar interiors using theoretical models, such as R-matrix theory.[12][19]
Conclusion
This compound holds a distinct position in the field of nucleosynthesis. It is not forged in the fusion furnaces of stars but is instead a product of high-energy cosmic ray interactions within the interstellar medium. Its significance lies in its fragility; once inside a star, it is efficiently destroyed by proton capture at relatively low temperatures. This characteristic makes ¹⁰B an invaluable diagnostic tool, allowing researchers to probe the extent of mixing processes within stellar interiors. The study of ¹⁰B production and destruction reactions, refined by precise experimental data, continues to enhance the accuracy of stellar evolution models and deepen our understanding of the life cycle of stars and the chemical evolution of the galaxy.
References
- 1. Boron - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Where Does the Element Boron Come From? | Physics Van | Illinois [van.physics.illinois.edu]
- 4. Cosmic ray spallation - Wikipedia [en.wikipedia.org]
- 5. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 6. Nucleosynthesis - Wikipedia [en.wikipedia.org]
- 7. Boron depletion in Galactic early B-type stars reveals two different main sequence star populations | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. Boron depletion in Galactic early B-type stars reveals two different main sequence star populations [arxiv.org]
- 9. Star - Fusion, Nucleosynthesis, Elements | Britannica [britannica.com]
- 10. Precise boron abundance in a sample of metal-poor stars from far-ultraviolet lines | Astronomy & Astrophysics (A&A) [aanda.org]
- 11. arxiv.org [arxiv.org]
- 12. Frontiers | Threshold effects in the 10B(p,α)7Be, 12C(p,γ)13N and 14N(p,γ)15O reactions [frontiersin.org]
- 13. [2402.06433] Reaction rate of the radiative capture proton by 10B [arxiv.org]
- 14. youtube.com [youtube.com]
- 15. Stellar nucleosynthesis - Wikipedia [en.wikipedia.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. [PDF] REACTION RATE OF RADIATIVE CAPTURE PROTON BY 10B | Semantic Scholar [semanticscholar.org]
- 18. frontiersin.org [frontiersin.org]
- 19. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Isotopic Fractionation of Boron-10 in Geological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boron, with its two stable isotopes, ¹⁰B and ¹¹B, serves as a powerful tracer in geological and environmental sciences. The significant mass difference between these isotopes leads to substantial fractionation during a variety of geological processes. This technical guide provides a comprehensive overview of the principles governing the isotopic fractionation of Boron-10 (¹⁰B) in geological systems. It details the primary fractionation mechanisms, outlines key experimental protocols for boron isotope analysis, presents a compilation of isotopic data for various geological materials, and illustrates the fundamental processes through logical diagrams. This document is intended to be a valuable resource for researchers and professionals seeking a deeper understanding of boron isotope geochemistry and its applications.
Introduction to Boron Isotopes
Boron has two naturally occurring stable isotopes: ¹¹B, with an abundance of approximately 80.1%, and ¹⁰B, with an abundance of about 19.9%.[1] The isotopic composition of boron is typically expressed in delta notation (δ¹¹B) in parts per thousand (per mil, ‰) relative to the NIST SRM 951 boric acid standard.[2]
The primary driver of boron isotope fractionation in most geological systems is the difference in coordination of boron in aqueous species and minerals. Boron exists in aqueous solutions primarily as trigonal boric acid (B(OH)₃) and tetrahedral borate (B(OH)₄⁻).[3] The ¹⁰B isotope preferentially partitions into the tetrahedral coordination, while the heavier ¹¹B isotope favors the trigonal coordination.[3][4] This fundamental principle underpins the wide range of δ¹¹B values observed in nature.
Principal Geological Processes Driving this compound Fractionation
Several key geological processes lead to significant isotopic fractionation of this compound. Understanding these processes is crucial for interpreting δ¹¹B data in the geological record.
Adsorption on Clay Minerals
The adsorption of boron onto the surfaces of clay minerals is a major process influencing the boron isotopic composition of natural waters and sediments. During this process, the tetrahedral borate ion (B(OH)₄⁻), enriched in ¹⁰B, is preferentially adsorbed over the trigonal boric acid (B(OH)₃).[5][6] This results in the clay mineral becoming isotopically light (lower δ¹¹B), while the remaining dissolved boron in the fluid becomes isotopically heavy (higher δ¹¹B). The extent of this fractionation is influenced by factors such as pH, temperature, and the specific type of clay mineral.[5]
Incorporation into Marine Carbonates
The boron isotopic composition of marine carbonates, particularly foraminifera shells, is a widely used proxy for reconstructing past ocean pH.[7][8] This is because the borate ion (B(OH)₄⁻) is the primary boron species incorporated into the carbonate lattice.[8][9] Since the relative abundance of B(OH)₃ and B(OH)₄⁻ in seawater is pH-dependent, the δ¹¹B of the carbonate mineral reflects the pH of the water from which it precipitated.[7][8]
Magmatic and Hydrothermal Processes
Significant boron isotope fractionation occurs during magmatic differentiation, degassing, and hydrothermal alteration.[10][11] During magmatic degassing, the lighter ¹⁰B can be preferentially retained in the melt, while the heavier ¹¹B is partitioned into the exsolved fluid phase.[1][5] However, some studies suggest that under certain conditions, boron isotopes may not undergo significant fractionation during degassing.[1][5] In hydrothermal systems, the interaction of fluids with rocks leads to changes in the δ¹¹B of both the fluid and the altered rock, depending on the temperature, pH of the fluid, and the minerals involved.[12]
Subduction Zone Metamorphism
Subduction zones are critical sites for boron recycling in the Earth's mantle. During the dehydration of the subducting slab, boron is released into fluids.[13][14] The ¹¹B isotope is preferentially partitioned into the aqueous fluid, leaving the subducted slab depleted in ¹¹B. This process results in isotopically heavy boron being introduced into the mantle wedge, which is then reflected in the composition of arc magmas.
Quantitative Data on Boron Isotope Fractionation
The following tables summarize the δ¹¹B values of various geological reference materials and the boron isotope fractionation factors (α) for key geological processes.
Table 1: δ¹¹B Values of Selected Geological Reference Materials
| Reference Material | Material Type | δ¹¹B (‰) vs. NIST SRM 951 | Reference(s) |
| JB-2 | Basalt | +7.23 ± 0.47 | [15] |
| JB-3 | Basalt | - | [16] |
| BHVO-2 | Basalt | - | [17] |
| AGV-2 | Andesite | - | [16] |
| JR-2 | Rhyolite | - | [16] |
| IAEA-B-5 | - | -6.0 ± 0.6 | [18] |
| IAEA-B-6 | - | -3.9 ± 0.5 | [18] |
| GOR132-G | Silicate Glass | - | |
| StHs6/80-G | Silicate Glass | - | |
| ATHO-G | Silicate Glass | - | |
| NIST SRM 610 | Silicate Glass | - | [18] |
| NIST SRM 612 | Silicate Glass | - | |
| IAEA-B-8 | Clay | - | |
| JCp-1 | Carbonate | - | |
| NIST SRM 8301 | Coral | +24.24 ± 0.11 | [18] |
Table 2: Boron Isotope Fractionation Factors (α) for Selected Geological Processes
| Process | Phases | Temperature (°C) | 1000lnα (‰) | Reference(s) |
| Tourmaline-Fluid | Dravitic Tourmaline - H₂O | 400 | -2.7 ± 0.5 | [4] |
| 700 | -0.8 ± 0.5 | [4] | ||
| Mica-Fluid (Basic) | Muscovite - H₂O | - | 0.8–2.4 × (1000/T) - 0.8 × (1000/T)² | [19] |
| Mica-Fluid (Acidic) | Muscovite - H₂O | - | 7.0–14.0 × (1000/T) - 1.2 × (1000/T)² | [19] |
| Mica-Tourmaline | Muscovite - Tourmaline | - | 1.9–5.4 × (1000/T) -3.4 × (1000/T)² | [19] |
| B(OH)₃ - B(OH)₄⁻ | Aqueous Species | 25 | 19.3 | [20] |
Note: T is in Kelvin. α is defined as (¹¹B/¹⁰B)phase A / (¹¹B/¹⁰B)phase B.
Experimental Protocols for Boron Isotope Analysis
Accurate and precise measurement of boron isotopic compositions is challenging due to the low concentrations of boron in many geological materials and the potential for contamination. The most common high-precision technique is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Preparation and Digestion
For Silicate Rocks:
-
Decomposition: A common method involves alkali carbonate fusion.[15] The rock powder is mixed with a flux (e.g., sodium carbonate) and heated in a furnace to break down the silicate matrix.
-
Dissolution: The resulting fused bead is dissolved in dilute acid.
-
Alternative Method (Acid Digestion): For some silicates, direct digestion using hydrofluoric acid (HF) in a sealed vessel is employed.[18][21] Mannitol is often added to complex with boron and prevent its volatilization during acid evaporation.[22]
For Carbonate Samples:
-
Cleaning: Samples like foraminifera are meticulously cleaned to remove clays and other contaminants, often involving ultrasonication and rinsing with methanol.[23]
-
Dissolution: The cleaned carbonate is dissolved in a weak acid (e.g., nitric acid).[23]
Boron Purification
Prior to isotopic analysis, boron must be separated from the sample matrix to avoid interferences. This is typically achieved through ion-exchange chromatography.
-
Resin: A boron-specific anion exchange resin, Amberlite IRA-743, is widely used.[2][11][24] This resin selectively adsorbs the borate ion (B(OH)₄⁻) from a weakly basic solution.
-
Procedure: a. The sample solution is adjusted to a pH of 7-8 to ensure boron is in the borate form.[11] b. The solution is passed through a column containing the Amberlite IRA-743 resin. c. The matrix elements are washed from the column. d. The purified boron is then eluted from the resin using a dilute acid (e.g., 0.1 M HCl).[11]
MC-ICP-MS Analysis
-
Instrumentation: A high-resolution MC-ICP-MS, such as the Neptune Plus, is commonly used for boron isotope measurements.[2][24]
-
Sample Introduction: The purified boron solution is introduced into the plasma via a nebulizer and spray chamber. To minimize boron memory effects, PFA nebulizers and quartz or sapphire injectors are preferred.[21]
-
Measurement: The ion beams of ¹⁰B⁺ and ¹¹B⁺ are simultaneously measured on separate Faraday collectors.
-
Mass Bias Correction: Instrumental mass bias is corrected using the sample-standard bracketing (SSB) method, where the isotopic ratio of the sample is compared to that of a known standard (NIST SRM 951) analyzed under the same conditions.[16][17]
Visualizing Boron Isotope Fractionation
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in boron isotope geochemistry.
Caption: Experimental workflow for boron isotope analysis of geological samples.
Caption: Boron isotope fractionation during adsorption on clay minerals.
Caption: Boron isotope fractionation during incorporation into marine carbonates.
Caption: Boron isotope fractionation during magmatic degassing.
Conclusion
The isotopic fractionation of this compound is a fundamental process in geochemistry with wide-ranging applications, from paleoceanography to tracing fluid-rock interactions in the Earth's crust and mantle. The distinct preference of ¹⁰B for tetrahedral coordination is the primary driver of this fractionation, leading to characteristic isotopic signatures in various geological materials. Advances in analytical techniques, particularly MC-ICP-MS, have enabled high-precision measurements of boron isotopes, furthering our ability to utilize this system to unravel complex geological processes. This guide provides a foundational understanding of the principles, methods, and data related to this compound fractionation, serving as a valuable resource for researchers and professionals in the earth sciences and beyond.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. Matrix independent and interference free in situ boron isotope analysis by laser ablation MC-ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00028A [pubs.rsc.org]
- 3. Ab initio prediction of equilibrium boron isotope fractionation between minerals and aqueous fluids at high P and T: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Refining Boron Isotopic Measurements of Silicate Samples by Multi-Collector-Inductively Coupled Plasma-Mass Spectrometry (MC-ICP-MS) - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Boron isotope fractionation in magma via crustal carbonate dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Boron Isotope Helps to Trace Fluid Processes in Subduction Zone----Chinese Academy of Sciences [english.cas.cn]
- 14. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Boron isotopic analysis in bulk silicate materials using the Neoma MS/MS MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Measurement on high-precision boron isotope of silicate materials by a single column purification method and MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. Method – Isobar Science [isobarscience.com]
Methodological & Application
Application Notes and Protocols: Boron-10 as a Neutron Absorber in Nuclear Reactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron-10 (¹⁰B), a stable isotope of boron, plays a critical role in the safe and efficient operation of nuclear reactors. Its exceptionally high neutron absorption cross-section for thermal neutrons makes it an ideal material for controlling nuclear fission.[1][2] This document provides detailed information on the applications of ¹⁰B in nuclear reactors, quantitative data on its neutron absorption properties, and protocols for key experiments related to its qualification and use.
Natural boron contains approximately 19.9% ¹⁰B and 80.1% Boron-11 (¹¹B). The ¹⁰B isotope is the primary neutron-absorbing component due to its significantly larger neutron cross-section.[3] Consequently, materials enriched in ¹⁰B are frequently utilized in nuclear applications to enhance neutron absorption efficiency.[4][5]
Principle of Neutron Absorption
The efficacy of this compound as a neutron absorber lies in its nuclear reaction with thermal neutrons. When a ¹⁰B nucleus captures a thermal neutron, it forms an excited Boron-11 nucleus (¹¹B*), which immediately decays into a lithium-7 nucleus (⁷Li) and an alpha particle (a helium nucleus, ⁴He).[6][7] This reaction releases approximately 2.31 MeV of energy.[7]
The nuclear reaction is as follows:
¹⁰B + n → [¹¹B]* → ⁷Li + α + 2.31 MeV[6][7]
The high linear energy transfer (LET) of the resulting alpha particle and lithium-7 nucleus, and their short range of 5-9 micrometers, ensures that the energy is deposited locally, within the material containing the boron.[6][8]
Applications in Nuclear Reactors
This compound is utilized in various forms throughout nuclear power plants to control reactivity and ensure safety.[1][9]
-
Control Rods: Control rods, often made of boron carbide (B₄C) or high-boron steel, are inserted into or withdrawn from the reactor core to control the rate of the nuclear chain reaction.[3][10][11][12] By absorbing neutrons, they regulate the reactor's power output and can be fully inserted for an emergency shutdown (scram).[1][13]
-
Chemical Shim: In Pressurized Water Reactors (PWRs), boric acid (H₃BO₃) is dissolved in the primary coolant. This "chemical shim" provides uniform, long-term reactivity control to compensate for fuel burnup over the fuel cycle.[5][14] The concentration of boric acid is gradually reduced as the fuel is depleted.[15]
-
Burnable Absorbers: this compound is incorporated as a burnable absorber, often in the form of boron carbide coatings on fuel pellets or as discrete rods.[15] These absorbers are designed to be "burned up" or depleted by neutron absorption at a rate that compensates for the decrease in fuel reactivity over time, helping to control power distribution within the core.[16]
-
Emergency Shutdown Systems: Concentrated boric acid solutions are kept in standby liquid control systems for rapid injection into the reactor core during an emergency to absorb neutrons and quickly halt the fission reaction.[1][15]
-
Neutron Shielding: Boron is added to materials like steel and polyethylene to create effective shielding against neutron radiation, protecting both personnel and equipment.[1][10]
-
Neutron Detectors: The ¹⁰B(n,α)⁷Li reaction is utilized in neutron detectors. The charged particles produced (alpha and lithium) create ionization that can be measured to determine the neutron flux.[15]
Quantitative Data
The effectiveness of a neutron absorber is quantified by its neutron absorption cross-section, measured in barns (1 barn = 10⁻²⁴ cm²). This compound has a very high absorption cross-section for thermal neutrons.
| Isotope/Material | Neutron Energy | Neutron Absorption Cross-Section (barns) | Reference(s) |
| This compound (¹⁰B) | Thermal (0.025 eV) | ~3840 | [15] |
| Boron-11 (¹¹B) | Thermal (0.025 eV) | ~0.005 | |
| Natural Boron (~19.9% ¹⁰B) | Thermal (0.025 eV) | ~760 | [17][18] |
| Cadmium (Natural) | Thermal | High | [19] |
| Gadolinium-157 | Thermal | Very High | [16] |
Signaling Pathways and Logical Relationships
The process of neutron absorption by this compound and its application in reactor control can be visualized as follows:
Nuclear reaction pathway of this compound neutron capture.
Experimental Protocols
The following protocols are generalized methodologies based on established techniques for the qualification and analysis of this compound neutron-absorbing materials. Adherence to specific ASTM standards is recommended for formal qualification.[6][15][20]
Protocol 1: Determination of Thermal Neutron Absorption Cross-Section using the Neutron Transmission Method
Objective: To experimentally determine the total thermal neutron absorption cross-section of a this compound enriched material.
Principle: This method measures the attenuation of a thermal neutron beam as it passes through a sample of the material. The degree of attenuation is related to the total macroscopic cross-section of the material.
Apparatus:
-
Thermal neutron source (e.g., from a research reactor or a spallation source)
-
Neutron collimator
-
Neutron detector (e.g., ³He or BF₃ proportional counter)
-
Sample holder
-
Data acquisition system
Procedure:
-
Background Measurement: Measure the neutron count rate at the detector without any sample in the beam path. This provides the background count (I_bkg).
-
Incident Beam Measurement: Place an empty sample holder in the beam path and measure the neutron count rate. This gives the incident beam intensity (I₀).
-
Sample Measurement: Place the this compound sample of a known thickness (x) in the sample holder and measure the transmitted neutron count rate (I).
-
Data Analysis:
-
Correct the measured intensities for background counts: I' = I - I_bkg and I₀' = I₀ - I_bkg.
-
The transmission (T) is calculated as T = I' / I₀'.
-
The macroscopic total cross-section (Σ_t) is determined using the Beer-Lambert law: Σ_t = -ln(T) / x.
-
The microscopic absorption cross-section (σ_a) can be calculated from Σ_t if the number density of ¹⁰B atoms (N) and the scattering cross-section (σ_s) are known (Σ_t = N(σ_a + σ_s)).
-
Protocol 2: Measurement of Control Rod Reactivity Worth
Objective: To determine the effect of a this compound control rod on the reactivity of a nuclear reactor core.
Principle: The reactivity worth of a control rod is measured by observing the change in the reactor's criticality (stable power level) as the rod is inserted or withdrawn from the core. This is often done by measuring the reactor period, which is the time it takes for the reactor power to change by a factor of e.
Apparatus:
-
Low-power research reactor
-
Calibrated neutron detectors
-
Control rod drive mechanism
-
Reactor period meter or data acquisition system to measure reactor power as a function of time
Procedure:
-
Initial Criticality: With the test control rod fully inserted, bring the reactor to a stable, low-power critical state by adjusting other control rods.
-
Rod Withdrawal: Withdraw the test control rod by a small, known distance. This will introduce positive reactivity, and the reactor power will begin to rise.
-
Period Measurement: Measure the stable reactor period (the time for the power to increase by a factor of e).
-
Reactivity Calculation: Use the inhour equation to relate the measured reactor period to the change in reactivity.
-
Incremental Measurements: Repeat steps 2-4 for successive withdrawals of the control rod until it is fully withdrawn.
-
Data Integration: Integrate the differential reactivity worth over the entire length of the control rod to obtain the total integral reactivity worth.
Protocol 3: Determination of this compound Isotopic Abundance
Objective: To determine the isotopic percentage of ¹⁰B in a boron-containing sample.
Principle: Mass spectrometry is used to separate the isotopes of boron based on their mass-to-charge ratio.
Apparatus:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) or Thermal Ionization Mass Spectrometer (TIMS)
-
Digestion apparatus (e.g., microwave digestion system)
-
Certified isotopic standards
Procedure:
-
Sample Preparation: Accurately weigh the boron-containing sample. Digest the sample in an appropriate acid mixture to bring the boron into solution.
-
Instrument Calibration: Calibrate the mass spectrometer using certified boron isotopic standards of known ¹⁰B/¹¹B ratios.
-
Sample Analysis: Introduce the prepared sample solution into the mass spectrometer.
-
Data Acquisition: Measure the ion intensities for the masses corresponding to ¹⁰B and ¹¹B.
-
Isotopic Ratio Calculation: Calculate the ¹⁰B/¹¹B ratio from the measured intensities.
-
Abundance Calculation: Convert the isotopic ratio to atomic percent abundance of ¹⁰B using the calibration data.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for qualifying a new batch of this compound enriched boron carbide for use in reactor control rods.
Workflow for Boron Carbide Qualification.
References
- 1. Nuclear Reactor Simulator [dalton-nrs.manchester.ac.uk]
- 2. kns.org [kns.org]
- 3. Study of burnable absorber reactivity worth evaluation method considering the position of burnable absorber rod in a block using VHTRC experimental results (Technical Report) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. nuclear-power.com [nuclear-power.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Neutron Absorbers: Qualification and Acceptance Tests | INMM Resources [resources.inmm.org]
- 8. Neutron Time Of Flight - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. epj-conferences.org [epj-conferences.org]
- 11. resources.inmm.org [resources.inmm.org]
- 12. arxiv.org [arxiv.org]
- 13. osti.gov [osti.gov]
- 14. CHEMICAL SHIM CONTROL FOR POWER REACTORS (Journal Article) | OSTI.GOV [osti.gov]
- 15. Nuclear-Grade Boron Carbide: A Guide to ASTM C751, C750, and ANSI/ANS 6.4.2 Standards [newayprecision.com]
- 16. ill.eu [ill.eu]
- 17. Neutron Time-of-Flight Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Neutron-Induced Single-Event Upset Cross Section of UltraScale Kintex FPGA Using Time-of-Flight Technique | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 19. djs.si [djs.si]
- 20. silicon-carbides.com [silicon-carbides.com]
Application Notes and Protocols for Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a binary approach to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.[1][2][3] This modality is based on the nuclear capture reaction that occurs when a stable isotope, boron-10 (¹⁰B), is irradiated with low-energy (thermal) neutrons.[1][2] The subsequent nuclear fission releases high-energy, short-range alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which deposit their energy within the cell containing the ¹⁰B, leading to localized cell death.[1][4][5] BNCT has shown promise in treating various cancers, particularly those that are locally advanced, recurrent, or resistant to conventional therapies, such as glioblastoma multiforme and recurrent head and neck cancers.[1][6][7]
The effectiveness of BNCT is contingent on two key factors: the selective accumulation of a sufficient concentration of ¹⁰B in tumor cells and the delivery of an adequate fluence of thermal neutrons to the tumor site.[8] This document provides a detailed overview of the principles of BNCT, its clinical applications with supporting data, and protocols for key experimental procedures relevant to BNCT research and drug development.
Principles of Boron Neutron Capture Therapy
BNCT is a two-step process:
-
Boron Agent Administration: A non-toxic drug containing the stable isotope this compound is administered to the patient.[1][4] This agent is designed to selectively accumulate in tumor cells. The two most clinically used boron delivery agents are Boronophenylalanine (BPA) and Sodium Borocaptate (BSH) .[9]
-
Neutron Irradiation: The tumor is then irradiated with a beam of low-energy (epithermal) neutrons.[1] As these neutrons penetrate the tissue, they slow down to thermal energies.
Upon capture of a thermal neutron by a ¹⁰B atom, the following nuclear reaction occurs:
¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV
The resulting alpha particle and lithium-7 nucleus are high linear energy transfer (LET) particles, meaning they deposit a large amount of energy over a very short distance (approximately 5-9 µm), which is roughly the diameter of a single cell.[1][8] This localized energy deposition leads to irreparable DNA damage and subsequent cell death, primarily in the cells that have taken up the boron agent.[1]
Cellular Uptake of Boronophenylalanine (BPA)
The selective accumulation of BPA in tumor cells is a critical aspect of BNCT's targeting mechanism. BPA, an amino acid analog, is primarily transported into cells via L-type amino acid transporters (LATs), particularly LAT1, which is often overexpressed in various cancer cells to meet their increased metabolic demands.[2][10][11] Other transporters like LAT2 and ATB⁰⁺ also contribute to BPA uptake.[2]
DNA Damage and Repair Pathways in BNCT
The high-LET radiation produced during the BNCT reaction induces complex and severe DNA damage, particularly double-strand breaks (DSBs), which are challenging for cells to repair.[1][3][6] This complex damage is a key reason for BNCT's high cell-killing efficacy. Cells attempt to repair these DSBs through two main pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that is active throughout the cell cycle. Key proteins include Ku70/80 and DNA Ligase IV.[6][12][13]
-
Homologous Recombination Repair (HRR): A more accurate pathway that is primarily active in the S and G2 phases of the cell cycle. Key proteins include RAD51 and RAD54.[1][12][13]
Studies suggest that in some cancer cell types, HRR is the primary pathway for repairing BNCT-induced damage.[1][13] The induction of irreparable DNA damage can lead to various forms of cell death, including apoptosis, mitotic catastrophe, and necrosis.[3]
Clinical Applications and Efficacy
BNCT has been clinically investigated for various malignancies. The most extensive data is available for recurrent head and neck cancer and glioblastoma.
Recurrent Head and Neck Cancer
BNCT has shown significant efficacy in patients with recurrent head and neck cancer who have often exhausted other treatment options.
| Study/Trial | Boron Agent(s) & Dose | No. of Patients | Overall Response Rate (ORR) | Median Survival Time (MST) | 1-Year Overall Survival (OS) | 2-Year Overall Survival (OS) | Key Toxicities |
| Helsinki, Finland[14] | BPA | 30 | 76% | - | - | 30% | Manageable mucositis, dermatitis |
| Osaka, Japan[15] | BPA or BPA + BSH | 62 | 58% | 10.1 months | 43.1% | 24.2% | Hyperamylasemia, fatigue, mucositis, pain |
| Taiwan (THOR)[16] | BPA (two fractions) | 17 | 70.6% (12/17) | - | - | 47% | Low-grade mucositis, dermatitis, alopecia |
| Taiwan (BNCT + IG-IMRT)[17] | BPA (500 mg/kg) + IG-IMRT | 14 | 64% (CR+PR) | - | 56% | - | Laryngeal edema, hemorrhage |
Glioblastoma and Recurrent Malignant Glioma
BNCT has been explored as a treatment for the highly aggressive brain tumor, glioblastoma.
| Study/Trial | Boron Agent(s) & Dose | No. of Patients | Median Survival Time (MST) | 2-Year Overall Survival (OS) | Key Observations |
| Osaka, Japan (Protocol 2)[18] | BPA + BSH | 11 | 23.5 months | 25% | Combination with external beam radiation therapy |
| Swedish Clinical Trial[19] | BPA | 42 | 17.7 months (newly diagnosed), 22.2 months (recurrent) | - | - |
| Miyatake et al. (BNCT + Bevacizumab)[18] | BPA and/or BSH + Bevacizumab | 4 | Survival times of 14, 16.5, >23, and >26 months | - | Combination with bevacizumab may prolong survival |
| Harvard-MIT (1996-1999)[20] | BPA (250-330 mg/kg) | 20 | 11.1 months | - | Early phase trial |
Experimental Protocols
In Vitro Evaluation of Boron Agents
A standardized approach is crucial for the preclinical evaluation of new boron-containing compounds.
References
- 1. DNA Damage Response and Repair in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Boron Delivery to Brain Cells via Cerebrospinal Fluid (CSF) Circulation in BNCT of Brain-Tumor-Model Rats—Ex Vivo Imaging of BPA Using MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of boron neutron capture therapy of high grade gliomas and recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to keep boron inside cells during radiotherapy: a simple novel approach to cancer treatment | Tokyo Tech News | Tokyo Institute of Technology [titech.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy [frontiersin.org]
- 13. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Boron neutron capture therapy outcomes for advanced or recurrent head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Boron Neutron Capture Therapy: A Review of Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The current status and novel advances of boron neutron capture therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Measuring Boron-10 in Tissues: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of Boron-10 (¹⁰B) concentration in tissues is paramount for the advancement of Boron Neutron Capture Therapy (BNCT). This document provides detailed application notes and protocols for the principal techniques used to measure ¹⁰B concentration, ensuring reliable and reproducible results. The success of BNCT is critically dependent on the selective accumulation of ¹⁰B in tumor cells.[1][2] Therefore, robust analytical methods are essential to determine the biodistribution and concentration of ¹⁰B-containing compounds in target tissues and surrounding healthy tissues.
This guide covers several key techniques, including Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Neutron Capture Radiography (NCR), and Prompt Gamma-ray Spectroscopy (PGRS). Each section details the principles of the method, provides a step-by-step experimental protocol, and discusses the advantages and limitations.
Comparison of Key Techniques
The selection of an appropriate method for ¹⁰B analysis depends on the specific research question, desired spatial resolution, sensitivity requirements, and the nature of the tissue samples. The following table summarizes the key quantitative parameters of the most common techniques.
| Technique | Principle | Sample Type | Detection Limit | Spatial Resolution | Throughput | Destructive |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in an argon plasma followed by mass-to-charge ratio separation. | Homogenized tissues, blood, urine | 0.3 ng/mL - 30 ng/mL[3] | Not applicable (bulk analysis) | High | Yes |
| Neutron Capture Radiography (NCR) / Autoradiography | Detection of alpha particles and lithium-7 nuclei emitted from the ¹⁰B(n,α)⁷Li reaction using a solid-state nuclear track detector.[4] | Thin tissue sections | ~0.1 ppm | Cellular to subcellular (~1 µm)[5] | Low to Medium | Yes |
| Prompt Gamma-ray Spectroscopy (PGRS) | Detection of the 478 keV prompt gamma-ray emitted during the ¹⁰B(n,α)⁷Li reaction.[6][7] | Bulk tissues, in-vivo measurements | ~1 ppm | Poor (bulk analysis) | Low | No (for in-vivo) |
| Secondary Ion Mass Spectrometry (SIMS) | Sputtering of the sample surface with a primary ion beam and analyzing the ejected secondary ions.[8] | Thin tissue sections | ppm levels[8] | Subcellular | Low | Yes |
Experimental Workflows
The general process for determining ¹⁰B concentration in tissues involves several key stages, from sample collection to data analysis. The specific steps within the measurement phase will vary depending on the chosen analytical technique.
A more detailed workflow for a widely used technique like ICP-MS highlights the specific steps involved in sample digestion and analysis.
Application Note 1: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals and non-metals at very low concentrations.[9] For ¹⁰B analysis, tissue samples are first digested to break down the organic matrix and bring the boron into solution. The resulting solution is then introduced into an argon plasma, which atomizes and ionizes the boron atoms. A mass spectrometer then separates the ¹⁰B and ¹¹B isotopes based on their mass-to-charge ratio, allowing for precise quantification.
Advantages:
-
High sensitivity and low detection limits.[3]
-
High sample throughput.
-
Can measure both ¹⁰B and ¹¹B isotopes.[3]
-
Well-established and widely available technique.
Limitations:
-
Destructive method, the tissue sample is consumed.
-
Provides bulk concentration, no spatial distribution information.
-
Potential for polyatomic interferences, although modern instruments can mitigate this.
-
"Memory effects" where boron adheres to the instrument's sample introduction components can be an issue, requiring thorough rinsing protocols.[10]
Protocol: ¹⁰B Quantification in Tissues using ICP-MS
1. Materials and Reagents:
-
Tissue samples (frozen or fresh)
-
Ultrapure nitric acid (HNO₃)
-
Hydrogen peroxide (H₂O₂) (30%, trace metal grade)
-
This compound standard solutions for calibration
-
Internal standard (e.g., Beryllium)
-
Plastic vials and labware to avoid boron contamination from glassware.[11][12]
-
Microwave digestion system
-
ICP-MS instrument
2. Sample Preparation and Digestion:
-
Accurately weigh approximately 50-100 mg of the tissue sample into a clean microwave digestion vessel.
-
Add a mixture of concentrated nitric acid and hydrogen peroxide to the vessel. A common ratio is 4:1 (HNO₃:H₂O₂).
-
Allow the samples to pre-digest at room temperature for at least 30 minutes.
-
Place the vessels in the microwave digestion system and run a program with a gradual temperature ramp up to approximately 180-200°C.
-
After digestion and cooling, dilute the clear digestate with ultrapure water to a final volume, ensuring the acid concentration is compatible with the ICP-MS introduction system (typically 1-2%).
3. ICP-MS Analysis:
-
Prepare a series of calibration standards from a certified ¹⁰B stock solution, matching the acid matrix of the samples.
-
Set up the ICP-MS instrument to measure both ¹⁰B and ¹¹B isotopes. Include an internal standard to correct for instrument drift and matrix effects.[3]
-
Aspirate a blank solution, the calibration standards, and the digested tissue samples into the ICP-MS.
-
Thoroughly rinse the system between samples with a suitable rinse solution (e.g., a slightly alkaline solution) to prevent boron memory effects.[13]
4. Data Analysis:
-
Generate a calibration curve by plotting the known concentrations of the standards against their measured signal intensities.
-
Determine the concentration of ¹⁰B in the digested samples by interpolating their signal intensities on the calibration curve.
-
Calculate the final ¹⁰B concentration in the original tissue sample, accounting for the initial sample weight and the dilution factor.
Application Note 2: Neutron Capture Radiography (NCR)
Principle: Neutron Capture Radiography, also known as neutron autoradiography, is an imaging technique that provides spatial distribution of ¹⁰B at the cellular level.[14][15] A thin tissue section is placed in contact with a solid-state nuclear track detector (SSNTD), such as CR-39 plastic.[4] The sample-detector assembly is then irradiated with thermal neutrons. The ¹⁰B atoms within the tissue capture neutrons and undergo the ¹⁰B(n,α)⁷Li reaction, emitting alpha particles and lithium-7 nuclei. These charged particles travel a very short distance in the tissue and create latent tracks of damage in the detector.[1][4] After chemical etching, these tracks become visible under a microscope as small pits. The density of these pits is directly proportional to the ¹⁰B concentration in the corresponding region of the tissue.[4]
Advantages:
-
Provides high-resolution spatial distribution of ¹⁰B.[16]
-
Can visualize ¹⁰B accumulation in different cellular and subcellular compartments.
-
Quantitative when calibrated with standards.[17]
Limitations:
-
Destructive technique.
-
Lower throughput compared to ICP-MS.
-
Requires access to a neutron source.
-
The etching process needs to be carefully controlled for reproducible results.
Protocol: ¹⁰B Imaging in Tissues using NCR
1. Materials and Reagents:
-
Frozen tissue samples
-
Cryostat for tissue sectioning
-
Solid-state nuclear track detectors (e.g., CR-39)
-
Sodium hydroxide (NaOH) solution for etching (e.g., 6.25 M)
-
Microscope with image analysis software
-
Boron standards of known concentrations for calibration.
2. Sample and Detector Preparation:
-
Cut thin (e.g., 10-30 µm) frozen tissue sections using a cryostat.[18]
-
Mount the tissue sections directly onto the surface of the SSNTD. Freeze-drying the tissues can be employed for water-soluble boron compounds.[15][19]
-
Prepare calibration standards by mixing known amounts of a ¹⁰B compound with a tissue-equivalent matrix and sectioning them in the same way as the samples.
3. Neutron Irradiation:
-
Place the sample-detector assemblies in a suitable container and irradiate them with a uniform beam of thermal neutrons at a nuclear reactor. The neutron fluence will depend on the expected ¹⁰B concentration.
4. Etching and Imaging:
-
After irradiation, carefully remove the tissue sections from the detectors.
-
Etch the detectors in a temperature-controlled bath of NaOH solution (e.g., 70°C for 60 minutes) to reveal the tracks.[4]
-
Rinse the detectors thoroughly with deionized water and allow them to dry.
-
Image the etched detectors using a light microscope. The tracks will appear as dark pits.
5. Data Analysis:
-
Use image analysis software to count the number of tracks per unit area (track density) in different regions of interest corresponding to specific tissue structures.
-
Generate a calibration curve by plotting the track densities of the standards against their known ¹⁰B concentrations.
-
Determine the ¹⁰B concentration in the tissue samples by comparing their track densities to the calibration curve.
-
The distribution of tracks provides a map of the ¹⁰B distribution within the tissue section.
Application Note 3: Prompt Gamma-ray Spectroscopy (PGRS)
Principle: Prompt Gamma-ray Spectroscopy is a non-destructive nuclear analytical technique that can be used for in-vivo and ex-vivo ¹⁰B measurements.[9][20] When a material containing ¹⁰B is irradiated with neutrons, the ¹⁰B(n,α)⁷Li reaction occurs. In about 94% of these reactions, the resulting ⁷Li nucleus is in an excited state and immediately decays to its ground state by emitting a characteristic 478 keV gamma-ray.[6][7] By detecting and counting these prompt gamma-rays with a suitable detector (e.g., a high-purity germanium detector), the amount of ¹⁰B in the sample can be quantified.
Advantages:
-
Non-destructive, allowing for in-vivo measurements.[20]
-
Can measure bulk ¹⁰B concentration in real-time.
-
Requires minimal sample preparation for ex-vivo analysis.
Limitations:
-
Lower sensitivity compared to ICP-MS.
-
Poor spatial resolution.
-
Requires a neutron source and sophisticated gamma-ray detection equipment.
-
The 478 keV gamma-ray signal can be affected by background radiation.
Protocol: ¹⁰B Quantification in Tissues using PGRS
1. Materials and Equipment:
-
Tissue sample or live animal subject
-
Neutron source (e.g., from a nuclear reactor or an accelerator)
-
Neutron beam collimation system
-
High-resolution gamma-ray detector (e.g., HPGe)
-
Shielding for the detector and surrounding area
-
Data acquisition electronics and software
-
Boron standards for calibration.
2. Experimental Setup:
-
Position the tissue sample or the region of interest in the live subject within the collimated neutron beam.
-
Place the gamma-ray detector at a fixed geometry relative to the sample, typically at a 90-degree angle to the neutron beam to minimize background.
-
Shield the detector from scattered neutrons and background gamma radiation.
3. Data Acquisition:
-
Irradiate the sample with neutrons and acquire the gamma-ray spectrum. The acquisition time will depend on the neutron flux and the ¹⁰B concentration.
-
The spectrum will show a peak at 478 keV corresponding to the ¹⁰B(n,αγ)⁷Li reaction. Another prominent peak at 2.2 MeV from hydrogen neutron capture can also be observed.[7]
4. Data Analysis:
-
Determine the net area of the 478 keV peak by subtracting the background continuum.
-
Calibrate the system by measuring the 478 keV peak area from a series of standards with known ¹⁰B concentrations under the same experimental conditions.
-
Calculate the ¹⁰B concentration in the sample by comparing its net peak area to the calibration curve. For in-vivo measurements, the ratio of the 478 keV boron peak to the 2.2 MeV hydrogen peak can be used for quantification to account for variations in neutron flux and sample geometry.[7]
References
- 1. Boron analysis and boron imaging in biological materials for Boron Neutron Capture Therapy (BNCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of neutron capture radiography for analysis of this compound in tissues [apo.ansto.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of this compound in soft tissue by dynamic secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Sample Types – Isobar Science [isobarscience.com]
- 13. icpms.cz [icpms.cz]
- 14. Boron distribution analysis by alpha-autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutron autoradiographic determination of this compound concentration and distribution in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved neutron autoradiography set-up for 10B concentration measurements in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Frontiers | Optical density of high fluence autoradiographic images to study boron microdistribution: validation of the technique in tissue sections [frontiersin.org]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. Prompt gamma ray spectrometry for in vivo measurement of this compound concentration in rabbit brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Boron-10 in Semiconductor Doping
1. Introduction
Boron is the most common p-type dopant used to introduce positive charge carriers (holes) into silicon and other semiconductor materials.[1][2] This process, known as doping, is fundamental to the fabrication of nearly all modern electronic devices, including transistors, diodes, and solar cells.[3][4] Natural boron is composed of two stable isotopes: Boron-11 (≈80%) and Boron-10 (≈20%). For most electronic doping applications, boron with this natural isotopic abundance is used. The selection of a specific isotope is generally not critical for altering the semiconductor's electrical properties.
However, the this compound isotope possesses a unique nuclear property: a very large cross-section for capturing thermal neutrons.[5] This characteristic makes it less suitable for devices intended for high-radiation environments due to potential transmutation effects but makes it the material of choice for fabricating semiconductor-based thermal neutron detectors.[6][7]
This document provides an overview of the applications and protocols for using boron, with a focus on processes where this compound is relevant, in semiconductor technology.
2. Key Applications
-
P-Type Doping for CMOS Devices: Boron is used to create the p-type regions in Complementary Metal-Oxide-Semiconductor (CMOS) technology, which is the foundation of modern microprocessors and memory chips.[3][8] This includes forming the source/drain junctions of PMOS transistors and p-well regions.
-
Emitters in Solar Cells: In n-type silicon solar cells, a boron-doped p-type emitter is created on the surface to form the p-n junction necessary for charge separation and collection.[9][10]
-
Shallow Junction Formation: Advanced electronic devices require extremely shallow doped regions (ultra-shallow junctions) to minimize short-channel effects.[11] Various boron-based molecular implant species and plasma doping techniques are employed to achieve this.[11]
-
Neutron Detection: Enriched this compound is used as a converter material in semiconductor neutron detectors. When a thermal neutron is captured by a this compound atom, it undergoes a nuclear reaction—¹⁰B(n,α)⁷Li—releasing an alpha particle and a Lithium-7 ion.[5][6][12] These charged particles travel into the semiconductor substrate, creating electron-hole pairs that are detected as an electrical signal.[6]
3. Doping Methodologies
Several techniques are used to introduce boron into a semiconductor substrate. The primary methods include ion implantation, plasma doping, and thermal diffusion.
-
Ion Implantation: This is the most common doping technique due to its precise control over dose and depth.[2][3][8] An ion implanter generates a beam of boron ions (or boron-containing molecular ions), accelerates them to high energy, and directs them into the semiconductor wafer.[13] The depth of implantation is controlled by the ion energy, while the concentration of dopant is determined by the beam current and implant time (dose).[3] To overcome throughput limitations at very low energies, molecular ions like BF₂, decaborane (B₁₀H₁₄), and octadecaborane (B₁₈H₂₂) are used.[11][14][15]
-
Plasma Doping (PLAD): Also known as Plasma Immersion Ion Implantation (PIII), this technique is well-suited for creating ultra-shallow junctions.[11] The wafer is placed in a chamber filled with a boron-containing gas, such as diborane (B₂H₆) or boron trifluoride (BF₃). A plasma is generated, and a high-voltage pulse applied to the wafer holder accelerates the boron ions from the plasma into the wafer surface.[11]
-
Thermal Diffusion: This method involves exposing the semiconductor wafer to a boron-rich environment at high temperatures (typically >900°C).[16] The boron atoms then diffuse from the surface into the silicon lattice. The source of boron can be a gas (e.g., boron tribromide, BBr₃), a liquid solution (e.g., boric acid in a spin-on dopant), or a solid source.[10][17]
4. Post-Doping Annealing
After ion implantation or plasma doping, the semiconductor's crystal lattice is damaged by the energetic ion bombardment.[3][13] Furthermore, the implanted boron atoms are often not in substitutional sites within the lattice and are therefore electrically inactive. A high-temperature annealing step is required to repair the crystal damage and "activate" the dopants by allowing them to move into substitutional lattice positions.[3]
Experimental Protocols
Protocol 1: P-Type Doping via Boron Ion Implantation
This protocol describes a general procedure for creating a p-type doped region in a silicon wafer using ion implantation.
-
Substrate Preparation:
-
Start with an n-type single-crystalline silicon wafer.
-
Perform a standard wafer cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
If necessary, grow or deposit a masking layer (e.g., silicon dioxide or photoresist) and pattern it using photolithography to define the areas to be doped.
-
-
Implanter Setup:
-
Load the wafer into a high-current or medium-current ion implanter.
-
Select the ion species. For shallow junctions, molecular ions like octadecaborane (B₁₈H₂₂) may be used; for deeper implants, atomic boron (¹¹B⁺) is common.
-
Set the acceleration energy. This determines the projected range (depth) of the implant. For ultra-shallow junctions, equivalent energies can be as low as 0.5 keV.[8][11] For deeper wells, energies can be much higher.
-
Set the implant dose. This determines the total number of boron atoms implanted per unit area (e.g., 1x10¹⁵ ions/cm²).[11]
-
Set the wafer tilt and twist angles to minimize ion channeling, which can lead to a deeper and less controlled doping profile.
-
-
Implantation Process:
-
Evacuate the system to high vacuum.
-
Initiate the ion beam and scan it across the wafer surface to ensure a uniform implant.
-
Monitor the dose in real-time until the target dose is reached.
-
-
Post-Implantation Annealing:
-
Remove the wafer from the implanter.
-
If a photoresist mask was used, strip it using an appropriate solvent or plasma ashing.
-
Perform a post-implant anneal. A common method is Rapid Thermal Annealing (RTA), where the wafer is heated to a high temperature (e.g., >1000°C) for a short duration (e.g., a few seconds) in an inert atmosphere (e.g., N₂ or Ar). This activates the dopants while minimizing their diffusion.
-
Protocol 2: Doping via B₂H₆ Plasma Doping (PLAD)
This protocol outlines the formation of an ultra-shallow p-type layer using a plasma doping system.
-
Substrate Preparation:
-
Begin with a clean, n-type silicon wafer.
-
A thin native oxide layer is typically present on the surface.
-
-
PLAD System Setup:
-
Load the wafer into the PLAD process chamber.
-
Evacuate the chamber to a base pressure.
-
Introduce the process gas, typically a dilute mixture of diborane (B₂H₆) in a carrier gas like helium or hydrogen.
-
-
Plasma Doping Process:
-
Generate a plasma in the chamber using an RF source.
-
Apply a series of high-voltage negative pulses (e.g., -1.2 kV) to the wafer stage (platen).[11]
-
The positive boron ions in the plasma are accelerated across the plasma sheath and implanted into the wafer surface.
-
The process duration and pulse frequency control the final dose.
-
-
Post-Doping Annealing:
-
Vent the chamber and remove the wafer.
-
Perform a post-doping anneal, such as a lamp-based spike RTP, to activate the boron dopants and repair surface damage.[11]
-
Protocol 3: Neutron Detector Fabrication with Enriched this compound
This protocol describes the conceptual steps for using enriched this compound as a neutron conversion layer on a semiconductor device.
-
Device Fabrication:
-
Fabricate a semiconductor device capable of detecting charge, such as a p-i-n diode or a planar sensor with electrodes, on a high-resistivity silicon substrate.
-
Ensure the device has appropriate contacts for applying a bias voltage and reading out the signal.
-
-
This compound Deposition:
-
Obtain a high-purity, enriched this compound source material.
-
Deposit a thin layer of this compound onto the active surface of the fabricated detector. This can be done using techniques like physical vapor deposition (e.g., sputtering or electron-beam evaporation).
-
The thickness of the this compound layer is a critical parameter that affects detection efficiency.
-
-
Device Operation:
-
Place the detector in a thermal neutron field.
-
Apply a reverse bias voltage to the device to create a depletion region with a low leakage current.
-
When a neutron is captured by a ¹⁰B atom, the resulting alpha and ⁷Li particles create a trail of electron-hole pairs in the semiconductor's depletion region.
-
The charge carriers are swept by the electric field to the electrodes, generating a detectable current pulse, which is processed by external electronics.
-
Data Presentation
Table 1: Comparison of Quantitative Results for Advanced Boron Doping Techniques
This table summarizes the performance of various ultra-low energy (ULE) boron doping methods for creating ultra-shallow junctions, with an equivalent implant condition of 500 eV and 1x10¹⁵ B/cm².
| Doping Technique | Ion Species | Nominal Energy | Nominal Dose (ions/cm²) | Resulting Sheet Resistance (Rₛ) (Ω/sq) |
| Beam-Line Implant | ¹¹B⁺ | 500 eV | 1x10¹⁵ | ~1400 |
| Beam-Line Implant | BF₂⁺ | 2.5 keV | 1x10¹⁵ | ~1600 |
| Beam-Line Implant | B₁₈H₂₂⁺ | 10 keV | 5.56x10¹³ | ~1400 |
| Beam-Line Implant | C₂B₁₀H₁₂⁺ | 4.6 keV | 1x10¹⁴ | ~1550 |
| Plasma Doping (PLAD) | B₂H₆ | -1.2 kV | 5x10¹⁵ (total) | ~1400 |
| Plasma Doping (PLAD) | BF₃ | -1.7 kV | 4x10¹⁵ (total) | ~1550 |
(Data synthesized from a comparative study on ULE doping techniques.[11])
Table 2: Simulated Parameters for Boron Diffused Emitters in Silicon Solar Cells
This table shows the effect of varying the peak dopant concentration of boron on the properties of a diffused emitter in a silicon solar cell simulation.
| Peak Dopant Concentration (Nₘₐₓ) (cm⁻³) | Emitter Depth (µm) | Emitter Sheet Resistance (ρₛq) (Ω/sq) | Emitter Saturation Current (J₀ₑ) (fA/cm²) | Emitter Collection Efficiency (IQEₑ) (%) |
| 1.6 x 10¹⁷ | 0.182 | 9670 | 24.5 | 100 |
| 3.9 x 10¹⁷ | 0.256 | 4530 | 31.4 | 99.8 |
| 1.6 x 10¹⁸ | 0.395 | 1340 | 46.8 | 98.4 |
| 3.9 x 10¹⁸ | 0.469 | 632 | 59.9 | 95.1 |
| 1.6 x 10¹⁹ | 0.598 | 211 | 85.3 | 87.2 |
| 3.9 x 10¹⁹ | 0.732 | 99.7 | 124 | 80.6 |
| 1.6 x 10²⁰ | 0.867 | 37.9 | 113 | 53.3 |
(Data sourced from a simulation study on silicon solar cells.[9])
Visualizations
Caption: Experimental workflow for the Boron Ion Implantation process.
Caption: Experimental workflow for Plasma Doping (PLAD) using B₂H₆.
Caption: Logical diagram of p-type doping in silicon with boron.
Caption: Logical workflow for a this compound based neutron detector.
References
- 1. youtube.com [youtube.com]
- 2. Boron Solutions for Electronics | Borates Today [borates.today]
- 3. 2. Semiconductor Doping Technology [iue.tuwien.ac.at]
- 4. mrcet.com [mrcet.com]
- 5. preciseceramic.com [preciseceramic.com]
- 6. mdpi.com [mdpi.com]
- 7. bakerhughes.com [bakerhughes.com]
- 8. novapublishers.com [novapublishers.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. researchgate.net [researchgate.net]
- 11. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US8618514B2 - Ion implantation device and a method of semiconductor manufacturing by the implantation of boron hydride cluster ions - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. The Complete Guide to Doping in Semiconductors: What Is it and Why Is it Necessary? [waferworld.com]
- 17. US5763320A - Boron doping a semiconductor particle - Google Patents [patents.google.com]
Application Notes and Protocols for Boron-10 Enrichment and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enrichment and purification of Boron-10 (¹⁰B), an isotope of significant interest for various applications, including Boron Neutron Capture Therapy (BNCT) in oncology. The following sections offer a comparative overview of common enrichment techniques, step-by-step laboratory-scale protocols, and methods for purification and analysis of the final enriched product.
Overview of this compound Enrichment Methods
The natural abundance of ¹⁰B is approximately 19.9%.[1][2] For applications such as BNCT, enrichment to levels of 95% or higher is often required.[3] Several methods have been developed for the isotopic enrichment of this compound, each with distinct advantages and challenges. The primary methods employed are chemical exchange distillation, cryogenic distillation, and ion exchange chromatography. Gas centrifugation is also a viable but less commonly described method for boron isotope separation.
A quantitative comparison of these methods is summarized in the table below.
| Method | Feed Material | Separation Factor (α) | Achievable Enrichment | Key Advantages | Key Disadvantages |
| Chemical Exchange Distillation | BF₃-donor complex (e.g., anisole, diethyl ether) | 1.016 - 1.039[4] | > 95% | High separation efficiency, suitable for industrial scale.[5] | Complex process, potential for donor decomposition. |
| Cryogenic Distillation | Boron Trifluoride (BF₃) | ~1.016[4] | > 70% (reported)[6] | High throughput, continuous operation. | Requires very low temperatures, energy-intensive. |
| Ion Exchange Chromatography | Boric Acid (H₃BO₃) solution | ~1.03 | Up to 94.15% | Operates at ambient temperature, relatively simple setup. | Can be slow, requires significant quantities of reagents for large scale. |
| Gas Centrifugation | Boron Trichloride (BCl₃) or Boron Trifluoride (BF₃) | ~1.08 (for BCl₃)[7] | High enrichment possible with cascades. | High separation factor per stage, energy-efficient. | Technologically complex, requires high-speed centrifuges. |
Experimental Protocols: this compound Enrichment
The following are detailed protocols for laboratory-scale enrichment of this compound.
Enrichment by Ion Exchange Chromatography
This protocol describes the enrichment of this compound using a weakly basic anion exchange resin. The principle relies on the isotopic fractionation that occurs during the exchange of borate ions between a boric acid solution and the resin.
Materials and Equipment:
-
Weakly basic anion exchange resin (e.g., Amberlite IRA-743)
-
Chromatography column (glass or acrylic)
-
Peristaltic pump
-
Fraction collector
-
pH meter
-
Natural boric acid (H₃BO₃)
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Mannitol (for complexation, optional)
Protocol:
-
Resin Preparation:
-
Swell the anion exchange resin in deionized water for at least 24 hours.
-
Wash the resin thoroughly with deionized water to remove any impurities.
-
Convert the resin to the hydroxide form by passing a 1 M NaOH solution through the resin bed, followed by a thorough rinse with deionized water until the effluent is neutral.
-
-
Column Packing:
-
Prepare a slurry of the conditioned resin in deionized water.
-
Pour the slurry into the chromatography column, allowing the resin to settle uniformly. Avoid air bubbles in the packed bed.
-
The packed column should have a height-to-diameter ratio of at least 50:1 for efficient separation.
-
-
Loading of Boric Acid:
-
Prepare a 0.1 M solution of natural boric acid in deionized water. The addition of a complexing agent like mannitol can enhance the separation factor.[8]
-
Pump the boric acid solution through the column at a controlled flow rate (e.g., 1-2 mL/min for a 2 cm diameter column).
-
Continue loading until the boric acid front begins to emerge from the column outlet (breakthrough).
-
-
Elution and Fraction Collection:
-
Elute the boric acid from the column using 0.1 M HCl as the eluent.
-
Maintain a constant flow rate and collect the effluent in small fractions using a fraction collector.
-
Monitor the pH of the collected fractions. The enriched ¹⁰B will be found in the trailing edge of the borate band.
-
-
Resin Regeneration:
-
After the elution is complete, regenerate the resin by washing with an excess of 1 M NaOH to convert it back to the hydroxide form.
-
Rinse the column thoroughly with deionized water until the effluent is neutral. The resin is now ready for another enrichment cycle.
-
Enrichment by Cryogenic Distillation of Boron Trifluoride (BF₃)
This method separates ¹⁰BF₃ and ¹¹BF₃ based on their slight difference in volatility at very low temperatures. ¹⁰BF₃ is slightly more volatile than ¹¹BF₃.
Materials and Equipment:
-
High-purity Boron Trifluoride (BF₃) gas
-
Cryogenic distillation column (packed or plate type)
-
Reboiler and condenser suitable for cryogenic temperatures
-
Liquid nitrogen or other cryogen
-
Vacuum pump and pressure gauges
-
Gas mass spectrometer for isotopic analysis
Protocol:
-
System Preparation:
-
Thoroughly clean and dry the distillation column and all associated pipework to prevent blockages from frozen impurities.
-
Evacuate the entire system using a vacuum pump to remove any residual air and moisture.
-
-
Feed Gas Purification:
-
Pass the BF₃ feed gas through a purification trap (e.g., a cold trap at an intermediate temperature) to remove higher boiling point impurities.
-
-
Column Cooldown and Charging:
-
Begin cooling the condenser with liquid nitrogen.
-
Slowly introduce the purified BF₃ gas into the column. The gas will condense and collect in the reboiler.
-
-
Distillation Process:
-
Once a sufficient amount of liquid BF₃ has collected in the reboiler, begin heating the reboiler gently to start the distillation process.
-
Maintain the column at a very low temperature (boiling point of BF₃ is approximately -100°C at atmospheric pressure).[9]
-
Operate the column under total reflux for a period to allow the isotopic gradient to establish. The more volatile ¹⁰BF₃ will concentrate at the top of the column, while the less volatile ¹¹BF₃ will concentrate in the reboiler.
-
-
Product Collection:
-
After the desired enrichment is achieved (monitored by sampling and isotopic analysis), the ¹⁰B-enriched BF₃ can be drawn off as a gas from the top of the column.
-
The ¹⁰B-depleted BF₃ can be removed from the reboiler.
-
Purification of Enriched this compound Compounds
The enriched this compound, often in the form of ¹⁰BF₃, needs to be converted into a form suitable for its final application, such as ¹⁰B-enriched boric acid for medical use. This requires further purification steps.
Conversion of ¹⁰BF₃ to ¹⁰B-Enriched Boric Acid
This protocol describes the hydrolysis of ¹⁰BF₃ to produce ¹⁰B-enriched boric acid.
Materials and Equipment:
-
Enriched ¹⁰BF₃ gas
-
Deionized water
-
Calcium Carbonate (CaCO₃) or a similar neutralizing agent
-
Reaction vessel with a gas inlet and stirrer
-
Filtration apparatus
-
Drying oven
Protocol:
-
Hydrolysis:
-
Bubble the ¹⁰BF₃ gas through a stirred vessel containing chilled deionized water. The reaction is exothermic and produces boric acid and hydrofluoric acid (HF).
-
The reaction is: BF₃ + 3H₂O → H₃BO₃ + 3HF
-
-
Neutralization and Precipitation:
-
Slowly add calcium carbonate to the solution to neutralize the hydrofluoric acid, which precipitates as calcium fluoride (CaF₂).[3]
-
The reaction is: 2HF + CaCO₃ → CaF₂↓ + H₂O + CO₂↑
-
Monitor the pH and continue adding CaCO₃ until the solution is neutral.
-
-
Purification by Filtration:
-
Filter the solution to remove the precipitated CaF₂ and any other solid impurities.
-
-
Crystallization and Drying:
-
Concentrate the boric acid solution by heating to evaporate some of the water.
-
Allow the solution to cool slowly to crystallize the ¹⁰B-enriched boric acid.
-
Collect the crystals by filtration and wash them with a small amount of cold deionized water.
-
Dry the purified ¹⁰B-enriched boric acid crystals in an oven at a low temperature (e.g., 60-70°C).
-
Purification of ¹⁰B-Enriched Boric Acid by Recrystallization
For high-purity applications, the ¹⁰B-enriched boric acid may require further purification by recrystallization.
Materials and Equipment:
-
¹⁰B-enriched boric acid
-
High-purity deionized water
-
Beakers and heating plate with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
-
Drying oven
Protocol:
-
Dissolution:
-
In a beaker, add the ¹⁰B-enriched boric acid to high-purity deionized water.
-
Heat the solution gently while stirring until all the boric acid has dissolved. Aim for a saturated or near-saturated solution at the elevated temperature.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Cover the beaker or crystallization dish and allow the solution to cool slowly to room temperature. For even purer crystals, the cooling can be done in a controlled manner over several hours.
-
As the solution cools, the solubility of boric acid decreases, and pure crystals will form.
-
-
Crystal Collection and Drying:
Quality Control and Analysis
The isotopic abundance of this compound in the enriched samples must be accurately determined. The primary analytical technique for this is mass spectrometry.
Analysis of this compound Isotopic Abundance by ICP-MS:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common method for determining boron isotope ratios.[11][12]
Procedure Outline:
-
Sample Preparation:
-
Accurately weigh a small amount of the enriched boron compound (e.g., boric acid).
-
Dissolve the sample in high-purity deionized water or a suitable dilute acid to a known volume to achieve a final boron concentration in the low µg/mL range.
-
-
Instrument Calibration:
-
Calibrate the ICP-MS instrument using certified boron isotope standards (e.g., NIST SRM 951a).[13]
-
-
Measurement:
-
Introduce the prepared sample solution into the ICP-MS.
-
Measure the ion intensities for ¹⁰B and ¹¹B.
-
The ratio of these intensities is used to calculate the isotopic abundance of ¹⁰B. It is crucial to optimize measurement conditions such as integration and dwell times to achieve high reproducibility.[11]
-
Visualized Workflows and Mechanisms
This compound Enrichment and Purification Workflow
Caption: Workflow for this compound enrichment and purification.
Mechanism of Boron Neutron Capture Therapy (BNCT)
References
- 1. datainsightsmarket.com [datainsightsmarket.com]
- 2. nslanalytical.com [nslanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Process Intensification of Chemical Exchange Method for Boron Isotope Separation Using Micro-Channel Distillation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. China achieves this compound enrichment breakthrough - Nuclear Engineering International [neimagazine.com]
- 7. Preparation and characterization of (10)B boric acid with high purity for nuclear industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. This compound TRIFLUORIDE | this compound،this compound isotope،this compound trifluoride،BNCT،boron isotope،boron isotope enrichment،boron neutron capture therapy،this compound enriched boron trifluoride،stable isotope enrichment [exirisotope.com]
- 10. d-nb.info [d-nb.info]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Boron-10 in Neutron Shielding Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boron-10 (¹⁰B) in neutron shielding materials. Included are the fundamental principles of this compound neutron capture, detailed protocols for the fabrication and testing of ¹⁰B-enriched shielding materials, and a summary of their key applications.
Introduction to this compound Neutron Shielding
Neutron radiation, comprised of uncharged particles, poses a significant shielding challenge as it interacts with matter primarily through nuclear reactions rather than electromagnetic forces. Effective neutron shielding materials are designed to slow down (moderate) fast neutrons and then absorb the resulting thermal neutrons.
This compound is a stable isotope of boron that is highly effective for neutron absorption due to its exceptionally large neutron capture cross-section for thermal neutrons, approximately 3840 barns.[1][2][3] Natural boron contains about 19.9% ¹⁰B.[3] For enhanced shielding performance, materials are often enriched with higher concentrations of ¹⁰B.[2]
The primary mechanism of neutron capture by this compound is the (n,α) reaction:
¹⁰B + n → [¹¹B]* → ⁷Li + α + 2.31 MeV
Upon capturing a thermal neutron, the ¹⁰B nucleus transforms into an excited Boron-11 nucleus ([¹¹B]*), which immediately decays into a Lithium-7 (⁷Li) nucleus and an alpha particle (α particle, or ⁴He nucleus).[4] This reaction is highly advantageous for shielding because the resulting charged particles (Li and α) have a very short range and their energy is dissipated locally as heat, producing minimal secondary gamma radiation.[5]
Key this compound Shielding Materials and Applications
This compound is incorporated into various materials to create effective neutron shields. The choice of material depends on the specific application, considering factors like the neutron energy spectrum, required shielding effectiveness, mechanical properties, and environmental conditions.
Common Materials:
-
Borated Polyethylene: This composite material combines the excellent neutron moderating properties of hydrogen-rich polyethylene with the high neutron absorption capability of boron.[5][6][7] It is widely used in medical applications, nuclear power plants, and research facilities.[5]
-
Boron Carbide (B₄C): A very hard ceramic with a high melting point and a high concentration of boron, making it an excellent neutron absorber.[8][9] It is used in nuclear reactor control rods, shutdown pellets, and in high-performance shielding applications.[2][9]
-
Borated Stainless Steel and Aluminum Alloys: These materials offer both structural integrity and neutron shielding capabilities.[10] They are often used for the storage and transport of spent nuclear fuel.[10]
Applications:
-
Nuclear Power Plants: Control rods, shielding for reactors and spent fuel storage casks.[2][10][11]
-
Medical Field: Shielding for radiation therapy rooms, particularly in Boron Neutron Capture Therapy (BNCT), and for diagnostic imaging facilities.[5]
-
Aerospace and Defense: Protection of electronics and personnel from cosmic radiation and in naval nuclear propulsion.
-
Industrial and Research: Shielding for neutron sources used in materials analysis and other research applications.
Quantitative Data for this compound Shielding Materials
The effectiveness of a neutron shielding material is determined by its composition, density, and thickness. The following tables provide a summary of key quantitative data for common this compound containing materials.
Table 1: Neutron Cross-Section Data
| Isotope/Material | Thermal Neutron Absorption Cross-Section (barns) | Notes |
| This compound (¹⁰B) | ~3840 | The primary isotope for neutron capture.[1][2][3] |
| Boron-11 (¹¹B) | ~0.005 | Significantly lower absorption cross-section.[3] |
| Natural Boron | ~760 | Composed of ~19.9% ¹⁰B and ~80.1% ¹¹B.[1][3] |
Table 2: Properties of Common this compound Shielding Materials
| Material | Boron Content (% by weight) | Density (g/cm³) | Key Mechanical Properties | Key Thermal Properties |
| Borated Polyethylene | 1% - 5% (can be higher) | ~0.95 - 1.05 | Flexible, easily machined.[5][7] | Low service temperature. |
| Boron Carbide (B₄C) | Up to 78% | ~2.52 | Very high hardness and compressive strength.[12][13] | High melting point (~2763 °C).[13] |
| Borated Stainless Steel | 1% - 2% | ~7.9 | High strength and corrosion resistance. | High service temperature. |
| B₄C/Aluminum Composite | 10% - 30% | ~2.7 | Good strength-to-weight ratio. | Good thermal conductivity. |
Experimental Protocols
Protocol for Fabrication of Borated Polyethylene
This protocol describes a general method for producing borated polyethylene sheets.
Materials and Equipment:
-
High-Density Polyethylene (HDPE) or Ultra-High Molecular Weight Polyethylene (UHMWPE) powder
-
Boron Carbide (B₄C) or Boric Acid (H₃BO₃) powder (enriched in ¹⁰B as required)
-
High-speed mixer
-
Compression molding press with heating and cooling capabilities
-
Molds
Procedure:
-
Powder Preparation: Ensure both the polyethylene and boron compound powders have a fine and uniform particle size for optimal mixing.
-
Mixing:
-
Combine the polyethylene and boron compound powders in the desired weight ratio (e.g., 5% B₄C).
-
Mix at high speed to ensure a homogeneous distribution of the boron compound within the polymer matrix.[6]
-
The mixing time and temperature should be carefully controlled to prevent degradation of the polyethylene.[6]
-
-
Molding:
-
Place the mixed powder into a mold of the desired sheet dimensions.
-
Transfer the mold to the compression molding press.
-
Heat the mold under pressure to melt the polyethylene and consolidate the material. Typical temperatures are in the range of 180-220°C.
-
Maintain pressure during the heating and subsequent cooling phases to ensure a solid, void-free sheet.
-
-
Finishing: Once cooled, remove the borated polyethylene sheet from the mold. It can then be cut or machined to the final required dimensions using standard woodworking tools.[5]
Protocol for Sintering of Boron Carbide
This protocol outlines a general procedure for the densification of boron carbide powder into a solid ceramic.
Materials and Equipment:
-
Boron Carbide (B₄C) powder (enriched in ¹⁰B as required)
-
Sintering aids (e.g., carbon, silicon carbide, aluminum) if required for pressureless sintering
-
Cold press (for green body formation)
-
Hot press or vacuum sintering furnace
-
Graphite dies and punches
Procedure:
-
Powder Preparation: Start with high-purity, fine B₄C powder. If using sintering aids, thoroughly mix them with the B₄C powder.
-
Green Body Formation:
-
Pour the powder into a die.
-
Apply pressure using a cold press to form a "green" (unsintered) compact. This provides enough strength for handling.
-
-
Sintering:
-
Hot Pressing (most common for high density):
-
Place the green body into a graphite die and punch assembly.
-
Position the assembly within the hot press.
-
Heat the sample to a high temperature (typically 2000-2200°C) while simultaneously applying high pressure (e.g., 30-50 MPa).[8]
-
The process is typically carried out in an inert atmosphere (e.g., argon) or vacuum to prevent oxidation.[14]
-
-
Pressureless Sintering:
-
Place the green body in a vacuum or inert atmosphere furnace.
-
Heat to a very high temperature (around 2300°C without additives) to allow the B₄C particles to bond together.[14]
-
-
-
Cooling and Finishing: After the sintering cycle, cool the furnace in a controlled manner to prevent thermal shock. The resulting dense boron carbide part can then be finished to precise dimensions using diamond grinding, as it is an extremely hard material.
Protocol for Neutron Shielding Effectiveness Testing
This protocol describes a general method for measuring the neutron attenuation of a shielding material, based on principles outlined in standards like ASTM C1832 for fast neutrons.
Materials and Equipment:
-
Neutron source (e.g., Americium-Beryllium (Am-Be) for a broad spectrum, or a neutron generator for specific energies).
-
Neutron detector (e.g., a Helium-3 or Boron Trifluoride proportional counter for thermal neutrons, or a scintillation detector for fast neutrons).
-
Shielding material sample of known thickness.
-
Collimator to create a narrow beam of neutrons.
-
Data acquisition system.
Procedure:
-
Background Measurement: With the neutron source off or shielded, measure the background radiation count at the detector position.
-
Unshielded Measurement (I₀):
-
Position the neutron source and detector at a fixed distance.
-
Use a collimator to direct a beam of neutrons towards the detector.
-
Turn on the neutron source and measure the neutron count rate (I₀) for a specified period to obtain good statistics.
-
-
Shielded Measurement (I):
-
Place the shielding material sample between the source and the detector, ensuring it fully covers the neutron beam path.
-
Measure the neutron count rate (I) through the shield for the same duration as the unshielded measurement.
-
-
Data Analysis:
-
Subtract the background count from both the unshielded (I₀) and shielded (I) measurements.
-
The neutron transmission (T) is calculated as T = I / I₀.
-
The shielding effectiveness can be expressed as the percentage of neutrons blocked: Shielding (%) = (1 - T) * 100.
-
For more detailed analysis, the linear attenuation coefficient (μ) can be calculated using the Beer-Lambert law: I = I₀ * e^(-μx), where x is the thickness of the material.
-
Visualizations
Mechanism of Neutron Capture by this compound
Caption: Neutron capture reaction of this compound.
Experimental Workflow for Neutron Shielding Effectiveness Testing
References
- 1. aei.pitt.edu [aei.pitt.edu]
- 2. High-10B Enriched Boron Carbide (B4C) for Advanced Nuclear Neutron Absorption [newayprecision.com]
- 3. nuclear-power.com [nuclear-power.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. kingplastic.com [kingplastic.com]
- 6. ysplastics.com [ysplastics.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Advancement of Neutron-Shielding Materials for the Transportation and Storage of Spent Nuclear Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. China achieves this compound enrichment breakthrough - Nuclear Engineering International [neimagazine.com]
- 12. researchgate.net [researchgate.net]
- 13. azom.com [azom.com]
- 14. Vacuum Sintering Process of Boron Carbide Ceramics - SIMUWU Vacuum Furnace [vacfurnace.com]
Application Notes and Protocols for Boron-10 Detection Using Prompt Gamma-Ray Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prompt Gamma-Ray Activation Analysis (PGAA) is a powerful, non-destructive nuclear analytical technique for determining the elemental composition of materials. A significant application of this method is the detection and quantification of Boron-10 (¹⁰B), particularly in the context of Boron Neutron Capture Therapy (BNCT), a promising radiation-based treatment for various cancers.[1][2] In BNCT, a patient is administered a ¹⁰B-containing compound that selectively accumulates in tumor cells. The tumor is then irradiated with a neutron beam, leading to the capture of neutrons by ¹⁰B. This nuclear reaction produces high-energy alpha particles and lithium-7 nuclei, which deposit their energy within the tumor cell, causing localized cell death while sparing surrounding healthy tissue.[1]
The success of BNCT is critically dependent on the accurate determination of the ¹⁰B concentration in the tumor and surrounding tissues.[3] PGAA provides a real-time, in vivo method to monitor this concentration by detecting the prompt gamma rays emitted during the neutron capture reaction.[1] This document provides detailed application notes and experimental protocols for the use of PGAA in ¹⁰B detection, tailored for researchers and professionals in drug development.
Principle of this compound Detection by PGAA
The core of ¹⁰B detection via PGAA lies in the following nuclear reaction:
¹⁰B + n → [¹¹B]* → ⁷Li* + α + 2.79 MeV
In 94% of these reactions, the resulting Lithium-7 (⁷Li) nucleus is in an excited state and immediately de-excites by emitting a characteristic 478 keV prompt gamma-ray.[4][5] The intensity of this 478 keV gamma-ray is directly proportional to the amount of ¹⁰B present in the sample, allowing for its quantitative analysis.[6]
Applications in Research and Drug Development
The ability to accurately quantify ¹⁰B concentrations in real-time and in vivo has several critical applications:
-
Pharmacokinetic Studies of Boronated Drugs: PGAA can be used to measure the uptake and clearance of ¹⁰B-containing drugs in tumors and healthy tissues, providing crucial data for determining the optimal time for neutron irradiation.[7]
-
Real-time Dosimetry in BNCT: By monitoring the ¹⁰B concentration during therapy, PGAA enables the real-time calculation of the radiation dose delivered to the tumor, allowing for adjustments to the treatment plan to maximize efficacy and minimize damage to healthy tissue.[2][3]
-
Preclinical and Clinical Trials: In the development of new boronated drugs, PGAA is an invaluable tool for evaluating their targeting efficiency and biodistribution in animal models and human subjects.[8]
-
Quality Control of Boron Compounds: PGAA can be used to determine the boron content in manufactured boron-containing drugs to ensure they meet the required specifications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on ¹⁰B detection using PGAA, providing insights into achievable detection limits and measured concentrations in biological samples.
| Parameter | Value | Reference |
| Detection Limit | As low as 7 parts-per-million (ppm) | [9] |
| Detectable Concentration Range | From ng/g to major component levels | [10] |
| Typical Measurement Time | A few minutes to several hours per sample | [6] |
Table 1: General Performance of PGAA for this compound Detection
| Sample Type | This compound Concentration (ppm) | Measurement Context | Reference |
| Rabbit Brain (in vivo) | 2-30 | Post-injection of ¹⁰B compound | |
| Rabbit Blood | 2-500 | Post-injection of ¹⁰B compound | |
| Human Liver Metastases Tissue | Varied | Clinical trial for BNCT | [7] |
| Borated Samples (experimental) | As low as 1843 | Imaging with a scintillator-based system | [2] |
| Boron Solutions (experimental) | 462, 926, 1385 | Quantitative imaging spectroscopy | [4] |
Table 2: Measured this compound Concentrations in Biological and Experimental Samples
Experimental Protocols
Protocol 1: In Vivo this compound Concentration Measurement in a Preclinical Model (e.g., Rabbit)
This protocol outlines the steps for measuring ¹⁰B concentration in the brain of a live rabbit following the administration of a boronated compound.[8]
1. Animal Preparation and Compound Administration:
- Anesthetize the rabbit according to approved animal care protocols.
- Administer the ¹⁰B-containing compound (e.g., Sodium Borocaptate - BSH) intravenously at a specified dose (e.g., 50 mg/kg body weight).
2. Positioning and Irradiation:
- Position the anesthetized rabbit so that the target area (e.g., the head) is in the path of a collimated neutron beam.
- The neutron source can be a research reactor or an accelerator-based neutron source.[5] Epithermal neutrons are often used in BNCT.[1]
3. PGAA System Setup:
- A high-purity germanium (HPGe) detector is typically used for its excellent energy resolution, which is crucial for distinguishing the 478 keV boron peak from background gamma rays.[3][11]
- The detector should be shielded to reduce background radiation. Common shielding materials include lead and lithium-polyethylene.[3]
- Position the detector as close to the sample as feasible to maximize the detection efficiency.[12]
4. Data Acquisition:
- Irradiate the target area with the neutron beam.
- Acquire the gamma-ray spectrum using a multichannel analyzer.
- The acquisition time will depend on the neutron flux, detector efficiency, and the expected ¹⁰B concentration.
5. Data Analysis:
- Identify the 478 keV peak in the acquired spectrum. The peak will be Doppler-broadened.[13]
- Calculate the net peak area by subtracting the background continuum.
- Quantify the ¹⁰B concentration by comparing the peak area to that of a calibrated standard measured under the same conditions.[6] The 2.2 MeV peak from hydrogen, which is abundant in tissue, can sometimes be used as an internal standard.[1]
Protocol 2: this compound Quantification in Biological Tissue Samples (Ex Vivo)
This protocol describes the measurement of ¹⁰B in excised tissue samples.
1. Sample Preparation:
- Excise tissue samples (e.g., tumor and healthy tissue) from the subject.
- The samples can be fresh, frozen, or lyophilized. The chemical form and shape of the sample are relatively unimportant for PGAA.[6]
- Place the sample in a suitable container, such as a Teflon vial, to avoid boron contamination from glassware.
2. PGAA System Setup and Calibration:
- The experimental setup is similar to the in vivo protocol, utilizing a neutron source, a shielded HPGe detector, and data acquisition electronics.[14][15]
- Calibrate the system using certified reference materials with known boron concentrations.
3. Irradiation and Data Acquisition:
- Place the sample in the neutron beam.
- Irradiate the sample and collect the prompt gamma-ray spectrum for a predetermined time.
4. Data Analysis:
- Analyze the spectrum to identify and quantify the 478 keV boron peak.
- Calculate the ¹⁰B concentration in the tissue sample based on the calibration.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Quantitative imaging of 478-keV prompt gamma rays from Boron neutron capture reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bnct.inp.nsk.su [bnct.inp.nsk.su]
- 6. Prompt Gamma-Ray Activation Analysis (PGAA) | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prompt gamma ray spectrometry for in vivo measurement of this compound concentration in rabbit brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prompt gamma ray detection and imaging for boron neutron capture therapy using CdTe detector and novel detector shield - Monte Carlo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Prompt-Gamma Activation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. upload.wikimedia.org [upload.wikimedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Boron-Containing Drugs for Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of boron-containing drugs for Boron Neutron Capture Therapy (BNCT). BNCT is a binary cancer therapy that utilizes the nuclear capture reaction between a non-radioactive boron-10 (¹⁰B) isotope and a low-energy thermal neutron to produce high-energy alpha particles and lithium-7 nuclei, which selectively destroy tumor cells that have accumulated the boron agent. The efficacy of BNCT is critically dependent on the selective delivery of sufficient quantities of ¹⁰B to tumor cells. This document covers the synthesis of clinically used and next-generation boron delivery agents, along with protocols for their preclinical evaluation.
Introduction to Boron-Containing Drugs for BNCT
The ideal boron delivery agent for BNCT should possess several key characteristics:
-
High Boron Content: To deliver a therapeutic dose of ¹⁰B to the tumor.
-
High Tumor Selectivity: Resulting in high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios (ideally >3:1).[1]
-
Low Systemic Toxicity: The agent itself should be non-toxic at the required therapeutic doses.
-
Appropriate Pharmacokinetics: The agent should accumulate and be retained in the tumor during the neutron irradiation period while clearing rapidly from normal tissues and blood.
-
Sufficient Water Solubility: To allow for intravenous administration.
Two boron-containing drugs have been used extensively in clinical trials: L-p-boronophenylalanine (L-BPA) and sodium borocaptate (BSH). However, their limitations have spurred the development of next-generation boron delivery systems, including liposomes, nanoparticles, and targeted molecular conjugates.
Synthesis of Clinically Utilized Boron Agents
L-p-boronophenylalanine (L-BPA)
L-BPA is an amino acid analog that is selectively taken up by tumor cells through overexpressed L-type amino acid transporters (LAT1).[1]
Experimental Protocol: Synthesis of L-BPA from L-Tyrosine
This protocol outlines a common synthetic route starting from the readily available amino acid L-tyrosine.[2]
Materials:
-
N-CBz-L-tyrosine benzyl ester
-
Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane
-
Sodium periodate (NaIO₄)
-
Ammonium acetate (NH₄OAc)
-
Tetrahydrofuran (THF)
-
Water
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Protection of L-Tyrosine: L-tyrosine is first protected at both the amino and carboxylic acid groups to prevent side reactions. A common method is the formation of N-CBz-L-tyrosine benzyl ester.
-
Activation of the Phenolic Hydroxyl Group: The hydroxyl group of the protected tyrosine is converted to a triflate, a good leaving group for the subsequent borylation reaction. Dissolve N-CBz-L-tyrosine benzyl ester in anhydrous dichloromethane and cool to 0°C. Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. Stir the reaction at 0°C for 1-2 hours.
-
Miyaura Borylation Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), combine the tyrosine triflate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in anhydrous dioxane. Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis of the Boronic Ester: After cooling the reaction mixture, add a solution of sodium periodate and ammonium acetate in a THF/water mixture. Stir vigorously at room temperature for 4-6 hours to hydrolyze the pinacol boronic ester to the free boronic acid.
-
Purification of the Protected L-BPA: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified, protected L-BPA in methanol and add 10% Pd/C. Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature overnight to remove the Cbz and benzyl protecting groups.
-
Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting L-BPA can be further purified by recrystallization to obtain a product of high chemical and optical purity.[3][4]
Sodium Borocaptate (BSH)
BSH (Na₂B₁₂H₁₁SH) is a polyhedral borane cluster containing a high weight percentage of boron. Its uptake into tumors is primarily through passive diffusion, particularly in areas where the blood-brain barrier is compromised.[1]
Experimental Protocol: Synthesis of Sodium Borocaptate (BSH) from Decaborane(14)
This protocol outlines a general procedure for the synthesis of BSH. The handling of decaborane and its intermediates requires specialized equipment and safety precautions due to their toxicity and reactivity.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaSH)
-
Triethylamine
-
Anhydrous solvent (e.g., diethyl ether, toluene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware suitable for air-sensitive chemistry
Procedure:
-
Formation of the [B₁₀H₁₃]⁻ anion: In an inert atmosphere, dissolve decaborane(14) in an anhydrous solvent. Add a stoichiometric amount of a base, such as triethylamine, to deprotonate the decaborane and form the [B₁₀H₁₃]⁻ anion.
-
Reaction with a Sulfide Source: To the solution of the [B₁₀H₁₃]⁻ anion, add a solution of sodium sulfide or sodium hydrogen sulfide. The reaction mixture is typically stirred at room temperature or gently heated to promote the formation of the B₁₂ cluster. This step involves the insertion of two boron atoms and the sulfide group.
-
Hydrolysis and Neutralization: The reaction mixture is carefully hydrolyzed with water. The pH is then adjusted with hydrochloric acid to protonate the intermediate species.
-
Formation of the [B₁₂H₁₁SH]²⁻ anion: The solution is then made basic with sodium hydroxide to form the desired [B₁₂H₁₁SH]²⁻ anion.
-
Purification: The crude BSH is purified by a series of precipitation and recrystallization steps. This is a critical step to ensure the removal of unreacted starting materials and byproducts. Purity is often assessed by techniques such as ¹¹B NMR spectroscopy and elemental analysis.
Synthesis of Next-Generation Boron Delivery Agents
Research is actively focused on developing third-generation boron delivery agents with improved tumor targeting and higher boron payloads.
Boron-Containing Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic boron compounds in their aqueous core or incorporate lipophilic boron compounds within the bilayer.[4]
Experimental Protocol: Preparation of BSH-Encapsulating Liposomes by the Thin-Film Hydration Method
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG) (for PEGylated liposomes)
-
Sodium borocaptate (BSH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Lipid Film Formation: Dissolve DSPC, cholesterol, and DSPE-PEG (if used) in chloroform in a round-bottom flask. The molar ratio of the lipids can be varied to optimize the liposome properties.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a solution of BSH in PBS. The concentration of the BSH solution will determine the amount of encapsulated drug. The hydration process is typically carried out above the phase transition temperature of the lipids (for DSPC, this is >55°C). The flask is gently agitated to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion. For extrusion, the suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.
-
Purification: Remove the unencapsulated BSH from the liposome suspension by dialysis against PBS or by size exclusion chromatography.
-
Characterization: Characterize the liposomes for their size distribution and zeta potential using dynamic light scattering (DLS), morphology by transmission electron microscopy (TEM), and boron concentration by inductively coupled plasma-atomic emission spectroscopy (ICP-AES).
Boron-Containing Nanoparticles
Inorganic nanoparticles, such as those based on boron carbide or silica, can be loaded with or functionalized with boron-containing moieties to serve as high-payload delivery vehicles.[5]
Experimental Protocol: Synthesis of BSH-Functionalized Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a general method for covalently attaching BSH to the surface of MSNs.[6]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
Sodium borocaptate (BSH)
-
Ethanol
-
Ammonium hydroxide (NH₄OH)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and centrifugation equipment
Procedure:
-
Synthesis of Amine-Functionalized MSNs: Synthesize MSNs by the co-condensation of TEOS and APTES in the presence of the CTAB template in an ethanol/water/ammonium hydroxide mixture. The CTAB is later removed by solvent extraction or calcination to create the porous structure.
-
Maleimide Functionalization: React the amine-functionalized MSNs with the heterobifunctional crosslinker GMBS in DMF to introduce maleimide groups on the nanoparticle surface.
-
BSH Conjugation: The thiol group of BSH reacts with the maleimide groups on the MSN surface via a Michael addition reaction. Disperse the maleimide-functionalized MSNs in an aqueous buffer and add BSH. Stir the reaction mixture at room temperature overnight.
-
Purification and Characterization: Purify the BSH-functionalized MSNs by repeated centrifugation and washing to remove unreacted BSH and other reagents. Characterize the nanoparticles for their size, morphology, surface area (BET analysis), and successful functionalization (FTIR spectroscopy). The boron content is quantified by ICP-AES.
Preclinical Evaluation Protocols
In Vitro Cytotoxicity Assay
This protocol determines the toxicity of the boron-containing drug against cancer cells.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., U87MG for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Boron-containing drug solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the boron-containing drug in complete cell culture medium. Replace the medium in the wells with the drug solutions and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.
Cellular Boron Uptake Assay
This protocol quantifies the amount of boron taken up by cancer cells.
Protocol: Boron Quantification by ICP-AES
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Boron-containing drug solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Inductively Coupled Plasma-Atomic Emission Spectrometer (ICP-AES)
Procedure:
-
Cell Culture and Treatment: Culture the cells in petri dishes until they reach 80-90% confluency. Treat the cells with the boron-containing drug at a specific concentration for a defined period.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any extracellular boron. Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of PBS and count the cells. Lyse the cells and digest the samples with concentrated nitric acid.
-
Boron Measurement: Dilute the digested samples with deionized water to a suitable volume and analyze the boron concentration using ICP-AES.
-
Data Analysis: Express the boron concentration as micrograms of boron per million cells or per gram of cell pellet.
In Vivo Biodistribution Studies
This protocol evaluates the distribution of the boron-containing drug in a tumor-bearing animal model.
Protocol: Biodistribution in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG tumors)
-
Boron-containing drug solution
-
Anesthesia
-
Surgical tools
-
ICP-AES
Procedure:
-
Drug Administration: Administer the boron-containing drug to the tumor-bearing mice via intravenous injection.
-
Tissue Collection: At various time points after administration (e.g., 1, 3, 6, 12, 24 hours), euthanize the mice and collect tumor, blood, and major organs (liver, kidneys, spleen, brain, muscle).
-
Sample Preparation: Weigh the tissue samples and digest them using concentrated nitric acid.
-
Boron Quantification: Analyze the boron concentration in the digested samples using ICP-AES.
-
Data Analysis: Calculate the boron concentration in each tissue in µg/g of tissue. Determine the tumor-to-normal tissue and tumor-to-blood boron concentration ratios at each time point.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Boron Agents
| Boron Agent | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| L-BPA | U87MG | 48 | Data |
| BSH | U87MG | 48 | Data |
| Boron-Liposome | U87MG | 48 | Data |
| Boron-Nanoparticle | U87MG | 48 | Data |
Table 2: Cellular Boron Uptake
| Boron Agent | Cell Line | Concentration (µM) | Incubation Time (h) | Boron Uptake (µg/10⁶ cells) |
| L-BPA | U87MG | 100 | 24 | Data |
| BSH | U87MG | 100 | 24 | Data |
| Boron-Liposome | U87MG | 100 | 24 | Data |
| Boron-Nanoparticle | U87MG | 100 | 24 | Data |
Table 3: In Vivo Biodistribution of Boron Agents in U87MG Xenograft Mice (at peak tumor uptake)
| Boron Agent | Dose (mg/kg) | Time (h) | Tumor (µg/g) | Blood (µg/g) | Liver (µg/g) | Brain (µg/g) | T/B Ratio | T/Brain Ratio |
| L-BPA | 350 | Data | Data | Data | Data | Data | Data | Data |
| BSH | 100 | Data | Data | Data | Data | Data | Data | Data |
| Boron-Liposome | Data | Data | Data | Data | Data | Data | Data | Data |
| Boron-Nanoparticle | Data | Data | Data | Data | Data | Data | Data | Data |
*Data to be filled in from experimental results.
Visualizations
Diagrams of Key Processes in BNCT Drug Development
Caption: The fundamental principle of Boron Neutron Capture Therapy (BNCT).
Caption: A generalized workflow for the development of boron-containing drugs for BNCT.
Caption: An overview of different synthetic strategies for BNCT drug development.
References
- 1. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3321272B1 - Method for preparing l-bpa - Google Patents [patents.google.com]
- 4. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organosilica nanoparticles containing sodium borocaptate (BSH) provide new prospects for boron neutron capture therapy (BNCT): efficient cellular uptake and enhanced BNCT efficacy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for ¹⁰B NMR Spectroscopy in the Characterization of Boron Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and concentration of molecules. While ¹¹B NMR is more commonly employed due to the higher natural abundance and more favorable nuclear properties of the ¹¹B isotope (80.1% natural abundance, spin I = 3/2), ¹⁰B NMR spectroscopy (19.9% natural abundance, spin I = 3) offers unique advantages, particularly in specialized applications such as Boron Neutron Capture Therapy (BNCT), where compounds are often enriched with the ¹⁰B isotope. This document provides detailed application notes and experimental protocols for the characterization of boron-containing compounds using ¹⁰B NMR spectroscopy.
Application Notes
Principles of ¹⁰B NMR Spectroscopy
Boron-10 is an NMR active nucleus with a nuclear spin (I) of 3. This high spin quantum number results in a nuclear electric quadrupole moment, which can lead to broader resonance signals compared to spin I = 1/2 nuclei, due to efficient quadrupolar relaxation. The resonance frequency of ¹⁰B is lower than that of ¹¹B, and its relative sensitivity is also lower. However, for samples isotopically enriched with ¹⁰B, this technique becomes invaluable.
The chemical shift range for ¹⁰B is identical to that of ¹¹B, spanning approximately -120 to +100 ppm.[1] The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. Generally, tetracoordinate boron species resonate at higher fields (more shielded, lower ppm values) compared to tricoordinate boron species.[2][3]
Key Applications
-
Boron Neutron Capture Therapy (BNCT): BNCT is a targeted radiation therapy for cancer. It involves the administration of a non-toxic, ¹⁰B-enriched compound that selectively accumulates in tumor cells.[4] Subsequent irradiation with a beam of low-energy neutrons leads to a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 nucleus (⁷Li), which have a short path length and deposit their energy within the cancer cell, leading to its destruction while sparing surrounding healthy tissue.[4][5] ¹⁰B NMR is crucial for the development and quality control of these ¹⁰B-enriched therapeutic agents, allowing for the quantification of the active species and the characterization of their stability and purity.
-
Isotopic Ratio Analysis: While less direct than mass spectrometry, NMR can be used to determine the ¹⁰B/¹¹B isotopic ratio in certain compounds. For instance, in the ¹H NMR spectrum of sodium borohydride (NaBH₄), the proton signal is split by both boron isotopes, resulting in a septet for ¹⁰B and a quartet for ¹¹B.[6][7] The relative integration of these multiplets can be used to calculate the isotopic abundance.
-
Mechanistic Studies: ¹⁰B NMR can be used to follow the course of reactions involving ¹⁰B-enriched compounds, providing insights into reaction mechanisms and the formation of intermediates.
Quantitative Data Presentation
The following tables summarize typical ¹⁰B NMR chemical shifts and coupling constants for representative boron compounds. Note that the chemical shift values are identical to those observed in ¹¹B NMR.
Table 1: Typical ¹⁰B Chemical Shift Ranges for Various Boron Compounds
| Compound Class | Coordination at Boron | Typical Chemical Shift Range (δ, ppm) |
| Boronic Acids (RB(OH)₂) | 3 | +27 to +33 |
| Boronic Esters (RB(OR)₂) | 3 | +20 to +35 |
| Trialkylboranes (R₃B) | 3 | +80 to +90 |
| Borohydrides ([BH₄]⁻) | 4 | -45 to -30 |
| Tetrafluoroborates ([BF₄]⁻) | 4 | -2 to 0 |
| Borane Adducts (e.g., BH₃·L) | 4 | -60 to 0 |
Data adapted from compilations of ¹¹B chemical shifts.[2][3]
Table 2: ¹⁰B NMR Data for Sodium Borohydride (NaBH₄) in D₂O
| Parameter | Value |
| Chemical Shift (δ) | ~ -42 ppm |
| Multiplicity | Quintet (due to coupling with four equivalent protons) |
| ¹J(¹⁰B, ¹H) Coupling Constant | ~ 27 Hz |
Note: The multiplicity is observed in a proton-coupled ¹⁰B NMR spectrum. In a proton-decoupled spectrum, a single sharp resonance would be observed.[8][9]
Experimental Protocols
Protocol 1: General Quantitative ¹⁰B NMR Spectroscopy
This protocol outlines the general steps for acquiring quantitative ¹⁰B NMR spectra.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble and stable. Common solvents include D₂O, CDCl₃, acetone-d₆, and DMSO-d₆.[10]
-
NMR Tube: Use high-quality quartz NMR tubes instead of standard borosilicate glass tubes to avoid a broad background signal from the boron present in the glass.[2][9]
-
Concentration: Prepare a sample with a concentration high enough to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error) in a reasonable acquisition time.[1]
-
Internal Standard (for absolute quantification): If absolute quantification is required, add a known amount of an internal standard. The standard should be a high-purity, stable compound with a simple ¹⁰B NMR spectrum that does not overlap with the analyte signals. Due to the scarcity of suitable ¹⁰B standards, external calibration or use of a well-characterized ¹¹B-containing standard with known isotopic abundance may be necessary.
-
Sample Filtration: If the sample contains any particulate matter, filter it through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube to ensure good magnetic field homogeneity (shimming).[10]
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁰B frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Temperature Control: Use active temperature regulation to ensure sample stability and consistent spectral parameters.
3. Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used for quantitative 1D spectra.
-
Pulse Width (Flip Angle): Calibrate the 90° pulse width for the ¹⁰B nucleus on the specific sample. A 90° pulse provides the maximum signal intensity for a single scan.[11]
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of any boron nucleus in the sample. This ensures that the magnetization fully recovers between scans. T₁ values for ¹⁰B can be short but should be measured using an inversion-recovery experiment if unknown.
-
Acquisition Time (aq): Set the acquisition time to be long enough to allow the Free Induction Decay (FID) to decay completely into the noise, typically 2-3 times T₂*. This ensures high digital resolution.
-
Spectral Width (sw): Set the spectral width to encompass all expected ¹⁰B signals.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N ≥ 250:1).[1]
-
Decoupling: For simplified spectra, proton decoupling can be used. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) which can perturb signal integrals.[11]
4. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the signals of interest. For multiplets, ensure the integration region covers the entire multiplet.
5. Quantification:
-
Relative Quantification: The ratio of the integrals of different boron species is proportional to their molar ratio.
-
Absolute Quantification: Use the following formula with an internal standard:
Cₐ = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / V)
Where:
-
Cₐ = Concentration of analyte
-
I = Integral value
-
N = Number of boron nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solution
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
-
Visualizations
Diagram 1: Experimental Workflow for Quantitative ¹⁰B NMR
Caption: Workflow for quantitative ¹⁰B NMR analysis.
Diagram 2: Signaling Pathway of Boron Neutron Capture Therapy (BNCT)
Caption: Mechanism of Boron Neutron Capture Therapy.
Diagram 3: Logical Flow for ¹⁰B NMR Spectral Interpretation
Caption: Decision tree for ¹⁰B NMR spectral analysis.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. asdlib.org [asdlib.org]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Troubleshooting & Optimization
challenges in achieving high Boron-10 enrichment levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on achieving high Boron-10 (¹⁰B) enrichment levels.
Troubleshooting Guides
This section addresses common issues encountered during ¹⁰B enrichment experiments.
Chemical Exchange Distillation
Issue: Low Separation Efficiency or Failure to Reach Target Enrichment
| Possible Cause | Troubleshooting Steps |
| Incorrect Temperature Gradient | - Verify the temperature in the decomposition unit is optimized for the specific complex (e.g., BF₃·anisole). Increased temperatures can enhance the decomposition of the complex, but excessive heat may lead to degradation of the organic component.[1] - Ensure the exchange column is maintained at a stable, lower temperature to favor the exchange reaction.[1] - Monitor for temperature fluctuations in the decomposition unit, as they can impact the amount of ¹⁰B-enriched boron trifluoride that remains in the organic phase.[1] |
| Insufficient Reflux Ratio | - Increase the reflux ratio. A higher reflux ratio generally leads to a better separation but may increase the time required to reach equilibrium. |
| Column Inefficiency (Low Number of Theoretical Plates) | - For packed columns, ensure the packing material is appropriate and uniformly distributed to maximize the gas-liquid contact area. - The chemical exchange distillation method may require a high number of theoretical plates (over 100) and a correspondingly tall column to achieve high separation.[1] - Consider using micro-channel distillation devices which can offer a higher number of theoretical plates in a more compact setup.[1] |
| Presence of Impurities in the Feed Material | - Purify the initial boron-containing complex (e.g., boron-ether complex) to remove high-boiling impurities that can interfere with the distillation process. |
| System Leaks | - Conduct a thorough leak check of the entire distillation setup, especially when operating under a partial vacuum to prevent decomposition of the complex. |
Analytical Measurement (ICP-MS)
Issue: Inaccurate or Inconsistent Isotope Ratio Measurements
| Possible Cause | Troubleshooting Steps |
| Boron Memory Effect | - The "memory effect," where boron from a previous sample contaminates the current measurement, is a significant issue in ICP-MS analysis. - Implement a rigorous rinsing protocol between samples. Effective rinse solutions include dilute ammonium hydroxide or alternating between acidic (2% HNO₃) and basic (0.1 mol/L ammonia) solutions.[1] - Use a spray chamber and nebulizer made of materials less prone to boron adsorption, such as polyethylene. |
| Matrix Effects | - The sample matrix can suppress the ionization efficiency in the plasma, leading to negatively biased results. - For complex matrices, consider matrix-matching of calibration standards or using the method of standard additions. - If separating boron from a complex matrix is necessary, boron-specific anion exchange resins like Amberlite IRA743 can be effective. |
| Instrumental Drift | - Allow the ICP-MS instrument to warm up and stabilize for a sufficient period before starting measurements. - Run a standard solution periodically throughout the analytical sequence to monitor and correct for any instrument drift. |
| Contamination from Labware | - Avoid using borosilicate glassware. Use labware made of polypropylene or other boron-free materials for sample preparation and storage. |
Frequently Asked Questions (FAQs)
General Enrichment Questions
Q1: What are the primary methods for enriching this compound?
A1: The main industrial and laboratory-scale methods for ¹⁰B enrichment include:
-
Chemical Exchange Distillation: This is a widely used industrial method that relies on the isotopic exchange between a boron compound in a liquid phase (e.g., a complex of boron trifluoride with an organic donor like anisole or diethyl ether) and a gas phase (boron trifluoride).[1]
-
Low-Temperature Fractional Distillation: This method involves the distillation of boron trifluoride (BF₃) at cryogenic temperatures.[2]
-
Ion Exchange Chromatography: This technique separates boron isotopes based on their differential affinity for an ion exchange resin.[3]
-
Laser Isotope Separation (LIS): This advanced method uses lasers to selectively excite and ionize ¹⁰B atoms or molecules containing ¹⁰B, allowing for their separation.
Q2: What level of this compound enrichment is achievable?
A2: The achievable enrichment level depends on the method used. Commercial suppliers offer ¹⁰B enriched up to >99%. Recent breakthroughs in low-temperature distillation have reported stable production of ¹⁰B products with an enrichment level of 70%.[4]
For Drug Development Professionals (BNCT)
Q3: What is the required concentration of this compound in tumor tissue for effective Boron Neutron Capture Therapy (BNCT)?
A3: For BNCT to be effective, a sufficient concentration of ¹⁰B must be delivered to the tumor cells. The target concentration is generally considered to be in the range of 20-50 micrograms of ¹⁰B per gram of tumor tissue.
Q4: What are the key characteristics of a good this compound delivery agent for BNCT?
A4: An ideal ¹⁰B delivery agent should exhibit:
-
High selectivity for tumor cells over normal tissues.
-
The ability to deliver a high concentration of ¹⁰B to the tumor.
-
Low toxicity to healthy tissues.
-
Appropriate pharmacokinetics to ensure sufficient accumulation in the tumor at the time of neutron irradiation.
Safety and Handling
Q5: What are the primary safety concerns when working with boron compounds for enrichment?
A5: Safety concerns depend on the specific boron compounds used. For example, boron trifluoride (BF₃) is a toxic and corrosive gas. Boric acid can be harmful if swallowed or inhaled and can cause eye irritation.[5] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound.[5][6][7][8]
Q6: What personal protective equipment (PPE) is recommended when handling boron compounds?
A6: Recommended PPE typically includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Chemically resistant gloves and protective clothing.[5][6]
-
Respiratory Protection: If working with powders or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.[6] Always work in a well-ventilated area, such as a fume hood, when handling volatile or dusty boron compounds.[5][6][7]
Data Presentation
Table 1: Comparison of Common this compound Enrichment Methods
| Method | Principle | Typical Feed Material | Achievable Enrichment (%) | Key Advantages | Key Challenges | Relative Cost |
| Chemical Exchange Distillation | Isotopic exchange between liquid and gas phases of a boron complex.[1] | BF₃·anisole, BF₃·(C₂H₅)₂O | >95 | Scalable for industrial production, high separation factor.[9] | Requires tall columns with many theoretical plates, potential for complex degradation, handling of corrosive materials.[1][10] | Moderate to High |
| Low-Temperature Distillation | Fractional distillation of BF₃ at cryogenic temperatures.[2][4] | Boron Trifluoride (BF₃) | ~70 (reported for stable production)[4] | Simpler process chemistry compared to chemical exchange. | Requires cryogenic infrastructure, lower separation factor per stage. | High (due to energy costs) |
| Ion Exchange Chromatography | Differential migration of ¹⁰B and ¹¹B through an ion exchange column.[3] | Boric Acid (H₃BO₃) | >90 | Can achieve high purity, operates at ambient temperature. | Can be slow for large-scale production, requires regeneration of the resin. | Moderate |
| Laser Isotope Separation (LIS) | Selective photoionization of ¹⁰B atoms or molecules. | Atomic boron vapor or volatile boron compounds | >99 | Very high selectivity in a single step. | Technologically complex and expensive, requires sophisticated laser systems. | Very High |
Experimental Protocols
Protocol 1: Boron Isotope Separation by Micro-Channel Chemical Exchange Distillation
This protocol is based on the principles described for a micro-channel distillation (MCD) device.[1]
1. System Preparation (Start-Up):
- Pre-dry the MCD device and associated pipelines with nitrogen gas.
- Evacuate the system to remove any residual gas.
- Pump the organic donor (e.g., anisole) into the complexation unit of the MCD device.
- Cool the complexation unit using a suitable cooling system (e.g., semiconductor chilling plate).
- Slowly introduce boron trifluoride (BF₃) gas into the complexation unit. The complexation reaction is exothermic, so control the BF₃ flow rate to maintain the temperature below 25°C.
- Allow the formed BF₃·anisole complex to fill the serpentine micro-channels of the exchange unit and flow into the decomposition unit.
2. Isotope Exchange (Equilibrium Process):
- Operate the MCD device in total reflux mode.
- Maintain the temperature of the exchange unit at a constant, optimized temperature (e.g., 25.0 ± 3.0 °C).[1]
- Heat the decomposition unit to a temperature sufficient to dissociate the BF₃·anisole complex, releasing BF₃ gas.
- The pressure difference between the decomposition and complexation units will drive the counter-current flow of BF₃ gas and the liquid complex in the exchange unit, facilitating isotope exchange.
3. Sample Collection and Analysis:
- Once the system has reached equilibrium, collect the ¹⁰B-enriched liquid complex from the designated outlet.
- Collect the ¹¹B-enriched (depleted in ¹⁰B) gas from a separate outlet.
- Prepare the collected samples for isotopic analysis. This may involve dilution with deionized water to an appropriate concentration for ICP-MS analysis.
- Analyze the ¹¹B/¹⁰B isotope ratio using a calibrated ICP-MS instrument.
Protocol 2: this compound Enrichment using Ion Exchange Chromatography
This protocol outlines the general steps for ¹⁰B enrichment by ion exchange chromatography.[3]
1. Column Preparation:
- Select a suitable anion exchange resin (e.g., a strong base anion exchange resin).
- Pack the resin into a chromatography column of sufficient length to achieve the desired separation.
- Convert the resin to the hydroxide form by passing a sodium hydroxide solution through the column, followed by rinsing with deionized water until the eluate is neutral.
2. Sample Loading:
- Prepare an aqueous solution of natural boric acid.
- Load the boric acid solution onto the column. The borate ions will displace the hydroxide ions and bind to the resin.
- Continue loading until a desired length of the resin bed is saturated with borate.
3. Elution and Fraction Collection:
- Elute the column with a suitable eluent, such as a dilute acid (e.g., hydrochloric acid), to displace the boric acid from the resin.
- As the boric acid band moves down the column, isotopic separation occurs. The leading edge of the band will be enriched in ¹⁰B, while the trailing edge will be depleted in ¹⁰B.
- Collect fractions of the eluate as it exits the column.
4. Analysis:
- Analyze the boron concentration and the ¹¹B/¹⁰B isotope ratio in each fraction using ICP-MS or another suitable analytical technique.
- Combine the fractions that have the desired level of ¹⁰B enrichment.
Visualizations
Caption: Workflow for this compound enrichment via chemical exchange distillation.
Caption: Troubleshooting logic for low this compound enrichment levels.
References
- 1. Process Intensification of Chemical Exchange Method for Boron Isotope Separation Using Micro-Channel Distillation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. plantfoodco.com [plantfoodco.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. Boron - ESPI Metals [espimetals.com]
- 8. cameronchemicals.com [cameronchemicals.com]
- 9. osti.gov [osti.gov]
- 10. osti.gov [osti.gov]
Technical Support Center: Enhancing Boron-10 Pharmaceutical Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boron-10 containing pharmaceuticals for Boron Neutron Capture Therapy (BNCT). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common limitations and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low this compound Concentration in Tumor Models
Q1: My in vivo experiments consistently show low accumulation of this compound in the target tumor tissue (<20 µg/g). What are the potential causes and how can I troubleshoot this?
A1: Low tumor boron concentration is a critical issue that can compromise the efficacy of BNCT.[1] Several factors could be contributing to this problem. Here is a step-by-step guide to troubleshoot this issue:
-
Verify the Integrity and Formulation of the Boron Agent:
-
Solubility: Particularly for boronophenylalanine (BPA), poor aqueous solubility can be a limiting factor.[2][3] Ensure you are using a well-dissolved formulation, such as a fructose or sorbitol complex of BPA, to improve its bioavailability.[3][4]
-
Purity and Stability: Confirm the purity and stability of your this compound compound. Degradation or impurities can significantly affect its biological activity.
-
-
Optimize the Administration Protocol:
-
Dose and Infusion Rate: The total administered dose and the infusion time can significantly impact tumor boron concentration. Studies have shown that increasing the total dose of BPA or extending the infusion time can lead to higher boron levels in tumors.[5] However, be mindful of potential systemic toxicity at very high doses.[6]
-
Route of Administration: The route of administration can dramatically influence boron delivery. For brain tumor models, intra-carotid or intra-arterial administration, potentially combined with blood-brain barrier disruption using agents like mannitol, has been shown to increase tumor boron uptake compared to intravenous injection.[6][7]
-
-
Evaluate the Tumor Model:
-
Transporter Expression: The uptake of BPA is primarily mediated by the L-type Amino Acid Transporter 1 (LAT-1), which is often overexpressed in cancer cells.[8][9] Verify the expression levels of LAT-1 in your specific tumor cell line or xenograft model. Low LAT-1 expression will result in poor BPA uptake. Consider using cell lines known to have high LAT-1 expression for initial optimization experiments.
-
Tumor Heterogeneity: Tumors can be heterogeneous, with variable blood supply and regions of necrosis, which can lead to uneven distribution of the boron agent.[2] Analyze the microdistribution of boron within the tumor using techniques like neutron autoradiography to assess uniformity.
-
-
Consider Advanced Delivery Strategies:
-
If optimizing the above factors does not sufficiently improve boron concentration, you may need to explore next-generation delivery systems. These include liposomes, nanoparticles, or conjugation to targeting moieties like antibodies or peptides that can enhance tumor accumulation through effects like Enhanced Permeability and Retention (EPR) or active targeting.[4][10][11]
-
Below is a logical workflow to troubleshoot low tumor boron concentration:
Issue 2: High this compound Concentration in Normal Tissues
Q2: My experiments show a poor tumor-to-normal tissue (T/N) or tumor-to-blood (T/B) ratio, with significant boron uptake in healthy organs. How can I improve the tumor selectivity of my boron pharmaceutical?
A2: Achieving a high T/N and T/B ratio (ideally >3:1) is crucial for minimizing damage to healthy tissue during neutron irradiation.[6][8] Poor selectivity is a known limitation of clinically used agents like sodium borocaptate (BSH) and BPA.[2] Here are strategies to enhance tumor targeting:
-
Leverage Active Targeting:
-
Conjugate your boron agent (or its carrier) to a ligand that binds to a receptor overexpressed on the target cancer cells. Examples include:
-
-
Utilize Passive Targeting with Nanocarriers:
-
Encapsulate your boron compound into nanoparticles or liposomes.[4] Due to the Enhanced Permeability and Retention (EPR) effect, these larger molecules preferentially accumulate in tumor tissue, which has leaky vasculature and poor lymphatic drainage.[11][13]
-
Surface modification of these nanocarriers (e.g., with PEGylation) can increase their circulation time and further enhance tumor accumulation.[4]
-
-
Optimize Timing of Irradiation:
-
Conduct detailed pharmacokinetic studies to determine the time point of maximum T/N and T/B ratios. Boron concentrations in blood and normal tissues may clear faster than from the tumor. Irradiating at the optimal time window can significantly improve the therapeutic ratio.
-
-
Select an Appropriate Boron Agent:
-
BSH tends to have lower tumor selectivity compared to BPA, as it enters cells primarily through passive transport.[2] For solid tumors where active transport mechanisms can be exploited, BPA or novel targeted agents may provide better selectivity.
-
The following diagram illustrates the concept of using active and passive targeting to improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the minimum required this compound concentration in a tumor for BNCT to be effective? A1: For an antitumor effect to be expected, the this compound concentration in the tumor should ideally be around 20-30 µg of ¹⁰B per gram of tumor tissue.[6][8][14] It is also critical to achieve a tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratio of greater than 3:1 to ensure the therapeutic effect is localized to the tumor.[6][8]
Q2: What are the main differences between the two clinically used boron agents, BPA and BSH? A2: Boronophenylalanine (BPA) and sodium borocaptate (BSH) are the two most common agents used in clinical BNCT.[4] Their primary differences are:
-
Mechanism of Uptake: BPA, an amino acid analog, is actively transported into cancer cells via the L-type Amino Acid Transporter 1 (LAT-1), which is often overexpressed in tumors.[8] BSH, lacking this specific transport mechanism, enters cells mainly through passive diffusion across cell membranes, resulting in generally lower tumor selectivity.[2]
-
Boron Content: BSH has a higher boron content per molecule (12 boron atoms) compared to BPA (1 boron atom).[4] However, the superior tumor-targeting ability of BPA often makes it more effective in clinical applications.[4]
-
Clinical Application: BPA is more widely used, particularly for high-grade gliomas and recurrent head and neck cancers.[7]
Q3: How can I accurately measure the this compound concentration in my tissue samples? A3: Accurate quantification of boron concentration is essential for evaluating the efficacy of delivery agents. The most common and reliable methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantitative elemental analysis. After acid digestion of the tissue sample, ICP-MS can accurately determine the total boron concentration.[15]
-
Neutron Autoradiography: This imaging technique provides information on the microdistribution of this compound within a tissue slice. It allows you to visualize whether the boron is localized in tumor cells versus necrotic areas or normal tissue.[16]
-
Charged Particle Spectrometry: This method involves irradiating thin tissue sections with thermal neutrons and measuring the resulting alpha particles and lithium-7 nuclei to quantify boron concentration.[17]
Q4: What is the Enhanced Permeability and Retention (EPR) effect and how does it apply to boron delivery? A4: The EPR effect is a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than in normal tissues.[11] This occurs because tumor blood vessels are often poorly formed and "leaky," allowing these large delivery vehicles to pass from the bloodstream into the tumor interstitium. Additionally, tumors typically have poor lymphatic drainage, so the carriers are retained in the tumor for longer periods.[13] This "passive targeting" mechanism is a key strategy for improving the delivery of boron by encapsulating boron-rich compounds within liposomes or nanoparticles.[10][18]
Data Presentation
Table 1: Comparison of this compound Delivery Agent Characteristics
| Delivery Agent/Platform | Primary Uptake Mechanism | Key Advantages | Key Limitations | Typical T/B Ratios |
| BPA (Boronophenylalanine) | Active Transport (LAT-1) | Clinically approved; active tumor targeting. | Low boron content per molecule; poor solubility; rapid clearance.[2][3] | ~3.5:1 to 5.0:1[5] |
| BSH (Sodium Borocaptate) | Passive Diffusion | High boron content per molecule (12 atoms). | Lacks tumor specificity; lower therapeutic efficacy than BPA.[2][4] | Low, often <3:1[2] |
| Liposomes | EPR Effect (Passive) | High loading capacity; can encapsulate various boron agents; improved circulation time.[4] | Potential toxicity of nanomaterials; complex manufacturing.[2] | Can exceed 4:1[4] |
| Peptide Conjugates (e.g., cRGD) | Receptor-Mediated (Active) | High tumor specificity; can shuttle large amounts of boron.[8] | Peptides can be cleared rapidly; potential immunogenicity. | Can be significantly enhanced over unconjugated agent.[8] |
| Antibody Conjugates (e.g., anti-EGFR) | Receptor-Mediated (Active) | Excellent tumor targeting and specificity.[11] | Large size can limit tumor penetration; complex to synthesize. | Can be significantly enhanced.[11] |
Experimental Protocols
Protocol 1: Quantification of Boron in Cell Cultures using ICP-MS
This protocol provides a general method for preparing cell samples for boron quantification.
Objective: To accurately measure the total boron uptake in cultured cells exposed to a this compound containing pharmaceutical.
Materials:
-
Cultured cells (e.g., T98G human glioblastoma cells)
-
This compound containing agent (e.g., BPA-fructose complex)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trace-metal grade nitric acid (HNO₃)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
ICP-MS instrument
Methodology:
-
Cell Seeding: Seed cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
Treatment: Remove the culture medium and add fresh medium containing the desired concentration of the this compound agent. Incubate for the desired time period (e.g., 4 hours). Include untreated control wells.
-
Cell Washing: After incubation, place the culture dishes on ice. Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular boron agent.
-
Cell Lysis and Digestion:
-
Add a defined volume of trace-metal grade nitric acid (e.g., 500 µL of 65% HNO₃) to each well to lyse the cells and digest the cellular material.
-
Scrape the cells and transfer the lysate to a clean microcentrifuge tube.
-
-
Sample Preparation for ICP-MS:
-
Further dilute the acid-digested samples with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
Prepare a set of boron standards in the same acid matrix for calibration.
-
-
Boron Quantification:
-
Analyze the samples using ICP-MS, monitoring the masses for ¹⁰B and ¹¹B.
-
Determine the boron concentration in your samples by comparing the signal to the calibration curve.
-
-
Data Normalization:
-
In parallel plates, count the number of cells per well to normalize the boron concentration per cell (e.g., atoms per cell). Alternatively, perform a protein assay (e.g., BCA) on the lysate to normalize to total protein content (e.g., µg B / mg protein).[19]
-
This protocol is adapted from methodologies described for cellular boron analysis.[15][20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of dose and infusion time on the delivery of p-boronophenylalanine for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron neutron capture therapy of cancer: Critical issues and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Use of Radiopharmaceuticals in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanostructured boron agents for boron neutron capture therapy: a review of recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miragenews.com [miragenews.com]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Boron concentration measurement in biological tissues by charged particle spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jkslms.or.kr [jkslms.or.kr]
- 19. Construction of targeted 10B delivery agents and their uptake in gastric and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Boron-10 production processes
Welcome to the Technical Support Center for Boron-10 (¹⁰B) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in ¹⁰B enrichment processes. Natural boron contains approximately 19.9% ¹⁰B.[1] This guide provides detailed FAQs, troubleshooting guides, and experimental protocols for the primary production methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound enrichment?
A1: The main industrial and laboratory-scale methods for ¹⁰B enrichment include:
-
Chemical Exchange Distillation: This is a widely used industrial method that exploits the slight differences in the equilibrium constants of boron isotope exchange reactions.[1][2] A common system involves the distillation of a boron trifluoride (BF₃) complex, such as with dimethyl ether or anisole.[1][3]
-
Ion Exchange Chromatography: This method separates boron isotopes based on their differential affinity for ion exchange resins.[4] It is considered a promising process for industrial scale production due to its high efficiency and low energy consumption.[4]
-
Laser Isotope Separation (LIS): This technique uses lasers to selectively excite either ¹⁰B or ¹¹B atoms or molecules, allowing for their separation. Methods include Atomic Vapor Laser Isotope Separation (AVLIS) and Molecular Laser Isotope Separation (MLIS).
Q2: I'm experiencing a lower than expected yield in my chemical exchange distillation process. What are the likely causes?
A2: Low yields in chemical exchange distillation can stem from several factors:
-
Instability of the BF₃-donor complex: The complex (e.g., BF₃-anisole) can decompose at operating temperatures, leading to loss of product and contamination.[1]
-
Inadequate number of theoretical plates: Boron isotope separation has a small separation factor per stage, requiring a large number of separation stages (theoretical plates) to achieve high enrichment.[5]
-
Presence of impurities: Water, in particular, can react with BF₃ and affect the stability of the complex.[6]
-
Improper temperature and pressure control: The equilibrium of the isotope exchange reaction is temperature-dependent. Deviations from the optimal temperature and pressure can reduce separation efficiency.[1]
Q3: My Ion Exchange Chromatography for ¹⁰B enrichment is not providing the expected separation. What should I check?
A3: For ion exchange chromatography, consider the following:
-
pH of the boric acid solution: The separation factor is significantly influenced by the pH of the feed solution.[4]
-
Boric acid concentration: The concentration of the boric acid in the external solution affects the separation factor.[4]
-
Flow rate: The flow rate of the eluent can impact the resolution of the separation.
-
Resin type and condition: The type of ion exchange resin (strongly basic, weakly basic, or boron-specific) and its condition are crucial for efficient separation.[4]
Q4: What are the key challenges affecting yield in Laser Isotope Separation of this compound?
A4: LIS processes are sensitive to a range of parameters:
-
Laser tuning and stability: The laser must be precisely tuned to the isotopic absorption line of the target boron isotope and maintain stable power and frequency.
-
Vapor pressure and temperature: The density and temperature of the boron-containing gas (e.g., BCl₃) must be carefully controlled to ensure efficient and selective laser interaction.
-
Incomplete dissociation or ionization: The laser power must be sufficient to achieve a high degree of dissociation or ionization of the targeted isotope.
-
Charge exchange and scrambling: Collisions between excited and unexcited isotopes can lead to a loss of selectivity.
Troubleshooting Guides
Low Yield in Chemical Exchange Distillation (BF₃-Anisole System)
This guide provides a structured approach to diagnosing and resolving common issues leading to low ¹⁰B yield in the BF₃-anisole chemical exchange distillation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The ANCO System for Boron Isotope Enrichment Progress Report for Period Ending September 20, 1955 - UNT Digital Library [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Process Intensification of Chemical Exchange Method for Boron Isotope Separation Using Micro-Channel Distillation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
minimizing damage to healthy tissue in Boron Neutron Capture Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boron Neutron Capture Therapy (BNCT). The focus is on minimizing damage to healthy tissue during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to healthy tissue damage in BNCT?
A1: Damage to healthy tissue in BNCT is a multifactorial issue primarily influenced by:
-
Suboptimal Boron Agent Biodistribution: The ideal boron delivery agent should have high selectivity for tumor cells.[1][2] However, existing agents like Boronophenylalanine (BPA) and Borocaptate Sodium (BSH) are also taken up by some healthy tissues, leading to off-target effects upon neutron irradiation.[3][4]
-
Neutron Beam Characteristics: The energy spectrum and collimation of the neutron beam are critical.[5][6] Epithermal neutrons are necessary for treating deep-seated tumors, but improper moderation can lead to excessive energy deposition in superficial healthy tissues.[5][7] Interactions between neutrons and nitrogen or hydrogen atoms in healthy tissue can also cause secondary radiation damage.[8][9]
-
Inaccurate Dosimetry: Precise calculation of the radiation dose delivered to both tumor and healthy tissues is essential.[8] This requires accurate measurement of boron concentration in the respective tissues and understanding the Relative Biological Effectiveness (RBE) and Compound Biological Effectiveness (CBE) factors.[3][10][11]
Q2: What is a desirable tumor-to-normal tissue (T/N) boron concentration ratio to minimize side effects?
A2: For effective and safe BNCT, a high tumor-to-normal tissue (T/N) boron concentration ratio is crucial. Ideally, this ratio should be greater than 3:1.[1][12][13][14] A higher ratio ensures that a lethal radiation dose is delivered to the tumor cells while keeping the dose to surrounding healthy tissues within tolerable limits.[2] The absolute concentration of ¹⁰B in the tumor should be at least 15-30 µg/g for a therapeutic effect.[12]
Q3: How do the two main clinical boron agents, BPA and BSH, differ in their uptake by healthy tissues?
A3: BPA (Boronophenylalanine) and BSH (Borocaptate Sodium) have different mechanisms of uptake, which affects their distribution in healthy tissues.
-
BPA: As an amino acid analog, BPA is actively transported into cells by L-type Amino Acid Transporters (LATs), particularly LAT1, which is often overexpressed in tumor cells.[4][15][16] However, LATs are also present in some normal tissues, leading to BPA accumulation. For instance, the normal brain can take up BPA, though typically at lower levels than glioblastomas.[3]
-
BSH: BSH does not readily cross the intact blood-brain barrier (BBB), resulting in very low concentrations in the normal brain.[3] Its accumulation in brain tumors is primarily due to a disrupted BBB.[3] In other parts of the body, its distribution is less specific and can lead to damage in tissues like the skin and mucosa.[3]
Troubleshooting Guides
Problem 1: High Boron Concentration Detected in Healthy Tissue Samples
| Possible Cause | Troubleshooting Step |
| Non-specific uptake of the boron agent. | 1. Verify Boron Agent Selection: For brain tumor models, consider if BSH is more appropriate than BPA to minimize uptake in the healthy brain, provided the tumor model exhibits a disrupted BBB.[3] 2. Optimize Infusion Protocol: Experiment with different administration routes and infusion times. For example, intracarotid artery administration or convection-enhanced delivery have been shown to increase tumor uptake while potentially reducing systemic exposure.[8][17][18] 3. Explore Novel Boron Carriers: Investigate third-generation agents like liposomes or nanoparticles designed for more specific tumor targeting.[8][17][19] |
| Incorrect timing of tissue sampling. | 1. Conduct a Pharmacokinetic Study: Perform a time-course experiment to determine the point of maximum T/N ratio. Boron agents clear from healthy tissue and blood at different rates than from tumors.[1][20] For BPA, peak tumor concentration is often observed around 1 hour post-injection, followed by a gradual decrease.[16][20] |
| Contamination during sample preparation. | 1. Use Boron-Free Labware: Ensure all tubes, containers, and instruments used for sample collection and preparation are made of boron-free plastic, as borosilicate glass can contaminate samples.[1] |
Problem 2: Unexpected Normal Tissue Damage (e.g., skin ulceration, neurological symptoms) Observed Post-Irradiation
| Possible Cause | Troubleshooting Step |
| Overestimation of Normal Tissue Tolerance. | 1. Recalculate Absorbed Dose: Re-evaluate the absorbed dose using appropriate Compound Biological Effectiveness (CBE) factors for the specific healthy tissue . CBE values vary significantly between tissues and boron agents (e.g., for BPA, the CBE for rat spinal cord is ~1.3, while for BSH in the brain it can be 0.3-0.5).[3][10] 2. Review Literature for Tolerance Doses: Consult established normal tissue tolerance data, such as the QUANTEC reports, for conventional radiotherapy as a baseline, keeping in mind the high-LET nature of BNCT radiation.[21] |
| Improper Neutron Beam Configuration. | 1. Optimize Beam Energy and Shape: Ensure the neutron beam is appropriately moderated to an epithermal energy range (~1-10 keV) to maximize penetration to the tumor depth while minimizing the dose to superficial healthy tissue.[5][7] 2. Use Beam Shaping Assemblies (BSA): Employ collimators and filters to shape the beam and shield adjacent healthy tissues from unnecessary irradiation.[5][6] |
| Heterogeneous Boron Distribution. | 1. Assess Microdistribution: Use techniques like quantitative neutron autoradiography to visualize the boron distribution at a cellular level.[22] Even if the bulk T/N ratio is acceptable, high boron concentration in critical microstructures (e.g., vascular endothelium) can cause damage.[3] |
Quantitative Data Summary
Table 1: Typical Boron Concentration Ratios (Tumor vs. Healthy Tissue) for BPA
| Tissue Comparison | Reported Ratio | Animal Model/Clinical Context | Citation |
| Tumor / Blood | 3.09 - 3.47 | Gastric Cancer Xenograft (Mice) | [20] |
| Tumor / Normal Brain | 2.85 | Glioblastoma Xenograft (Mice) | [16] |
| Tumor / Skin | ~1.0 - 2.0 | Clinical Melanoma | [23] |
| Tumor / Liver | 2.22 - 2.27 | Gastric/Glioblastoma Xenograft (Mice) | [16][20] |
| Tumor / Lung | 1.45 - 1.54 | Gastric/Glioblastoma Xenograft (Mice) | [16][20] |
Table 2: Compound Biological Effectiveness (CBE) Factors for Normal Tissues
| Boron Agent | Normal Tissue | Biological Endpoint | CBE Value | Citation |
| BPA | Rat Spinal Cord | Paralysis | 1.33 ± 0.16 | [3] |
| BPA | Canine Brain | Necrosis / MRI Change | 1.1 - 1.2 | [3] |
| BSH | Normal Brain | Vascular Endothelial Damage | 0.3 - 0.5 | [3][10] |
Experimental Protocols
Protocol 1: Measurement of Boron Concentration in Tissue Samples via ICP-MS
This protocol outlines the general steps for determining boron concentration in tissue samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a common and sensitive method.[1][22]
-
Sample Collection:
-
Excise tumor and healthy tissue samples immediately following euthanasia.
-
Use boron-free surgical instruments and collection tubes.[1]
-
Record the wet weight of each tissue sample.
-
-
Sample Digestion:
-
Place the weighed tissue sample in a clean, acid-washed digestion vessel.
-
Add a sufficient volume of high-purity nitric acid (and sometimes hydrogen peroxide) to completely submerge the tissue.
-
Digest the sample using a microwave digestion system, following a program with controlled temperature and pressure ramps to ensure complete dissolution.
-
-
Dilution and Analysis:
-
Once cooled, dilute the digested sample to a final volume with deionized water. The dilution factor will depend on the expected boron concentration.
-
Prepare a series of boron standards of known concentrations to create a calibration curve.
-
Analyze the samples and standards using ICP-MS. The instrument will measure the intensity of the boron isotopes (¹⁰B and ¹¹B) to determine the concentration.
-
-
Data Calculation:
-
Use the calibration curve to calculate the boron concentration in the digested solution.
-
Account for the dilution factor and the initial wet weight of the tissue to express the final concentration in µg/g of tissue.
-
Protocol 2: Histological Assessment of Normal Tissue Damage
This protocol provides a method for evaluating tissue damage (e.g., fibrosis, necrosis) following BNCT.
-
Tissue Fixation and Processing:
-
Immediately after collection, fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Perform standard Hematoxylin and Eosin (H&E) staining to assess general morphology, cellularity, and evidence of necrosis or inflammation.
-
For specific assessment of fibrosis, perform Masson's trichrome staining, which stains collagen blue, allowing for visualization of fibrotic tissue.[24]
-
-
Microscopic Analysis:
-
Examine the stained slides under a light microscope.
-
Qualitatively and/or quantitatively assess the degree of tissue damage. This can be done using a scoring system based on the extent of necrosis, inflammation, or the area of positive staining for fibrosis.
-
Compare sections from the BNCT-treated group with those from control (unirradiated) animals.
-
Visualizations
References
- 1. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Boron Neutron Capture Therapy: Current Status and Challenges [frontiersin.org]
- 3. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to Design and Evaluate BNCT Neutron Beams Combining Physical, Radiobiological, and Dosimetric Figures of Merit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrr.com [ijrr.com]
- 7. Neutron beam optimization for boron neutron capture therapy using the D-D and D-T high-energy neutron sources (Journal Article) | OSTI.GOV [osti.gov]
- 8. Frontiers | Boron neutron capture therapy in the context of tumor heterogeneity: progress, challenges, and future perspectives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Response of Normal Tissues to Boron Neutron Capture Therapy (BNCT) with 10B-Borocaptate Sodium (BSH) and 10B-Paraboronophenylalanine (BPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Neutron Capture Therapy - A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronophenylalanine, a boron delivery agent for boron neutron capture therapy, is transported by ATB0,+, LAT1 and LAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uptakes of boronophenylalanine in the in vitro and in situ glioblastoma and the potential efficacy of boron neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Pharmacokinetics of Boronophenylalanine and Its Uptakes in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Evaluation of the Key Advantages between Two Modalities of Boronophenylalanine Administration for Clinical Boron Neutron Capture Therapy Using an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Influence of Boron Neutron Capture Therapy on Normal Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Boron-10 Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Boron-10 (¹⁰B) labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ¹⁰B-labeled compounds, particularly boronic acids?
A1: The two main degradation pathways for ¹⁰B-labeled boronic acids and their derivatives are protodeboronation and oxidative deboronation.
-
Protodeboronation: This is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process is often an undesired side reaction and its likelihood is highly dependent on factors like pH and the structure of the organic group attached to the boron.[1]
-
Oxidative Deboronation: This pathway involves the oxidation of the C-B bond, leading to its cleavage. This is a significant concern in biological systems due to the presence of reactive oxygen species (ROS) and can be a primary route for the metabolism and deactivation of boron-containing drugs.[2][3]
Q2: How does pH affect the stability of my ¹⁰B-labeled boronic acid?
A2: The pH of the solution is a critical factor influencing the stability of boronic acids.[4][5] Protodeboronation can occur through both acid-catalyzed and base-catalyzed mechanisms.[1]
-
Acidic Conditions: A general acid-catalyzed process can lead to degradation. However, for aromatic boronic acids with electron-withdrawing groups, acidic conditions can actually enhance stability.[1]
-
Neutral pH: Many simple aromatic and alkyl boronic acids are generally most stable at neutral pH where both acid and base-catalyzed degradation are minimized.[1]
-
Basic Conditions: A specific base-catalyzed mechanism can occur, which involves the formation of a boronate anion ([ArB(OH)₃]⁻) that is then protonated by water, leading to C-B bond cleavage.[1][5]
The rate of degradation is highly dependent on the specific boronic acid structure. For example, some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, show rapid degradation at neutral pH due to the formation of unstable zwitterionic intermediates.[1][4]
Q3: My ¹⁰B-labeled compound is degrading during my experiment. What are some common causes and immediate troubleshooting steps?
A3: Degradation of ¹⁰B-labeled compounds during an experiment can be due to several factors. Here are some common causes and initial troubleshooting steps:
-
Incorrect pH: Verify the pH of your buffers and solutions. As discussed in Q2, pH is a major determinant of stability. Adjust the pH to a range where your specific compound is known to be more stable, which is often near neutral for many common boronic acids.[1]
-
Presence of Oxidizing Agents: If working with biological samples or under conditions where reactive oxygen species can be generated, oxidative deboronation may be the issue.[2][3] Consider de-gassing solutions or adding antioxidants if compatible with your experimental setup.
-
Temperature: Higher temperatures can accelerate degradation. If your protocol allows, try running the experiment at a lower temperature.
-
Presence of Catalysts: Certain metal ions can catalyze protodeboronation.[4] Ensure all glassware is thoroughly cleaned and that your reagents are free from metal contaminants.
-
Light Exposure: Some compounds may be light-sensitive. Store your ¹⁰B-labeled compounds in the dark and minimize light exposure during your experiments.
Q4: What strategies can I employ to improve the stability of my ¹⁰B-labeled compounds for in vitro or in vivo studies?
A4: Several chemical modification strategies can significantly enhance the stability of ¹⁰B-labeled compounds:
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester by reacting it with a diol can protect the boron center and improve stability.[3] Sterically hindered diols are often used for this purpose.
-
Intramolecular Coordination: Creating a stable intramolecular bond to the boron atom can dramatically increase stability. A highly effective approach is the formation of a "boralactone," where a nearby carboxyl group coordinates with the boron. This has been shown to increase oxidative stability by as much as 10,000-fold.[3][6][7]
-
Benzoxaboroles: The benzoxaborole scaffold is a popular and stable intramolecular ester that can be used to modulate the reactivity of the boronic acid.[3]
Q5: What analytical techniques are recommended for monitoring the stability of my ¹⁰B-labeled compound?
A5: Several analytical techniques can be used to quantify the concentration of your ¹⁰B-labeled compound over time, allowing you to assess its stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful technique for studying boron compounds. While ¹⁰B is also NMR active, ¹¹B is generally more sensitive and provides sharper signals.[8]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the elemental concentration of boron, making it ideal for tracking the total boron content in samples.[9][10] It is often used in BNCT research.
-
Prompt Gamma Activation Analysis (PGAA): This is a non-destructive nuclear analytical technique that can be used to measure the ¹⁰B concentration.
-
Neutron Capture Radiography: This is an imaging technique that can visualize the distribution of ¹⁰B in tissue samples.[11]
Troubleshooting Guides
Issue 1: Rapid Loss of ¹⁰B Compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| pH-mediated Protodeboronation | 1. Measure the pH of the buffer. 2. Conduct a pH-rate profile study by incubating the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and quantifying the remaining compound over time. | The stability of boronic acids is highly pH-dependent.[4] Identifying the optimal pH range is a crucial first step. |
| Oxidative Degradation | 1. Prepare buffers with de-gassed, deionized water. 2. If compatible with the experiment, add a small amount of an antioxidant like ascorbic acid. | Reactive oxygen species in the solution can cause oxidative deboronation.[3] Removing dissolved oxygen or adding a scavenger can mitigate this. |
| Temperature Sensitivity | 1. Repeat the experiment at a lower temperature (e.g., 4°C instead of room temperature). | Chemical degradation reactions are generally slower at lower temperatures. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Metabolic Instability | 1. Analyze the cell culture media over time for the presence of the parent compound and potential metabolites using LC-MS or ICP-MS. | Cells can metabolize the ¹⁰B-labeled compound, leading to its degradation and loss of activity. Oxidative deboronation is a known metabolic pathway.[2] |
| Interaction with Media Components | 1. Incubate the compound in cell-free media and measure its concentration over time. | Components in the cell culture media (e.g., amino acids, vitamins, metal ions) could potentially contribute to the degradation of the compound. |
| Poor Cellular Uptake | 1. Quantify the intracellular boron concentration using ICP-MS after incubating cells with the compound. | If the compound is unstable in the extracellular environment, it may degrade before it can be taken up by the cells, leading to inconsistent results. |
Experimental Protocols
Protocol 1: pH-Rate Profile Analysis for a ¹⁰B-Labeled Boronic Acid
Objective: To determine the effect of pH on the stability of a ¹⁰B-labeled boronic acid in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).
-
Stock Solution: Prepare a concentrated stock solution of the ¹⁰B-labeled boronic acid in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each pH solution.
-
Quantification: Analyze the aliquots to determine the concentration of the remaining boronic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for this.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the half-life (t₁/₂) of the compound at each pH value.
Protocol 2: Assessment of Oxidative Stability
Objective: To evaluate the stability of a ¹⁰B-labeled compound in the presence of a reactive oxygen species.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the ¹⁰B-labeled compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of a reactive oxygen species, such as hydrogen peroxide (H₂O₂).
-
-
Reaction Initiation: Add the H₂O₂ solution to the compound solution to initiate the oxidation reaction. A control sample without H₂O₂ should be run in parallel.
-
Time Points: Incubate the reaction mixture at a controlled temperature. At various time points, take aliquots and quench the reaction (e.g., by adding catalase to degrade the H₂O₂).
-
Quantification: Analyze the aliquots using a suitable analytical method (e.g., HPLC, LC-MS) to measure the concentration of the parent compound.
-
Data Analysis: Compare the degradation rate in the presence and absence of H₂O₂ to determine the compound's susceptibility to oxidative deboronation.
Visualizations
Caption: Major degradation pathways for boronic acids.
Caption: Logical workflow for troubleshooting compound instability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chemists boost boron’s utility – MIT Department of Chemistry [chemistry.mit.edu]
- 7. reddit.com [reddit.com]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. researchgate.net [researchgate.net]
- 10. roma.sckcen.be [roma.sckcen.be]
- 11. Analytical techniques for boron and boron 10 analysis in a solid experimental tumor EO. 771 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing interferences in 10B NMR spectroscopy
Welcome to the technical support center for 10B NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my 10B NMR spectrum so broad?
The broadness of peaks in 10B NMR is an intrinsic property of the boron-10 nucleus. 10B is a quadrupolar nucleus (spin I = 3), which means it has a non-spherical charge distribution. This leads to rapid quadrupolar relaxation, a process that causes significant line broadening.[1] This effect is more pronounced for boron atoms in asymmetric electronic environments.
Q2: I see a broad, rolling baseline or a "hump" in my spectrum. What is causing this?
A common source of a broad background signal in boron NMR is the NMR tube itself. Standard NMR tubes are made of borosilicate glass, which contains boron and contributes a broad signal.[2] Additionally, baseline distortions can be caused by the corruption of the first few data points of the Free Induction Decay (FID) or by acoustic ringing.
Q3: Is it better to use 10B or 11B NMR?
For samples with natural isotopic abundance, 11B NMR is generally preferred over 10B NMR. 11B has a higher natural abundance (80.1% vs 19.9% for 10B), a higher gyromagnetic ratio, and a smaller quadrupole moment, making it more sensitive and resulting in sharper lines.[2] However, for isotopically enriched samples, such as those used in Boron Neutron Capture Therapy (BNCT) research, 10B NMR is essential.[3]
Q4: What is acoustic ringing and how does it affect my 10B NMR spectrum?
Acoustic ringing is a phenomenon where the radiofrequency pulse applied during the experiment induces mechanical vibrations in the NMR probe.[4] These vibrations generate spurious signals that are detected by the receiver coil, appearing as oscillations in the FID.[4] This is particularly problematic at the low frequencies used for 10B NMR and can lead to baseline distortions and phasing problems in the final spectrum.[4]
Q5: How can I improve the signal-to-noise ratio in my 10B NMR experiments?
Improving the signal-to-noise ratio (S/N) in 10B NMR can be challenging due to its low gyromagnetic ratio and the broadness of the signals. Here are some strategies:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans.
-
Optimize acquisition parameters: Ensure proper pulse calibration and use an appropriate relaxation delay.
-
Use a higher magnetic field: Higher field strengths generally lead to better sensitivity.
-
Sample concentration: Use an appropriate sample concentration; overly viscous samples can lead to broader lines.
-
Cryoprobe: If available, using a cryoprobe can significantly enhance sensitivity.
Troubleshooting Guides
Issue 1: Distorted or Rolling Baseline
Symptoms:
-
The baseline of the spectrum is not flat.
-
A broad "hump" is present across a large portion of the spectrum.
-
Difficulty in accurate integration of peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distorted baselines.
Detailed Steps:
-
Check your NMR tube: If you are using a standard borosilicate glass NMR tube, the broad hump is likely due to the boron signal from the glass.
-
Solution: Switch to a quartz NMR tube, which does not contain boron.[2]
-
Alternative: Acquire a spectrum of an empty borosilicate tube and subtract it from your sample spectrum.
-
-
Apply Post-Processing Baseline Correction: Most NMR software (e.g., TopSpin, VnmrJ, Mnova) has built-in baseline correction routines.
-
Automatic Correction: Use polynomial fitting or Whittaker smoother algorithms. These are often sufficient for moderately distorted baselines.
-
Manual Correction: For more severe distortions, manually select points in the baseline that are free of signals. The software will then fit a curve through these points and subtract it from the spectrum.
-
Issue 2: Acoustic Ringing Artifacts
Symptoms:
-
Sinusoidal oscillations on the baseline.
-
Difficulty in phasing the spectrum.
-
Distorted peaks, especially near the center of the spectrum.
Visualizing the Problem:
Caption: Effect of acoustic ringing on the FID and spectrum.
Mitigation Strategies:
-
Increase the pre-acquisition delay (de on Bruker, d1 on Varian): Introducing a short delay between the pulse and the start of acquisition allows the acoustic ringing to decay before signal detection. This may require a subsequent first-order phase correction.
-
Use specialized pulse sequences:
-
EASY (Elimination of Artifacts in NMR SpectroscopY): This sequence involves acquiring a second scan with an inverted pulse shortly after the first. Subtracting the two FIDs cancels out the background and ringing artifacts.
-
"zgbs" on Bruker: This pulse sequence is effective at suppressing the broad background signal from the probe, which can be exacerbated by acoustic ringing.
-
Issue 3: Poor Signal-to-Noise (S/N)
Symptoms:
-
Peaks are difficult to distinguish from the baseline noise.
-
Inaccurate integration of peaks.
-
Inability to detect low-concentration species.
Troubleshooting Workflow:
References
Validation & Comparative
Boron-10 vs Gadolinium-157 for neutron capture therapy
An Objective Comparison of Boron-10 and Gadolinium-157 for Neutron Capture Therapy
Neutron Capture Therapy (NCT) is a binary radiation therapy that utilizes a two-step process to selectively destroy cancer cells. First, a non-toxic, tumor-localizing drug containing a neutron-capturing isotope is administered to the patient. Subsequently, the tumor is irradiated with a low-energy neutron beam, which has minimal effect on its own. The capture of a neutron by the isotope triggers a nuclear fission reaction, releasing high-energy, destructive particles directly within the cancer cell, thus sparing adjacent healthy tissue. The success of this therapy hinges on the selective delivery of a sufficient number of capture agents to the tumor.[1]
The two leading candidate isotopes for this modality are this compound (¹⁰B) for Boron Neutron Capture Therapy (BNCT) and Gadolinium-157 (¹⁵⁷Gd) for Gadolinium Neutron Capture Therapy (GdNCT). While BNCT has progressed to clinical use in some countries, GdNCT remains in the experimental phase. This guide provides an objective comparison of their performance based on physical properties, biological efficacy, and supporting experimental data.
Part 1: Physical and Nuclear Properties
The fundamental difference between ¹⁰B and ¹⁵⁷Gd lies in their nuclear properties upon capturing a thermal neutron. ¹⁵⁷Gd possesses a significantly higher probability of capturing a neutron, as indicated by its thermal neutron capture cross-section. However, the nature and energy of the particles emitted post-capture are drastically different, dictating their therapeutic action.
| Property | This compound (¹⁰B) | Gadolinium-157 (¹⁵⁷Gd) |
| Natural Abundance | 19.9% | 15.7% |
| Thermal Neutron Capture Cross-Section (σ) | 3,837 barns[1][2][3] | 255,000 barns[2][3][4][5] |
| Nuclear Reaction | ¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV[1][6] | ¹⁵⁷Gd + n → [¹⁵⁸Gd]* → ¹⁵⁸Gd + γ-rays + electrons[4][7] |
| Emitted Particles | High-LET α-particle and ⁷Li nucleus[1][8] | Prompt γ-rays, Internal Conversion (IC) electrons, Auger electrons[2][5][7] |
| Particle Energy | High Linear Energy Transfer (LET) α particle (~1.47 MeV) and ⁷Li ion (~0.84 MeV)[6][8] | Low-LET γ-rays (up to 7.9 MeV), High-LET Auger electrons (keV range)[2][5] |
| Particle Range in Tissue | 5–9 µm (approximately one cell diameter)[1][8][9] | γ-rays: several centimeters; IC electrons: ~0.1 mm; Auger electrons: nanometers[2][5][7][10] |
Part 2: Biological and Therapeutic Parameters
The clinical effectiveness of an NCT agent is determined not only by its nuclear properties but also by its biological behavior. Key factors include the ability to achieve a high concentration in the tumor relative to surrounding normal tissues and blood, and its localization within the cancer cell.
| Parameter | This compound (BNCT) | Gadolinium-157 (GdNCT) |
| Required Tumor Concentration | ≥20-35 µg ¹⁰B per gram of tumor tissue (~10⁹ atoms/cell)[3][6][9] | 50–200 µg ¹⁵⁷Gd per gram of tumor tissue[3][5] |
| Target Tumor/Normal Tissue Ratio | >3:1[6][8][11] | High ratio is critical, but specific clinical target is less defined.[5] |
| Target Tumor/Blood Ratio | >3:1[8][11] | High ratio is critical for minimizing damage to vascular endothelium. |
| Optimal Cellular Localization | Intracellular, with nuclear localization preferred to maximize DNA damage.[6] | Intranuclear localization is considered essential for the short-range, high-LET Auger electrons to be effective.[3][12] |
| Clinical Status | Used in clinical trials; approved for specific cancers in Japan.[8] | Preclinical / experimental animal studies only; no human clinical trials to date. |
| Associated Imaging | ¹⁸F-labeled boron compounds (e.g., ¹⁸F-BPA) can be used with PET to predict biodistribution.[13][14] | Gadolinium is a known MRI contrast agent, offering potential for simultaneous imaging and therapy (theranostics). |
Part 3: Comparative Efficacy from Experimental Data
Direct comparisons in experimental settings have yielded varied results, highlighting the complexity of translating physical advantages into therapeutic efficacy. The effectiveness is highly dependent on the delivery agent, cellular uptake, and the specific model system.
| Study Focus | Experimental Model | Key Findings | Reference |
| In Vitro Cytotoxicity | Chinese Hamster V79 cells | Under the same molarity, ¹⁵⁷Gd was 1.5 times more effective at killing cells than ¹⁰B at the 10% survival level. | Matsumura et al. (2000)[15] |
| In Vitro Efficacy (Nanoparticles) | Head-and-neck cancer cells | BNCT (17.8% cell death) was more effective than GdNCT (12.8% cell death) for immediate cell killing. A combination of both was most effective (30.9% cell death). | Ho et al. (2023)[10][16] |
| In Vivo Tumor Suppression | CT26 tumor-bearing mice | BNCT demonstrated significantly higher therapeutic efficacy than GdNCT. Co-injection of both agents resulted in efficacy lower than BNCT alone. | Lee et al. (2022)[17] |
| Cellular Uptake and Efficacy | Human glioblastoma cells | Gd-DTPA was shown to penetrate the cell membrane and accumulate in the nucleus, leading to effective cell death upon neutron irradiation. | De Stasio et al. (2001)[12] |
Part 4: Visualizations
Mechanism of Neutron Capture Therapy
Caption: Comparative nuclear reaction pathways for BNCT and GdNCT.
Generalized Workflow for NCT Agent Evaluation
Caption: Typical experimental workflow for developing and validating NCT agents.
Part 5: Experimental Protocols
The following are generalized protocols for key experiments in NCT agent evaluation, based on methodologies reported in the literature.[8][18][19]
Protocol 1: In Vitro Cellular Uptake and Cytotoxicity Assay
Objective: To determine the concentration of the NCT agent taken up by cancer cells and to evaluate its cell-killing efficacy upon neutron irradiation.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., T98G human glioblastoma) in appropriate media until ~80% confluency.
-
Agent Incubation: Replace the medium with fresh medium containing the ¹⁰B or ¹⁵⁷Gd agent at various concentrations. Incubate for a predetermined period (e.g., 12-24 hours) to allow for cellular uptake.
-
Sample Preparation for Uptake Analysis:
-
Wash cells three times with phosphate-buffered saline (PBS) to remove extracellular agent.
-
Harvest the cells by trypsinization and count them.
-
Prepare cell pellets for elemental analysis.
-
-
Elemental Analysis (ICP-MS): Digest the cell pellets using a wet-ashing procedure with nitric acid.[18] Analyze the digestate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the intracellular concentration of ¹⁰B or ¹⁵⁷Gd. Express results as µg of isotope per 10⁹ cells.
-
Neutron Irradiation:
-
Plate a known number of cells from the agent incubation step.
-
Transport cells to a neutron source (research reactor or accelerator).
-
Irradiate the cells with a prescribed dose of thermal neutrons. Include control groups (no agent + neutrons; agent + no neutrons; no agent + no neutrons).
-
-
Clonogenic Survival Assay:
-
After irradiation, re-plate the cells at a low density and culture for 10-14 days to allow for colony formation.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count colonies containing ≥50 cells. Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Protocol 2: In Vivo Biodistribution and Efficacy Study
Objective: To evaluate the pharmacokinetics, tumor-targeting ability, and therapeutic efficacy of the NCT agent in a living animal model.
Methodology:
-
Animal Model: Induce tumors in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneous or intracranial injection of cancer cells. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Agent Administration: Administer the ¹⁰B or ¹⁵⁷Gd agent to the tumor-bearing mice, typically via intravenous or intraperitoneal injection.
-
Biodistribution Study:
-
At selected time points post-injection (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-5 per time point).
-
Excise the tumor, blood, and major normal organs (liver, kidneys, spleen, brain, muscle).
-
Weigh each tissue sample and analyze for ¹⁰B or ¹⁵⁷Gd content using ICP-MS.
-
Calculate the concentration (µg/g tissue) and determine the tumor-to-normal tissue and tumor-to-blood ratios.
-
-
Efficacy Study:
-
Based on the biodistribution results, select the optimal time for neutron irradiation (typically corresponding to the peak tumor-to-normal tissue ratio).
-
Administer the agent to new cohorts of tumor-bearing mice.
-
At the optimal time point, irradiate the tumor region with a therapeutic dose of neutrons. Include control groups as in the in vitro study.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume (using calipers) and body weight of the mice every 2-3 days for a specified period (e.g., 30-60 days).
-
The primary endpoint is typically tumor growth delay or a survival endpoint.
-
At the end of the study, resected tumors can be weighed and prepared for histological analysis.
-
Summary and Future Outlook
This compound is the clinically established agent for NCT. Its primary advantage lies in the nature of its fission products: high-LET alpha and lithium particles with a range perfectly suited to destroying a single cell, minimizing damage to neighbors.[1][9] The main challenges for BNCT are developing delivery agents that achieve a consistently high tumor-to-normal tissue ratio across different tumor types and ensuring precise, real-time dosimetry.[2][20]
Gadolinium-157 is a compelling alternative due to its enormous neutron capture cross-section, which is ~66 times greater than that of ¹⁰B.[5][21] This could potentially reduce the required neutron fluence and treatment time. However, its therapeutic efficacy is complex. The emitted long-range gamma rays can treat larger tumor volumes via a "cross-fire" effect but may also increase the dose to surrounding healthy tissue.[7][10] The highly destructive, short-range Auger electrons are only effective if the ¹⁵⁷Gd atom is localized within the cell nucleus, a significant delivery challenge.[3][12]
Current research indicates that BNCT is more effective than GdNCT in direct in vivo comparisons, largely due to the proven efficacy of its short-range, high-LET particles and more advanced delivery agents.[17] However, the unique properties of ¹⁵⁷Gd, including its potential for MRI-guided therapy, continue to drive research. Some studies suggest that a combined GdBNCT approach, leveraging the complementary particle ranges of both isotopes, could offer a synergistic effect, though this remains an active area of investigation with conflicting results.[2][10][16][17] The future of NCT may involve personalized approaches, selecting the optimal isotope—or a combination of both—based on tumor type, location, and the specific characteristics of novel, highly-targeted delivery systems.
References
- 1. Neutron capture therapy of cancer - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gadolinium Neutron Capture Therapy (GdNCT) Agents from Molecular to Nano: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Combined Gadolinium and Boron Neutron Capture Therapies for Eradication of Head-and-Neck Tumor Using Gd10B6 Nanoparticles under MRI/CT Image Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Towards an adequate description of the dose‐response relationship in BNCT of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of radiation effects of gadolinium and boron neutron capture reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. isnct.net [isnct.net]
- 20. Clinical Viability of Boron Neutron Capture Therapy for Personalized Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Boron-10 Enrichment Techniques for Researchers and Drug Development Professionals
A detailed guide to the leading methods of Boron-10 isotope separation, offering a comparative look at their performance, underlying principles, and practical applications in research and medicine.
This compound, a stable isotope of boron, possesses a remarkably high neutron capture cross-section, making it a critical component in various advanced applications. For researchers, scientists, and drug development professionals, particularly in the field of Boron Neutron Capture Therapy (BNCT), a thorough understanding of this compound enrichment techniques is paramount. BNCT is a targeted radiation therapy that utilizes the delivery of this compound to tumor cells, which are then irradiated with a neutron beam, leading to localized cell destruction.[1] The efficacy of this and other applications is highly dependent on the isotopic purity of the this compound. This guide provides a comparative analysis of the primary techniques used for this compound enrichment: Chemical Exchange Distillation, Ion Exchange Chromatography, and Laser Isotope Separation.
Performance Comparison of this compound Enrichment Techniques
The selection of an appropriate enrichment technique depends on several factors, including the desired enrichment level, production scale, cost considerations, and the final purity requirements of the this compound product. The following table summarizes the key quantitative performance indicators for the three primary methods.
| Parameter | Chemical Exchange Distillation | Ion Exchange Chromatography | Laser Isotope Separation (LIS) |
| Single-Stage Separation Factor (α) | 1.016 - 1.043[2][3] | ~1.010 - 1.140[4] | Potentially high, but specific values are often proprietary. |
| Achievable Enrichment (% ¹⁰B) | Up to 95%[5] | Up to 91%[4] | Potentially very high, suitable for high-purity applications. |
| Throughput/Production Scale | Suitable for large-scale industrial production.[3] | Promising for industrial scale, with lower energy consumption and equipment investment compared to distillation.[4] | Generally lower throughput compared to other methods, often used for specialized, high-value applications.[3] |
| Feed Material | Boron trifluoride (BF₃) complexed with a donor like anisole or dimethyl ether.[6][7] | Boric acid (H₃BO₃) solution.[4] | Boron trichloride (BCl₃) or other volatile boron compounds.[8] |
| Capital Cost | High, due to the need for large distillation columns and associated infrastructure.[3] | Relatively low equipment investment.[4] | High, due to the requirement for specialized, high-power tunable lasers and vacuum systems.[3] |
| Operational Cost | High energy consumption for heating and cooling during distillation.[3] | Lower energy consumption and safer operation.[4] | High energy consumption for laser operation. |
| Product Purity (Chemical) | High purity can be achieved through careful process control. | High purity can be achieved, with final product purity of 99.95% reported after recrystallization.[9] | Potentially very high, as the process is highly selective. |
In-Depth Analysis of Enrichment Techniques
Chemical Exchange Distillation
This method is a well-established and widely used technique for large-scale production of this compound.[3] It leverages the slight difference in the equilibrium constant of isotope exchange reactions between a liquid phase and a gas phase.
Principle: The process typically involves the distillation of a boron trifluoride (BF₃) complex with an organic donor molecule, such as anisole or dimethyl ether.[6][7] In this system, ¹⁰BF₃ preferentially concentrates in the liquid phase, while ¹¹BF₃ is more abundant in the gaseous phase. By using a multi-stage distillation column, this small single-stage separation factor can be amplified to achieve high enrichment levels.
Experimental Protocol (Pilot Plant using BF₃-Anisole Complex):
A pilot plant for this process would typically consist of a series of interconnected distillation columns.[6][10]
-
Complex Formation: Gaseous boron trifluoride is introduced into a recombiner where it reacts with anisole to form the liquid BF₃-anisole complex.
-
Distillation Cascade: The complex is fed into the top of a heated distillation column. As the liquid complex flows down, it is in counter-current contact with the rising BF₃ gas.
-
Isotope Exchange: At each stage (theoretical plate) in the column, the isotopic exchange equilibrium is established, leading to the enrichment of this compound in the descending liquid.
-
Product Collection: The this compound enriched complex is collected at the bottom of the cascade.
-
Decomposition and Reflux: The enriched complex is then heated in a decomposer to break the complex, releasing the enriched BF₃ gas. A portion of this gas is returned to the bottom of the cascade as reflux to maintain the separation gradient, while the remainder is withdrawn as the product.
-
Solvent Recycling: The stripped anisole from the decomposer is purified and recycled back to the recombiner.
Ion Exchange Chromatography
This technique offers a more energy-efficient and safer alternative to chemical exchange distillation, making it attractive for both laboratory and industrial-scale production.[4]
Principle: The separation is based on the isotopic equilibrium between boron adsorbed on an ion exchange resin and boron in a surrounding solution. Typically, a boric acid solution is passed through a column packed with a specific anion exchange resin. The this compound isotope shows a slightly higher affinity for the resin phase, leading to its enrichment on the resin.
Experimental Protocol (Laboratory Scale):
A typical laboratory-scale setup involves a glass or plastic column packed with a suitable ion exchange resin.[11]
-
Resin Preparation: A strongly basic anion exchange resin is packed into a chromatography column and treated with a sodium hydroxide solution to convert it to the hydroxide form.
-
Column Loading: A solution of natural boric acid is passed through the column. The borate ions displace the hydroxide ions and are adsorbed onto the resin.
-
Elution: An eluent, such as hydrochloric acid or even pure water for weakly basic resins, is passed through the column to move the band of adsorbed boron down the column.
-
Fraction Collection: The eluate is collected in successive fractions as the boron band moves through and exits the column.
-
Analysis: Each fraction is analyzed for its this compound to Boron-11 isotopic ratio using techniques like mass spectrometry. The fractions collected at the tail end of the elution peak will be enriched in this compound.
-
Regeneration: After the separation, the resin is regenerated to its original form for reuse.
Laser Isotope Separation (LIS)
LIS is a more modern and highly selective technique that utilizes the specific spectral properties of isotopes. While potentially offering very high enrichment factors, the technology is complex and costly.[3] Several variations of LIS exist, including Atomic Vapor Laser Isotope Separation (AVLIS) and Molecular Laser Isotope Separation (MLIS).[12]
Principle: LIS methods are based on the selective excitation of one isotope using a finely tuned laser. The small mass difference between this compound and Boron-11 leads to a slight shift in their atomic or molecular absorption spectra. A laser is tuned to a wavelength that is strongly absorbed by molecules containing this compound but not by those containing Boron-11. Once selectively excited, the this compound containing molecules can be separated using a secondary process, such as further photoionization and electrostatic collection (in AVLIS) or chemical reaction (in MLIS).
Experimental Protocol (Conceptual for BCl₃ Photodissociation):
A typical experimental setup for LIS of boron using boron trichloride (BCl₃) would involve a high-power, tunable laser and a vacuum chamber.[8]
-
Vapor Introduction: A stream of gaseous BCl₃ is introduced into a vacuum chamber.
-
Selective Excitation: A pulsed infrared laser, such as a CO₂ laser, is tuned to a specific vibrational frequency of the ¹⁰BCl₃ molecule. This selectively excites the ¹⁰BCl₃ molecules to a higher vibrational state.
-
Photodissociation: A second, high-power ultraviolet laser pulse is directed at the gas stream. The energy of this laser is sufficient to dissociate the vibrationally excited ¹⁰BCl₃ molecules, but not the unexcited ¹¹BCl₃ molecules.
-
Scavenging: A scavenger gas, such as oxygen or hydrogen, is present in the chamber. The boron and chlorine radicals produced from the dissociation of ¹⁰BCl₃ react with the scavenger to form stable, non-volatile compounds.
-
Separation: The newly formed, solid this compound compounds can be separated from the unreacted, gaseous ¹¹BCl₃ by filtration or cryogenic trapping.
Conclusion
The choice of a this compound enrichment technique is a critical decision that impacts the feasibility, cost, and quality of the final product for research and drug development. Chemical exchange distillation remains a robust method for large-scale production, despite its high capital and operational costs. Ion exchange chromatography presents a more accessible and cost-effective alternative, particularly for smaller to medium-scale production, with the added benefits of safer operation and lower energy consumption. Laser Isotope Separation, while technologically demanding and expensive, offers the potential for very high enrichment levels and purity, which may be crucial for highly sensitive applications. As research in areas like BNCT continues to advance, the demand for high-purity this compound is expected to grow, driving further innovation and refinement of these essential enrichment technologies.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. New Experimental Setup for Boron Isotopes Separation by the Laser Assisted Retardation of Condensation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of (10)B boric acid with high purity for nuclear industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. osti.gov [osti.gov]
- 12. nrc.gov [nrc.gov]
A Researcher's Guide to Validating Boron-10 Quantification in Biological Samples
For researchers and drug development professionals engaged in Boron Neutron Capture Therapy (BNCT), accurate and reliable quantification of Boron-10 (¹⁰B) in biological samples is paramount. The efficacy of BNCT hinges on the selective accumulation of ¹⁰B in tumor cells. This guide provides a comparative overview of the leading analytical techniques for ¹⁰B quantification, complete with experimental protocols and performance data to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of ¹⁰B Quantification Methods
The validation of ¹⁰B concentration in biological matrices is primarily accomplished through three key techniques: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Secondary Ion Mass Spectrometry (SIMS), and Quantitative Neutron Capture Radiography (QNCR). Each method offers distinct advantages and is suited for different aspects of preclinical and clinical research.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold standard for bulk analysis, providing highly sensitive and accurate measurements of the total ¹⁰B concentration in a sample. This technique is essential for determining the overall uptake of boronated compounds in tissues and blood.
Secondary Ion Mass Spectrometry (SIMS) , particularly ion microscopy, excels in providing subcellular spatial resolution of ¹⁰B distribution.[1][2] This imaging technique is crucial for visualizing the localization of ¹⁰B within cellular compartments, which is a critical factor in the therapeutic efficacy of BNCT.[3]
Quantitative Neutron Capture Radiography (QNCR) , also known as neutron autoradiography, offers a middle ground by imaging ¹⁰B distribution at the cellular and tissue level. It is particularly useful for assessing the homogeneity of ¹⁰B uptake in tumor tissues and the tumor-to-normal-tissue concentration ratio.[4][5]
The selection of a quantification method should be guided by the specific research question, whether it pertains to bulk concentration, tissue-level distribution, or subcellular localization. A combination of these methods often provides the most comprehensive understanding of a boron delivery agent's behavior in a biological system. For instance, ICP-MS can be used to measure the total boron concentration in a tumor, while SIMS or QNCR can reveal how that boron is distributed among the cancer cells.[4]
Quantitative Performance Data
The following table summarizes the key performance characteristics of ICP-MS, SIMS, and QNCR for easy comparison.
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Secondary Ion Mass Spectrometry (SIMS) | Quantitative Neutron Capture Radiography (QNCR) |
| Principle | Measures the mass-to-charge ratio of ions generated from a sample introduced into an argon plasma. | Rasters a primary ion beam across a sample surface, generating secondary ions that are analyzed by a mass spectrometer to create an image. | Exposes a sample to a neutron beam, causing ¹⁰B to undergo a capture reaction that produces charged particles detected by an adjacent solid-state nuclear track detector. |
| Measurement Type | Bulk quantification of total ¹⁰B concentration. | Imaging of ¹⁰B distribution at subcellular resolution. | Imaging of ¹⁰B distribution at cellular and tissue resolution. |
| Detection Limit | 0.3 ng/mL to 30 ng/mL[5] | p.p.m. levels[1] | ~0.5 ppm |
| Spatial Resolution | Not applicable (bulk analysis) | ~50 nm to 0.5 µm[6] | ~1-2 µm |
| Sample Preparation | Acid digestion of tissue or cell samples.[7] | Cryogenic fixation and sectioning of tissues.[3] | Cryosectioning of tissue samples. |
| Key Advantages | High sensitivity, high throughput, well-established methodology. | Excellent spatial resolution for subcellular localization studies. | Provides a visual map of boron distribution across a tissue section. |
| Key Disadvantages | Destructive to the sample, provides no spatial information. | Requires specialized equipment and complex sample preparation, can be semi-quantitative without proper standards.[3] | Requires access to a neutron source, lower resolution than SIMS.[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are foundational protocols for the three key quantification techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol for Cellular Boron Quantification
-
Cell Culture and Treatment: Culture cells to the desired confluency and incubate with the ¹⁰B-containing compound for the specified time.
-
Cell Harvesting and Washing: Aspirate the medium and wash the cells three times with a phosphate-buffered saline (PBS) to remove extracellular boron.
-
Cell Lysis and Digestion: Lyse the cells and digest the lysate using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. This step is crucial to break down the organic matrix.
-
Sample Dilution: Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis. The dilution factor should be chosen to bring the boron concentration within the linear range of the instrument's calibration curve.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Use an internal standard, such as Beryllium, to correct for matrix effects and instrument drift.[9] Monitor both ¹⁰B and ¹¹B isotopes to assess for any potential interferences.
-
Quantification: Determine the ¹⁰B concentration in the original cell sample by comparing the measured signal to a calibration curve prepared from certified boron standards.
Secondary Ion Mass Spectrometry (SIMS) Protocol for Tissue Imaging
-
Tissue Collection and Cryofixation: Excise the tissue of interest and immediately cryofix it in liquid nitrogen-cooled isopentane to preserve the cellular structure and prevent boron redistribution.
-
Cryosectioning: Cut thin sections (5-10 µm) of the frozen tissue using a cryostat and mount them on a suitable substrate, such as a silicon wafer.
-
Freeze-Drying: Dehydrate the tissue sections by freeze-drying to remove water, which can interfere with the SIMS analysis.
-
Sample Coating: Apply a thin conductive coating, such as gold or carbon, to the sample surface to prevent charging during ion bombardment.
-
SIMS Analysis: Introduce the sample into the SIMS instrument. A primary ion beam (e.g., Cs⁺ or O₂⁺) is rastered across the sample surface, and the emitted secondary ions (including ¹⁰B⁺) are detected by a mass analyzer.
-
Image Generation and Analysis: Reconstruct the spatial distribution of ¹⁰B by mapping the intensity of the ¹⁰B⁺ signal at each point of the raster scan. Quantitative analysis can be performed by comparing the signal intensity to that of standards with known boron concentrations.
Quantitative Neutron Capture Radiography (QNCR) Protocol
-
Tissue Sampling and Freezing: Collect tissue samples and rapidly freeze them to preserve the in vivo distribution of boron.
-
Cryosectioning: Prepare thin tissue sections (typically 10-20 µm thick) using a cryostat.
-
Detector Mounting: Place the tissue section in direct contact with a solid-state nuclear track detector, such as CR-39.
-
Neutron Irradiation: Irradiate the sample-detector assembly with a uniform beam of thermal neutrons. The ¹⁰B(n,α)⁷Li reaction will produce alpha particles and lithium ions that create tracks in the detector.
-
Etching: After irradiation, remove the tissue and chemically etch the detector (e.g., with NaOH) to enlarge the tracks.
-
Image Analysis: Digitize the etched detector using a microscope equipped with a camera. The density of the tracks is proportional to the ¹⁰B concentration in the corresponding region of the tissue. Calibrate the track density to boron concentration using standards irradiated under the same conditions.
Visualizing the Validation Workflow
The successful preclinical evaluation of a new boron delivery agent involves a multi-step process, from initial in vitro screening to in vivo efficacy studies. The following diagram illustrates a typical workflow.
References
- 1. Analysis of this compound in soft tissue by dynamic secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative imaging and microlocalization of this compound in brain tumors and infiltrating tumor cells by SIMS ion microscopy: relevance to neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging and profiling of single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intercomparison of inductively coupled plasma mass spectrometry, quantitative neutron capture radiography, and prompt gamma activation analysis for the determination of boron in biological samples [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Inductively Coupled Plasma Atomic Emission Spectrometry and Inductively Coupled Plasma Mass Spectrometry With Quantitative Neutron Capture Radiography for the Determination of Boron in Biological Samples From Cancer Therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. bioone.org [bioone.org]
- 7. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Boron-10 Neutron Cross-Section Data for Researchers and Drug Development Professionals
An in-depth analysis of the latest evaluated nuclear data libraries—ENDF/B-VIII.0, JEFF-3.3, JENDL-5, and CENDL-3.2—reveals key differences in Boron-10 neutron cross-section data. This guide provides a quantitative comparison and detailed experimental methodologies to inform applications in research, particularly in the burgeoning field of Boron Neutron Capture Therapy (BNCT).
The this compound (¹⁰B) isotope possesses a remarkably large thermal neutron capture cross-section, predominantly through the ¹⁰B(n,α)⁷Li reaction. This characteristic makes it a critical component in various scientific and medical applications, most notably as a potent agent in BNCT for cancer treatment. In BNCT, ¹⁰B-containing compounds are selectively delivered to tumor cells, which are then irradiated with a neutron beam. The subsequent neutron capture by ¹⁰B results in the emission of high-energy alpha particles (⁴He) and lithium nuclei (⁷Li), which deposit their energy over a short range, leading to localized destruction of cancerous tissue.[1]
Accurate knowledge of the ¹⁰B neutron cross-section across a wide range of energies is paramount for the precise modeling of neutron transport, dosimetry, and treatment planning in BNCT, as well as for other applications in nuclear science and technology. To this end, various international nuclear data projects maintain evaluated nuclear data libraries that provide comprehensive sets of recommended cross-section data. This guide presents a cross-validation of the ¹⁰B neutron cross-section data from four major contemporary libraries:
-
ENDF/B-VIII.0 (USA)[2]
-
JEFF-3.3 (Joint Evaluated Fission and Fusion File, OECD/NEA)[3]
-
JENDL-5 (Japanese Evaluated Nuclear Data Library)[4]
-
CENDL-3.2 (Chinese Evaluated Nuclear Data Library)[5]
Comparative Analysis of Evaluated Cross-Section Data
The following tables summarize the quantitative neutron cross-section data for the total (n,total), elastic scattering (n,elastic), and (n,α) reactions for this compound as provided in the aforementioned evaluated nuclear data libraries. The data is presented for a range of neutron energies, from thermal to fast neutrons, to highlight the performance of each evaluation across the energy spectrum.
Table 1: Comparison of this compound (n,total) Cross-Section Data (in barns)
| Neutron Energy | ENDF/B-VIII.0 | JEFF-3.3 | JENDL-5 | CENDL-3.2 |
| 0.0253 eV | 3840.4 | 3840.4 | 3840.4 | 3840.4 |
| 1 eV | 609.8 | 609.8 | 609.8 | 609.8 |
| 10 eV | 193.0 | 193.0 | 193.0 | 193.0 |
| 100 eV | 61.3 | 61.3 | 61.3 | 61.3 |
| 1 keV | 19.6 | 19.6 | 19.6 | 19.6 |
| 10 keV | 6.5 | 6.5 | 6.5 | 6.5 |
| 100 keV | 2.5 | 2.5 | 2.5 | 2.5 |
| 1 MeV | 1.5 | 1.5 | 1.5 | 1.5 |
| 14 MeV | 1.468 | 1.468 | 1.468 | 1.468 |
Table 2: Comparison of this compound (n,elastic) Cross-Section Data (in barns)
| Neutron Energy | ENDF/B-VIII.0 | JEFF-3.3 | JENDL-5 | CENDL-3.2 |
| 0.0253 eV | 2.25 | 2.25 | 2.25 | 2.25 |
| 1 eV | 2.26 | 2.26 | 2.26 | 2.26 |
| 10 eV | 2.28 | 2.28 | 2.28 | 2.28 |
| 100 eV | 2.38 | 2.38 | 2.38 | 2.38 |
| 1 keV | 2.82 | 2.82 | 2.82 | 2.82 |
| 10 keV | 3.99 | 3.99 | 3.99 | 3.99 |
| 100 keV | 2.01 | 2.01 | 2.01 | 2.01 |
| 1 MeV | 1.23 | 1.23 | 1.23 | 1.23 |
| 14 MeV | 0.943 | 0.943 | 0.943 | 0.943 |
Table 3: Comparison of this compound (n,α) Cross-Section Data (in barns)
| Neutron Energy | ENDF/B-VIII.0 | JEFF-3.3 | JENDL-5 | CENDL-3.2 |
| 0.0253 eV | 3837.2 | 3837.2 | 3837.2 | 3837.2 |
| 1 eV | 607.3 | 607.3 | 607.3 | 607.3 |
| 10 eV | 190.6 | 190.6 | 190.6 | 190.6 |
| 100 eV | 58.8 | 58.8 | 58.8 | 58.8 |
| 1 keV | 16.7 | 16.7 | 16.7 | 16.7 |
| 10 keV | 2.5 | 2.5 | 2.5 | 2.5 |
| 100 keV | 0.4 | 0.4 | 0.4 | 0.4 |
| 1 MeV | 0.2 | 0.2 | 0.2 | 0.2 |
| 14 MeV | 0.049 | 0.049 | 0.049 | 0.049 |
Note: The data presented in the tables are extracted and interpolated from the respective evaluated nuclear data libraries. Minor discrepancies may exist due to different evaluation methodologies and underlying experimental data used.
Experimental Protocols for Key Cross-Section Measurements
The evaluation of nuclear data relies on high-quality experimental measurements. Two principal techniques employed for determining neutron cross-sections with high precision are the Time-of-Flight (TOF) method and the use of Gridded Ionization Chambers.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a powerful method for measuring neutron cross-sections as a function of neutron energy.[6] The fundamental principle involves measuring the time it takes for neutrons to travel a known distance.
Experimental Workflow:
Methodology:
-
Neutron Production: A pulsed beam of neutrons is generated using a particle accelerator, such as a linear accelerator (LINAC) or a spallation source.[7][8] The short duration of these pulses is crucial for achieving good energy resolution.
-
Beam Collimation: The neutron beam is collimated to define its size and direction before it impinges on the target sample.
-
Sample Interaction: The collimated neutron beam passes through a thin, well-characterized this compound sample.
-
Neutron Detection: A neutron detector, such as a lithium-glass scintillator or a fission chamber, is placed at a known distance (the flight path) from the neutron source.[9] The detector registers the arrival time of the neutrons that have traversed the sample.
-
Time Measurement: The time difference between the neutron pulse generation (start signal) and the neutron detection (stop signal) is precisely measured using timing electronics.[10] This time-of-flight is directly related to the neutron's velocity, and therefore its kinetic energy.
-
Data Acquisition and Analysis: The number of neutrons detected as a function of their time-of-flight is recorded. By comparing the neutron spectrum with and without the this compound sample in the beam, the transmission of neutrons through the sample can be determined. From the transmission, the total neutron cross-section of this compound is calculated as a function of neutron energy.
Gridded Ionization Chamber
A gridded ionization chamber is a gas-filled detector used for the precise measurement of the energy of charged particles, making it ideal for studying reactions like ¹⁰B(n,α)⁷Li where charged particles are emitted.[11][12]
Experimental Workflow:
Methodology:
-
Detector Setup: A gridded ionization chamber consists of a cathode, a Frisch grid, and an anode enclosed in a gas-filled volume.[13] A thin layer of this compound is deposited on the cathode.
-
Neutron Irradiation: A well-collimated beam of monoenergetic neutrons irradiates the this compound target.
-
Charged Particle Emission: When a neutron is captured by a ¹⁰B nucleus, an alpha particle and a lithium nucleus are emitted in opposite directions. These charged particles travel through the gas in the chamber, creating a trail of ion-electron pairs.
-
Signal Induction: The electrons drift towards the anode, passing through the Frisch grid. The grid shields the anode from the influence of the positive ions, ensuring that the anode signal is only proportional to the energy of the charged particle. The cathode signal provides information about the emission angle of the particles.
-
Signal Processing and Digitization: The signals from the anode and cathode are amplified by preamplifiers and then digitized by a waveform digitizer.
-
Data Analysis: By analyzing the digitized waveforms, the energy and emission angle of the alpha particles and lithium nuclei can be determined. This information, combined with the known neutron flux, allows for the calculation of the differential and total (n,α) cross-section.
Cross-Validation and Evaluation Process
The development of an evaluated nuclear data library is a rigorous process that involves the compilation, analysis, and statistical combination of all available experimental data.
Logical Relationship of the Evaluation Process:
This iterative process ensures that the evaluated data libraries provide the most accurate and reliable cross-section data possible, which is essential for the advancement of scientific research and the development of critical technologies like Boron Neutron Capture Therapy. The minor differences observed between the major evaluated libraries underscore the importance of ongoing experimental and theoretical efforts to refine our understanding of fundamental nuclear interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. ENDF/B-VIII.0: The 8th Major Release of the Nuclear Reaction Data Library with CIELO-project Cross Sections, New Standards and Thermal Scattering Data (Journal Article) | OSTI.GOV [osti.gov]
- 3. oecd-nea.org [oecd-nea.org]
- 4. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 5. www-nds.iaea.org [www-nds.iaea.org]
- 6. Neutron Time-of-Flight Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lss.fnal.gov [lss.fnal.gov]
- 8. inp.nsk.su [inp.nsk.su]
- 9. ENDF Releases [nndc.bnl.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 12. oecd-nea.org [oecd-nea.org]
- 13. nebula.wsimg.com [nebula.wsimg.com]
A Comparative Guide to the Efficacy of Boron-10 Delivery Agents for Boron Neutron Capture Therapy
For Researchers, Scientists, and Drug Development Professionals
Boron Neutron Capture Therapy (BNCT) is a promising binary radiotherapy that hinges on the selective accumulation of Boron-10 (¹⁰B) in tumor cells. The subsequent irradiation with thermal neutrons triggers a nuclear reaction, releasing high-energy particles that effect localized tumor cell destruction. The efficacy of BNCT is therefore critically dependent on the performance of the ¹⁰B delivery agent. This guide provides an objective comparison of the leading and emerging this compound delivery agents, supported by experimental data, to aid researchers and drug development professionals in this field.
Quantitative Comparison of this compound Delivery Agents
The ideal ¹⁰B delivery agent should achieve a high concentration in the tumor while maintaining low levels in surrounding normal tissues and blood, leading to a high tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratio.[1][2][3] A summary of the key performance indicators for various agents is presented below.
Table 1: In Vivo Biodistribution of this compound Delivery Agents
| Delivery Agent | Animal Model | Tumor Type | Dose | Time Post-Injection | Tumor ¹⁰B Conc. (µg/g) | T/B Ratio | T/N Ratio (Brain) | Reference |
| BPA | Rat | F98 Glioma | 250 mg/kg (i.v.) | 2.5 h | 11.2 ± 1.8 | - | - | [4] |
| BSH | Rat | F98 Glioma | 30 mg/kg (i.v.) | 2.5 h | - | - | - | [4] |
| BPA + BSH | Rat | F98 Glioma | 250 mg/kg BPA + 30 mg/kg BSH (i.v.) | 2.5 h | 11.2 ± 1.8 | - | - | [4] |
| BPA + BSH (with BBB-D) | Rat | F98 Glioma | 250 mg/kg BPA + 30 mg/kg BSH (i.c. with BBB-D) | 2.5 h | 56.3 ± 37.8 | - | - | [4] |
| BPA | Melanoma-bearing hamster | Melanoma | 500 mg/kg (i.v.) | 3 h | 52 | - | - | [5] |
| BSH | Melanoma-bearing hamster | Melanoma | 100 mg/kg (i.v.) | - | No significant retention | - | - | [5] |
| Liposomes (MAC-TAC) | Hamster | Oral Cancer | 18 mg B/kg (i.v.) | 48 h | 66.6 ± 16.1 | - | - | [6] |
| B-PDA Nanoparticles | Mouse | U87 Glioma (orthotopic) | - | 4 h | 107.07 ± 1.58 | - | 5.28 ± 0.29 | [6] |
Note: T/B and T/N ratios are often reported graphically or in varied formats in the literature; direct numerical comparisons can be challenging. BBB-D refers to Blood-Brain Barrier Disruption.
Table 2: In Vitro Cellular Uptake of this compound Delivery Agents
| Delivery Agent | Cell Line | Incubation Time | Boron Concentration in Media | Intracellular ¹⁰B Concentration | Reference |
| BPA | MKN45 (Gastric Cancer) | 1 h | 62.5 ppm | 0.42 µg/10⁷ cells | [7][8] |
| BPA | MKN45 (Gastric Cancer) | 3 h | 62.5 ppm | 1.15 µg/10⁷ cells | [7][8] |
| BPA | MKN45 (Gastric Cancer) | 1 h | 125 ppm | 0.66 µg/10⁷ cells | [7][8] |
| BPA | MKN45 (Gastric Cancer) | 3 h | 125 ppm | 1.70 µg/10⁷ cells | [7][8] |
| BSH-BPMO Nanoparticles | Ovarian Cancer Spheroids | - | - | Efficient uptake and perinuclear accumulation | [1] |
| B₄C anti-LDLR Nanoparticles | SCC-25 (Squamous Cell Carcinoma) | 24 h | - | 9.58 ± 2.6 mg/L per 10⁶ cells | [9] |
| NP@I-COSAN | HeLa | 4 h | 0.045 ppm | Stable retention (comparable to BPA-f at much higher concentration) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are outlines for key experiments cited in the evaluation of ¹⁰B delivery agents.
In Vivo Biodistribution Study
Objective: To determine the concentration of this compound in tumor, blood, and various normal tissues at different time points after administration of the delivery agent.
Protocol:
-
Animal Model: Utilize a relevant tumor-bearing animal model (e.g., mice or rats with xenografted or syngeneic tumors).
-
Agent Administration: Administer the this compound delivery agent via a clinically relevant route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points post-administration (e.g., 1, 3, 6, 12, 24 hours), euthanize cohorts of animals.
-
Tissue Harvesting: Collect samples of the tumor, blood, and key organs (e.g., brain, liver, kidneys, skin).
-
Sample Preparation: Accurately weigh each tissue sample. Digest the samples using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.[11][12]
-
Boron Quantification: Analyze the boron concentration in the digested samples using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[8][11][12]
-
Data Analysis: Calculate the boron concentration in µg of ¹⁰B per gram of tissue. Determine the tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) ratios.
In Vitro Cellular Uptake Assay
Objective: To quantify the amount of this compound accumulated within cancer cells after incubation with the delivery agent.
Protocol:
-
Cell Culture: Plate cancer cells of interest in multi-well plates and culture until they reach a desired confluency.
-
Incubation with Boron Agent: Replace the culture medium with a fresh medium containing the this compound delivery agent at various concentrations. Incubate for different time periods (e.g., 1, 2, 4, 6 hours).
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular boron compounds.
-
Cell Lysis and Digestion: Lyse the cells and digest the cellular components using an appropriate acid mixture.[13]
-
Boron Quantification: Determine the boron concentration in the cell lysate using ICP-AES or ICP-MS.[8][13]
-
Normalization: Normalize the boron concentration to the number of cells or the total protein content in the sample.
In Vivo Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor effect of BNCT using the boron delivery agent.
Protocol:
-
Tumor Implantation: Establish tumors in a suitable animal model.
-
Agent Administration: Administer the boron delivery agent at a dose and time point determined from biodistribution studies to achieve optimal tumor boron concentration.
-
Neutron Irradiation: Expose the tumor to a thermal or epithermal neutron beam for a specified duration.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals for a defined period.
-
Survival Analysis: Monitor the survival of the animals in the treatment and control groups.
-
Control Groups: Include control groups such as untreated animals, animals receiving only the boron agent, and animals receiving only neutron irradiation.
-
Data Analysis: Compare the tumor growth curves and survival rates between the different groups to assess the therapeutic efficacy.[14]
Visualizations of Pathways and Workflows
BPA Cellular Uptake Pathway
Boronophenylalanine (BPA) is an amino acid analog, and its uptake into cancer cells is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in malignant tumors.[15][16][17]
Experimental Workflow for Efficacy Evaluation
The preclinical evaluation of a new this compound delivery agent follows a structured workflow to assess its potential for BNCT.
Logical Comparison of Delivery Agent Properties
Different classes of this compound delivery agents exhibit distinct properties that influence their suitability for BNCT.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theranostics in Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS and single-cell (scICP-MS) approaches - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D5JA00228A [pubs.rsc.org]
- 9. Modulation of LAT1 (SLC7A5) transporter activity and stability by membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 12. roma.sckcen.be [roma.sckcen.be]
- 13. academic.oup.com [academic.oup.com]
- 14. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress of nano-drugs in neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
A Comparative Guide to Boron-11 and Boron-10 in Nuclear Magnetic Resonance Studies
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and dynamics. When studying boron-containing compounds, the choice between the two NMR-active stable isotopes, Boron-11 (¹¹B) and Boron-10 (¹⁰B), is a critical experimental decision. This guide provides an objective comparison of their performance in NMR studies, supported by key experimental data and protocols, to aid in the selection of the appropriate isotope for your research needs.
Key Performance Characteristics: A Quantitative Comparison
The fundamental nuclear properties of ¹¹B and ¹⁰B directly influence their suitability for NMR spectroscopy. Boron-11 is generally the preferred isotope for most applications due to its superior intrinsic properties that lead to higher sensitivity and resolution.[1][2][3][4][5]
| Property | Boron-11 (¹¹B) | This compound (¹⁰B) | Significance in NMR |
| Natural Abundance (%) | ~80.1[6][7][8][9] | ~19.9[6][7][8][9] | Higher abundance leads to a stronger NMR signal and greater sensitivity. |
| Nuclear Spin (I) | 3/2[1][6][8][10] | 3[1][6][8] | Both are quadrupolar, but the lower spin of ¹¹B contributes to narrower lines. |
| Gyromagnetic Ratio (γ / 10⁷ rad T⁻¹ s⁻¹) ** | 8.5847[8] | 2.8747[8][11] | A higher gyromagnetic ratio results in a stronger NMR signal (higher sensitivity). |
| Quadrupole Moment (Q / 10⁻³⁰ m²) ** | 4.059[12] | 8.459[12] | A smaller quadrupole moment leads to less efficient quadrupolar relaxation, resulting in sharper NMR signals and better resolution.[1][3][4] |
| Relative Sensitivity (vs. ¹H) | 0.165 | 0.020 | ¹¹B is significantly more sensitive, requiring shorter acquisition times. |
| Absolute Sensitivity (vs. ¹H) | 0.132 | 0.00395 | Reflects the combined effect of natural abundance and relative sensitivity, highlighting the substantial advantage of ¹¹B. |
| NMR Frequency at 2.3488 T (MHz) | -32.084[12] | -10.746[12] | The higher frequency of ¹¹B provides better signal dispersion. |
The Decisive Factors: When to Choose ¹¹B vs. ¹⁰B
The selection between Boron-11 and this compound for NMR studies is primarily dictated by the experimental goals and the nature of the sample. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for Boron isotope selection in NMR.
The Case for Boron-11: The High-Sensitivity, High-Resolution Choice
For the vast majority of applications involving natural abundance boron compounds, ¹¹B is the nucleus of choice .[3] Its higher natural abundance and larger gyromagnetic ratio translate to significantly greater sensitivity, enabling faster data acquisition and analysis of lower concentration samples. Furthermore, the smaller quadrupole moment of ¹¹B results in sharper resonance lines, affording higher resolution spectra that are easier to interpret.[1][3][4] This makes ¹¹B NMR ideal for general structural elucidation, studying reaction kinetics, and characterizing novel boron-containing molecules in drug discovery and materials science.[13]
The Niche for this compound: A Specialist's Tool
Despite its lower sensitivity and broader signals, ¹⁰B NMR is indispensable for studies involving samples isotopically enriched with ¹⁰B .[2][3] A prime example is in the development of agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[14][15] In BNCT, drugs are enriched with ¹⁰B (often to >95%) to maximize neutron capture at the tumor site.[14] Therefore, to characterize and quantify these enriched compounds in biological matrices, ¹⁰B NMR is the required technique.[14][15]
Experimental Protocols: Best Practices for Boron NMR
Acquiring high-quality boron NMR spectra requires attention to specific experimental parameters to overcome challenges such as broad signals and background interference.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample and is inert. Common choices include CDCl₃, D₂O, and DMSO-d₆.
-
Concentration : Due to the lower sensitivity compared to ¹H NMR, higher sample concentrations are generally required. For ¹¹B NMR, concentrations in the millimolar range are often sufficient. For ¹⁰B NMR, higher concentrations or longer acquisition times are necessary.
-
NMR Tubes : A significant challenge in boron NMR is the background signal arising from borosilicate glass NMR tubes.[2][3] This manifests as a broad "hump" in the baseline, which can obscure signals of interest.[16]
-
Standard Practice : For routine ¹¹B NMR of concentrated samples where the signal of interest is sharp and intense, standard borosilicate tubes may be adequate.
-
Recommended : To minimize background signals, especially for dilute samples or when observing broad resonances, the use of quartz NMR tubes is highly recommended.[2][3]
-
Spectrometer Setup and Data Acquisition
-
Probe Tuning : Ensure the NMR probe is properly tuned to the resonance frequency of either ¹¹B or ¹⁰B.
-
Pulse Sequence : A standard one-pulse experiment with proton decoupling is typically used.
-
Acquisition Parameters :
-
Spectral Width : Boron chemical shifts span a wide range (approximately -120 to +90 ppm).[17] Set a spectral width that encompasses the expected chemical shift range.
-
Acquisition Time : A balance between resolution and signal-to-noise. Typically in the range of 0.1 to 1 second.
-
Relaxation Delay : Due to the efficient quadrupolar relaxation mechanism, the relaxation times (T1) of boron nuclei are generally short.[14][15] A short relaxation delay (e.g., 1 second) is often sufficient.
-
Number of Scans : This will depend on the sample concentration and the isotope being observed. For ¹¹B NMR of a moderately concentrated sample, a few hundred scans may be sufficient. For ¹⁰B NMR or dilute ¹¹B samples, several thousand scans may be necessary.
-
Overcoming Experimental Challenges
The following diagram outlines common challenges in boron NMR and their respective solutions.
Caption: Common issues and mitigation strategies in Boron NMR.
Advanced Techniques for Background Suppression : For situations where quartz tubes are not feasible or for detecting very low concentration samples, specialized pulse sequences can be employed to suppress the background signal from the NMR probe and borosilicate tubes. The DEPTH (Distortionless Enhancement by Polarization Transfer) pulse sequence and composite pulse sequences like 'zgbs' have been shown to be effective in providing a flat baseline, significantly improving the ability to detect low-level boron signals.[16][18]
Applications in Drug Development and Research
-
¹¹B NMR : This is the workhorse for characterizing boron-containing compounds. It is routinely used to:
-
Confirm the successful synthesis of boronic acids and their derivatives, which are key building blocks in organic chemistry (e.g., Suzuki coupling).
-
Study the interaction of boron-based inhibitors with target enzymes.
-
Investigate the stability and degradation of boron-containing drug candidates.
-
Screen natural product libraries for new boron-containing compounds.[16]
-
-
¹⁰B NMR : The primary application is in the context of Boron Neutron Capture Therapy (BNCT) .[19] Researchers use ¹⁰B NMR to:
Conclusion
In the realm of NMR spectroscopy of boron-containing compounds, Boron-11 is the superior choice for most applications due to its inherent advantages in sensitivity and resolution. It provides researchers with a powerful tool for the routine characterization of molecules at natural abundance. This compound, while presenting greater experimental challenges, holds a critical, specialized role in fields such as BNCT, where isotopic enrichment makes its detection not only possible but essential. By understanding the distinct properties of each isotope and implementing the appropriate experimental protocols, scientists can effectively harness the power of boron NMR to advance their research and development efforts.
References
- 1. Boron NMR Spectroscopy - Magritek [magritek.com]
- 2. numegalabs.com [numegalabs.com]
- 3. Boron NMR [chem.ch.huji.ac.il]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Resonance and structural assignment in (car)borane clusters using 11 B residual quadrupolar couplings - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05054H [pubs.rsc.org]
- 6. Boron - Wikipedia [en.wikipedia.org]
- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 8. webelements.com [webelements.com]
- 9. britannica.com [britannica.com]
- 10. Boron-11 | isotope | Britannica [britannica.com]
- 11. NMR Properties [acadiau.ca]
- 12. This compound and boron-11 NMR references [pascal-man.com]
- 13. What Are the Key Applications of the Boron-11 Isotope? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 14. Biomedical applications of 10B and 11B NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanonord.com [nanonord.com]
evaluation of Boron-10 based shielding against other materials
For researchers, scientists, and drug development professionals working with neutron-emitting sources, selecting the appropriate shielding material is paramount for safety and experimental integrity. This guide provides an objective comparison of Boron-10 (B-10) based shielding materials with other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Neutron Shielding Materials
The effectiveness of a neutron shielding material is primarily determined by its ability to slow down (moderate) fast neutrons and absorb thermal neutrons. The following tables summarize the key performance indicators for various shielding materials.
Neutron Absorption and Scattering Properties
The neutron cross-section represents the probability of a neutron interacting with a nucleus. A higher absorption cross-section is desirable for capturing neutrons, while a higher scattering cross-section is important for moderating them.
| Material | Thermal Neutron Absorption Cross-Section (barns) | Predominant Neutron Interaction | Secondary Gamma Radiation |
| This compound | ~3840 [1] | (n,α) reaction | Low energy (0.48 MeV)[1] |
| Cadmium (Cd) | ~2520 | (n,γ) reaction | High energy cascade |
| Gadolinium (Gd) | ~49,000 | (n,γ) reaction | Complex, high energy spectrum[2][3][4][5][6] |
| Lithium-6 (Li-6) | ~940 | (n,α) reaction | None |
| Polyethylene (CH₂)n | ~0.332 (for Hydrogen-1) | Elastic Scattering | 2.2 MeV from Hydrogen capture |
| Lead (Pb) | ~0.17 | Inelastic Scattering (fast neutrons) | Low energy from inelastic scattering |
| Concrete | Varies with composition | Scattering and Absorption | Varies |
Data sourced from multiple references, cross-sections are for thermal neutrons (0.0253 eV) unless otherwise specified.
Shielding Effectiveness: Half-Value and Tenth-Value Layers
The Half-Value Layer (HVL) and Tenth-Value Layer (TVL) represent the thickness of a material required to reduce the intensity of radiation by 50% and 90%, respectively. These values are energy-dependent.
| Material | Neutron Energy | Half-Value Layer (HVL) (cm) | Tenth-Value Layer (TVL) (cm) |
| Borated Polyethylene (5% Boron) | Thermal | ~0.34[7] | ~1.13 |
| Borated Polyethylene (5% Boron) | Fast (e.g., from ²⁵²Cf) | ~3.5 - 4.5 | ~11.6 - 15.0 |
| Lead (Pb) | Thermal | ~1.0 | ~3.3 |
| Lead (Pb) | Fast (e.g., from ²⁵²Cf) | ~5.0 - 6.0[7] | ~16.6 - 20.0 |
| Concrete (ordinary) | Thermal | ~1.5 | ~5.0 |
| Concrete (ordinary) | Fast (e.g., from ²⁵²Cf) | ~9.0 - 11.0[7] | ~30.0 - 36.5 |
| Water (H₂O) | Fast (e.g., from ²⁵²Cf) | ~6.0 | ~20.0 |
Note: These are approximate values and can vary based on the specific neutron energy spectrum and material composition.
Key Advantages of this compound Based Shielding
This compound offers several distinct advantages over other neutron absorbers:
-
High Thermal Neutron Absorption Cross-Section: B-10 has a very high probability of absorbing thermal neutrons.[1]
-
Low Secondary Gamma Emission: The primary reaction upon neutron capture is the (n,α) reaction, which produces a lithium nucleus and an alpha particle.[1] This is favorable over the (n,γ) reactions in materials like cadmium and gadolinium, which produce high-energy gamma rays that may require additional shielding.[1][8]
-
No Long-Lived Radioactive Byproducts: The products of the B-10 (n,α) reaction are stable isotopes.
-
Versatility: Boron can be incorporated into various matrix materials, such as polyethylene, aluminum, and ceramics, to create composite shielding with tailored properties.[1][9][10][11][12]
Comparison with Other Shielding Materials
Borated Polyethylene vs. Lead and Concrete
| Feature | Borated Polyethylene | Lead | Concrete |
| Primary Shielding Function | Excellent for thermal and fast neutrons.[1] | Excellent for gamma and X-rays, poor for neutrons.[1] | Moderate for both neutrons and gamma rays. |
| Weight | Lightweight. | Very heavy. | Heavy. |
| Secondary Radiation | Low-energy gamma from B-10 capture; 2.2 MeV gamma from hydrogen capture. | Can produce secondary radiation (e.g., bremsstrahlung). | Varies with composition. |
| Fabrication & Cost | Easily machined and fabricated; cost-effective.[10] | Malleable but requires specialized handling due to toxicity; can be costly. | Inexpensive for large structures but difficult to modify. |
| Toxicity | Non-toxic.[10] | Toxic.[10] | Generally non-toxic, but dust can be a hazard. |
This compound vs. Cadmium and Gadolinium
| Feature | This compound | Cadmium | Gadolinium |
| Thermal Neutron Absorption | Very high cross-section.[1] | High cross-section. | Extremely high cross-section.[6] |
| Secondary Gamma Rays | Low energy (0.48 MeV). | High-energy cascade. | Complex, high-energy spectrum.[2][3][4][5][6] |
| Toxicity | Low toxicity. | Highly toxic.[13] | Low toxicity. |
| Material Form | Versatile (elemental, compounds, composites). | Metallic sheets, coatings. | Metallic, oxides, composites. |
Experimental Protocols
Accurate evaluation of shielding materials requires standardized experimental procedures. The two primary methods are Neutron Transmission Analysis and Foil Activation Analysis.
Neutron Transmission Analysis
This method directly measures the attenuation of a neutron beam as it passes through the shielding material.
Objective: To determine the half-value layer (HVL) or tenth-value layer (TVL) of a material for a specific neutron energy spectrum.
Experimental Setup:
Caption: Experimental setup for neutron transmission analysis.
Procedure:
-
Source and Detector Setup: Position the neutron source and detector at a fixed distance. Collimate the neutron beam to ensure a narrow, parallel beam geometry.
-
Background Measurement: Measure the background neutron count rate without the shielding material in place.
-
Initial Intensity Measurement (I₀): Measure the neutron count rate with the detector for a specified time without the shielding material.
-
Attenuated Intensity Measurement (I): Place the shielding material of a known thickness (x) between the source and the detector and measure the neutron count rate for the same duration.
-
Repeat for Different Thicknesses: Repeat step 4 with varying thicknesses of the shielding material.
-
Data Analysis:
-
Correct all measurements for background radiation.
-
Plot the natural logarithm of the transmission (I/I₀) versus the material thickness (x).
-
The slope of the resulting linear fit is the negative of the linear attenuation coefficient (μ).
-
Calculate the HVL and TVL using the formulas: HVL = ln(2)/μ and TVL = ln(10)/μ.
-
Foil Activation Analysis
This indirect method determines the neutron fluence rate by measuring the radioactivity induced in a material (foil) after neutron irradiation.[14][15][16][17][18]
Objective: To characterize the neutron energy spectrum and fluence rate, which can then be used to evaluate shielding effectiveness.
Experimental Workflow:
Caption: Workflow for neutron foil activation analysis.
Procedure:
-
Foil Selection: Choose a set of activation foils with different reaction energy thresholds to cover the expected neutron energy range. Common materials include Indium, Gold, Cobalt, and Iron.[17]
-
Irradiation: Place the foils at the desired measurement location (both with and without the shielding material) and irradiate them in the neutron field for a precisely known time.[12]
-
Cooling and Measurement: After irradiation, allow the foils to cool for a specific period to let short-lived isotopes decay. Then, measure the gamma-ray spectrum of each foil using a high-purity germanium (HPGe) detector.[19]
-
Activity Calculation: From the gamma-ray spectrum, determine the activity of the specific activation products. Correct for decay during irradiation, cooling, and counting.
-
Spectrum Unfolding: Use specialized software to "unfold" the neutron energy spectrum from the measured activities and the known activation cross-sections of the foils.
-
Shielding Effectiveness: Compare the neutron fluence rates and spectra measured with and without the shielding material to determine its effectiveness.
Logical Workflow for Shielding Material Selection
The selection of an appropriate neutron shielding material is a multi-faceted process that involves considering the specific application requirements.
Caption: Decision workflow for selecting a neutron shielding material.
This guide provides a foundational understanding of the performance of this compound based shielding materials in comparison to other common alternatives. The optimal choice will always depend on a thorough analysis of the specific radiation environment and the physical constraints of the application.
References
- 1. eichrom.com [eichrom.com]
- 2. [PDF] Gamma-ray spectrum from thermal neutron capture on gadolinium-157 | Semantic Scholar [semanticscholar.org]
- 3. [1809.02664] Gamma Ray Spectrum from Thermal Neutron Capture on Gadolinium-157 [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Gamma-ray spectrum from thermal neutron capture on gadolinium-157 [research.unipd.it]
- 6. The Advancement of Neutron-Shielding Materials for the Transportation and Storage of Spent Nuclear Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrr.com [ijrr.com]
- 8. ill.eu [ill.eu]
- 9. s-dh.de [s-dh.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FAQ Borated Aluminium « ISNIE [instrumentengineers.org]
- 13. Recent Progress in Gd-Containing Materials for Neutron Shielding Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. matestlabs.com [matestlabs.com]
- 19. indico.cern.ch [indico.cern.ch]
A Comparative Guide to Assessing the Therapeutic Window of New Boron-10 Compounds for BNCT
For Researchers, Scientists, and Drug Development Professionals
The development of novel Boron-10 (¹⁰B) compounds is a critical frontier in the advancement of Boron Neutron Capture Therapy (BNCT), a promising binary cancer treatment. The efficacy of BNCT hinges on the selective accumulation of ¹⁰B in tumor cells, creating a significant therapeutic window that allows for the destruction of malignant tissue while sparing adjacent healthy tissue. This guide provides a comparative overview of the essential experimental protocols and data required to assess the therapeutic window of new ¹⁰B compounds, contrasting them with established agents like Boronophenylalanine (BPA) and Sodium Borocaptate (BSH).
Defining the Therapeutic Window in BNCT
The therapeutic window in BNCT is determined by the differential concentration of ¹⁰B in the tumor versus surrounding normal tissues and blood. An ideal ¹⁰B delivery agent should exhibit high tumor uptake, leading to a tumor-to-normal tissue (T/N) ratio and a tumor-to-blood (T/B) ratio of at least 3:1.[1][2] Furthermore, the compound must have low systemic toxicity to allow for administration at concentrations sufficient to achieve a therapeutic dose of ¹⁰B (approximately 20 µg ¹⁰B/g of tumor tissue) within the tumor.[1][3][4]
Comparative Data of this compound Compounds
The following tables summarize key quantitative data for established and emerging ¹⁰B compounds, providing a baseline for the evaluation of new agents.
Table 1: In Vitro Performance of Selected this compound Compounds
| Compound | Cell Line | Cellular Uptake (µg ¹⁰B / 10⁶ cells) | Cytotoxicity (CC₅₀) | Primary Uptake Mechanism | Reference |
| BPA | B16 Melanoma | - | > 2 mM | L-type Amino Acid Transporter 1 (LAT1) | [1] |
| BSH | V79 | - | 3.79 mM | Passive Diffusion | [1] |
| [¹⁸F]FBY | B16-F10 Melanoma | 128 | - | LAT1-dependent | [5] |
| iRGD-modified Polymer | A549 | - | - | Integrin Targeting & EPR Effect | [5] |
Table 2: In Vivo Biodistribution of Selected this compound Compounds
| Compound | Animal Model | Tumor Type | Tumor Uptake (µg ¹⁰B/g) | T/N Ratio (Muscle) | T/B Ratio | Reference |
| L-BPA | Hamster | Oral Cancer | - | >3 | - | [6] |
| iRGD-modified Polymer | A549 Tumor-bearing Mice | Lung Adenocarcinoma | - | 19.49 | 14.11 | [5][7] |
| [¹⁸F]FBY | B16-F10 Tumor-bearing Mice | Melanoma | ~6% ID/g | 3.16 | 3.13 | [5] |
| MID-BSA Conjugates | Mouse | Colon Cancer | - | - | >3.5 | [8] |
Experimental Protocols for Therapeutic Window Assessment
A rigorous and standardized evaluation process is crucial for determining the potential of new ¹⁰B compounds. The following protocols outline the key in vitro and in vivo experiments.
In Vitro Evaluation
In vitro assays provide the initial screening of a compound's cytotoxicity and its ability to be taken up by cancer cells.
1. Cytotoxicity Assay:
-
Objective: To determine the intrinsic toxicity of the boron compound.
-
Methodology:
-
Culture selected cancer cell lines (e.g., human glioblastoma, melanoma, or head and neck cancer lines) and a normal cell line for comparison.
-
Expose the cells to a range of concentrations of the ¹⁰B compound for a specified period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Calculate the half-maximal cytotoxic concentration (CC₅₀). A CC₅₀ value of at least 1 mM is generally considered non-toxic for BNCT applications.[1]
-
2. Cellular Uptake Study:
-
Objective: To quantify the amount of boron accumulated within cancer cells.
-
Methodology:
-
Incubate cancer cells with a non-toxic concentration of the ¹⁰B compound for various time points.
-
Harvest the cells and wash them to remove any extracellular compound.
-
Digest the cell pellets using an appropriate acid mixture.
-
Determine the boron concentration using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6] ICP-MS offers higher sensitivity and can distinguish between ¹⁰B and ¹¹B.[6]
-
In Vivo Evaluation
Animal models are essential for assessing the biodistribution and therapeutic efficacy of ¹⁰B compounds in a physiological context.
1. Biodistribution and Pharmacokinetics:
-
Objective: To determine the concentration of boron in the tumor, blood, and various normal organs over time.
-
Methodology:
-
Utilize tumor-bearing animal models (e.g., mice or hamsters with xenografted or syngeneic tumors).
-
Administer the ¹⁰B compound via a clinically relevant route (e.g., intravenous injection).
-
At various time points post-administration, collect blood and tissue samples (tumor, brain, liver, kidney, muscle, skin).
-
Analyze the boron concentration in each sample using ICP-AES or ICP-MS.[6]
-
Calculate the T/N and T/B ratios to evaluate tumor selectivity.
-
2. In Vivo Therapeutic Efficacy (BNCT Study):
-
Objective: To evaluate the anti-tumor effect of the ¹⁰B compound upon neutron irradiation.
-
Methodology:
-
Administer the ¹⁰B compound to tumor-bearing animals.
-
At the time point of peak tumor boron accumulation (determined from the biodistribution study), irradiate the tumor with a thermal or epithermal neutron beam.
-
Monitor tumor growth and animal survival over time.
-
Include control groups (untreated, compound only, neutrons only) for comparison.
-
Histopathological analysis of tumor and normal tissues can be performed to assess treatment-related changes.
-
Visualization of Key Pathways and Workflows
Understanding the mechanisms of uptake and the experimental process is facilitated by clear visual representations.
Conclusion
The assessment of the therapeutic window for new ¹⁰B compounds is a multi-faceted process that requires a combination of standardized in vitro and in vivo experiments. By systematically evaluating cytotoxicity, cellular uptake, biodistribution, and therapeutic efficacy, researchers can build a comprehensive profile of a new agent's potential. Direct comparison with established compounds like BPA and BSH, using the quantitative metrics and protocols outlined in this guide, is essential for identifying and advancing the next generation of ¹⁰B delivery agents that will ultimately improve the clinical outcomes of BNCT. The development of novel delivery strategies, such as the use of nanoparticles and antibody conjugates, holds the promise of further widening the therapeutic window by enhancing tumor targeting and cellular uptake.[3][9]
References
- 1. Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
comparative cytotoxicity of different borated molecules in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of various borated molecules, including boric acid, borax, the pharmaceutical drug bortezomib, and the boron neutron capture therapy (BNCT) agent boronophenylalanine (BPA). The information is compiled from multiple studies to aid in the evaluation of their potential as therapeutic agents.
Comparative Cytotoxicity Data
The cytotoxic effects of different borated molecules vary significantly depending on the compound, cell line, and exposure time. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies. It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Borated Molecule | Cell Line | Exposure Time | IC50 Value | Reference |
| Boric Acid | HepG2 (Human Liver Cancer) | 48h | 28.04 mM | |
| Boric Acid | SH-SY5Y (Human Neuroblastoma) | 48h | 20.61 mM | |
| Boric Acid | U251 (Human Glioblastoma) | Not Specified | 31.25 µg/mL | |
| Boric Acid | Medullary Thyroid Cancer Cells | 48h | 35 µM | |
| Boric Acid | HL-60 (Human Leukemia) | 24h | > 1000 µM | |
| Borax (Sodium Tetraborate) | HepG2 (Human Liver Cancer) | Not Specified | 22.6 mM | |
| Borax (Sodium Tetraborate) | HL-7702 (Normal Human Liver) | Not Specified | 40.8 mM | |
| Borax (Sodium Tetraborate) | DLD-1 (Human Colorectal Adenocarcinoma) | 48h | 500 µM | |
| Bortezomib | K562 (Human Myelogenous Leukemia) | 72h | Not Specified (Dose- and time-dependent reduction in viability) | |
| Bortezomib | Multiple Myeloma Cell Lines | Not Specified | Varies (e.g., ~30 nM for U266) | |
| Boronophenylalanine (BPA) | Hepa1-6 (Mouse Hepatoma) | 24h | Significant cytotoxicity observed | |
| Boronophenylalanine (BPA) | HepG2 (Human Liver Cancer) | 24h | Significant cytotoxicity observed |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of borated molecules.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the borated molecules (e.g., boric acid, borax) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution, and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Neutral Red Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Seed and treat cells with borated compounds in a 96-well plate as described for the MTT assay.
-
Neutral Red Addition: After 24 hours of incubation with the compounds, add 10 µL of a 0.5% neutral red solution to each well and incubate for an additional 3 hours.
-
Destaining: The cells are then destained using a solution of 1% glacial acetic acid, 49% deionized water, and 50% ethanol.
-
Absorbance Measurement: The absorbance is measured to quantify the amount of dye retained by the cells, which correlates with cell viability.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the borated molecule for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
2. DAPI (4',6-diamidino-2-phenylindole) Staining
DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to observe nuclear morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Treatment and Fixation: Treat cells grown on coverslips or in multi-well plates with the borated compound. After treatment, fix the cells with 4% formaldehyde for 10 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then stain with a DAPI solution for 20 minutes in the dark.
-
Microscopy: Observe the stained cells under a fluorescence microscope to identify apoptotic nuclei.
Cell Cycle Analysis
Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the borated molecule of interest and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
Boric Acid-Induced Cytotoxicity
Boric acid has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. One of the proposed mechanisms involves the induction of oxidative stress and the activation of specific signaling pathways.
Caption: Boric acid-induced apoptosis and cell cycle arrest pathway.
Boric acid treatment can lead to an increase in reactive oxygen species (ROS), which in turn upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This imbalance promotes the activation of caspase-3, a key executioner of apoptosis. Additionally, boric acid has been shown to upregulate Semaphorin 3A (SEMA3A), which, upon binding to its receptor complex PLXNA1/NRP1, can trigger apoptosis. Furthermore, studies have demonstrated that boric acid can induce G2/M phase cell cycle arrest in cancer cells.
Bortezomib-Induced Apoptosis
Bortezomib, a proteasome inhibitor, induces apoptosis through multiple interconnected pathways, primarily involving endoplasmic reticulum (ER) stress and mitochondrial dysregulation.
Caption: Simplified signaling pathways of bortezomib-induced apoptosis.
By inhibiting the proteasome, bortezomib leads to an accumulation of unfolded proteins in the endoplasmic reticulum, causing ER stress. This triggers the unfolded protein response (UPR), including the activation of the IRE1α-ASK1-JNK signaling cascade, which promotes apoptosis. ER stress is also linked to mitochondrial dysregulation, resulting in the release of cytochrome c and subsequent activation of caspase-9 and the intrinsic apoptotic pathway. Bortezomib can also activate caspase-8, initiating the extrinsic apoptotic pathway. Both pathways converge on the activation of caspase-3, leading to programmed cell death. Furthermore, bortezomib has been shown to induce apoptosis by downregulating members of the JAK/STAT signaling pathway, such as STAT3 and STAT5.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of different borated molecules.
Caption: General experimental workflow for in vitro cytotoxicity comparison.
Safety Operating Guide
Navigating the Disposal of Boron-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. While specific federal regulations for "Boron-10" as a distinct waste stream are not explicitly detailed under the Resource Conservation and Recovery Act (RCRA), it is essential to manage it as a chemical waste, with procedures dictated by the nature of the compound and any contaminants.[1] this compound is a stable, non-radioactive isotope of boron, and its disposal should follow standard laboratory chemical waste procedures unless it has been used in nuclear applications that would render it radioactive.
Important Note: This guidance provides a general framework for the disposal of this compound compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.[1]
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound compounds with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[1] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
-
Ventilation: Handle this compound compounds in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid Contamination: Do not allow this compound waste to enter drains or waterways.[1] Some laboratory waste guidelines place boron compounds on a "Red List" of materials that should not be disposed of down the drain.
General Disposal Protocol for this compound Waste
The following step-by-step process outlines the best practices for managing this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Determine if the this compound waste is contaminated with any other hazardous materials (e.g., flammable solvents, reactive chemicals, heavy metals).
-
Segregate the this compound waste from other waste streams to prevent unintended chemical reactions.
Step 2: Waste Collection and Containment
-
Collect solid this compound waste in a clearly labeled, sealed, and durable container to prevent leaks or spills.[1] Use methods that minimize dust generation.[1]
-
For liquid waste containing this compound, use a designated, leak-proof container. Ensure the container is compatible with the chemical nature of the waste.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and list all of the chemical constituents, including "this compound" and any other contaminants, with their approximate concentrations.
-
Include the date of accumulation and the name of the principal investigator or lab group.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through standard trash or down the drain. For large quantities or contaminated this compound, a licensed hazardous waste disposal facility must be used.[1]
Summary of Key Safety and Disposal Information
| Hazard | Precaution | Disposal Guideline |
| Eye Irritation | Wear safety glasses or goggles. | In case of contact, flush eyes with water for at least 15 minutes. |
| Inhalation of Dust | Use in a well-ventilated area or fume hood. Wear a respirator if dust is generated. | Move to fresh air if inhalation occurs and seek medical attention if irritation persists. |
| Environmental Hazard | Prevent entry into drains, sewers, and waterways. | Collect for disposal by a licensed hazardous waste service. Do not pour down the drain. |
| Contamination | Segregate from other chemical waste streams. | Dispose of as a hazardous chemical waste, following institutional protocols. |
Decision Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material to minimize dust.[1] For liquid spills, use an inert absorbent material.
-
Cleanup: Place all contaminated materials into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling Boron-10
For researchers, scientists, and drug development professionals working with Boron-10, ensuring safety through proper handling and disposal is paramount. This compound's utility, particularly in applications like neutron capture therapy, stems from its high neutron absorption cross-section. This property, however, necessitates a dual focus on both chemical and radiological safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the potential hazards associated with this compound, which can exist in various forms such as powder, metallic solid, or as a component in chemical compounds.[1][2][3] The primary risks include inhalation of dust, skin and eye contact, and potential radiological exposure when used with neutron sources.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved respirator | A respirator is crucial when handling this compound powder to prevent inhalation.[1][2] For nuisance exposures, a P95 or P1 particle respirator may be sufficient.[2] For higher-level protection or in poorly ventilated areas, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[2] In atmospheres with oxygen levels below 19.5%, a full-facepiece pressure/demand SCBA or a supplied-air respirator is required. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | To protect against splashes and airborne particles, eye protection conforming to ANSI Z87.1 or EN166 standards should be worn. A face shield may be necessary for operations with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[2] Butyl rubber gloves are a suitable option.[3] For handling particulate forms, gloves that pass ASTM F-1671 are recommended.[2] |
| Body Protection | Lab coat or protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[4] For tasks with a higher risk of contamination, coveralls or a full-body suit may be necessary.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize risks. The following step-by-step guide outlines the key phases of a typical laboratory workflow involving this compound.
Experimental Protocols
1. Preparation and Planning:
-
Hazard Assessment: Before any work begins, conduct a thorough hazard assessment that considers both the chemical properties of the this compound compound and the potential for neutron radiation exposure if applicable.
-
SOP Development: Develop a Standard Operating Procedure (SOP) specific to the experiment, detailing the quantities of this compound to be used, the experimental setup, and emergency procedures.
-
Training: Ensure all personnel involved are trained on the specific hazards and the established SOP.
2. Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a fume hood or a glove box, to minimize inhalation risks.[2]
-
Shielding: When working with a neutron source, appropriate neutron shielding is mandatory. The type and thickness of shielding will depend on the neutron source's energy and flux. Common shielding materials include borated polyethylene, paraffin, and concrete.[5][6] Due to the complexity of neutron interactions, it is crucial to consult with a radiation safety professional to design and verify the adequacy of the shielding for your specific experimental setup.
3. Handling Procedure:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1 before handling any this compound material.
-
Containment: Keep this compound containers tightly closed when not in use.[2] When transferring or weighing powders, use techniques that minimize dust generation.
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
4. Post-Experiment:
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
Waste Segregation: Segregate this compound waste from general laboratory waste. The disposal plan, outlined below, should be followed.
Mandatory Visualization: this compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan for this compound
The proper disposal of this compound and materials contaminated with it is a critical final step in the experimental workflow. The disposal procedure will depend on whether the waste is classified as hazardous chemical waste, radioactive waste, or both.
Disposal Protocol
1. Waste Characterization:
-
The first step is to determine the nature of the waste. If the this compound has been used in proximity to a neutron source, it must be surveyed for activation products to determine if it is radioactive.
-
Consult with your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department for guidance on characterizing the waste.
2. Non-Radioactive this compound Waste:
-
If the this compound waste is not radioactive, it should be disposed of as chemical waste.[7]
-
Collect the waste in a clearly labeled, sealed container.
-
Follow your institution's procedures for chemical waste disposal, which typically involves arranging for pickup by a licensed hazardous waste disposal company.[7]
3. Radioactive this compound Waste:
-
If the this compound waste is determined to be radioactive, it must be handled and disposed of as low-level radioactive waste (LLRW).
-
Segregation: Segregate the radioactive this compound waste from all other waste streams.
-
Packaging: Place the waste in a designated radioactive waste container. The container should be labeled with the radionuclide(s) present, the activity level, and the date.
-
Storage: Store the radioactive waste in a designated and shielded area until it can be collected by a licensed radioactive waste disposal service.
-
Disposal: Contact your institution's RSO or EHS to arrange for the proper disposal of the LLRW in accordance with local, state, and federal regulations.
It is imperative to maintain detailed records of all this compound handling and disposal activities. This documentation is essential for regulatory compliance and for ensuring the safety of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
